Product packaging for 2,5-Dihydroxyterephthalaldehyde(Cat. No.:CAS No. 1951-36-6)

2,5-Dihydroxyterephthalaldehyde

Numéro de catalogue: B1588973
Numéro CAS: 1951-36-6
Poids moléculaire: 166.13 g/mol
Clé InChI: PIWMYUGNZBJTID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dihydroxyterephthalaldehyde (CAS 1951-36-6) is a high-purity chemical building block of significant importance in advanced materials science and organic synthesis. With the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol, this compound is supplied as a light yellow to orange powder or crystal with a minimum purity of 98.0% . Its structure features two aldehyde groups and two phenolic hydroxyl groups on a rigid benzene ring, enabling diverse reactivity. The aldehyde groups are electrophilic centers that readily undergo condensation reactions with amines to form imine linkages (Schiff bases), a fundamental reaction in constructing Covalent Organic Frameworks (COFs) . The ortho-positioned hydroxyl groups facilitate intramolecular hydrogen bonding, which promotes molecular planarity and enhances the crystallinity and stability of the resulting porous frameworks . This unique bifunctionality makes this compound a pivotal monomer for creating stable, ordered COFs used in gas storage and separation, catalysis, and sensing applications . Beyond framework materials, it serves as a versatile intermediate in synthesizing complex molecules, polymers, and ligands for metal-organic complexes, with relevance to pharmaceutical and materials research . The product is air-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B1588973 2,5-Dihydroxyterephthalaldehyde CAS No. 1951-36-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,5-dihydroxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMYUGNZBJTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454578
Record name 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951-36-6
Record name 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzene-1,4-dicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1951-36-6

Introduction

2,5-Dihydroxyterephthalaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials and complex molecules.[1][2][3][4] Its unique structure, featuring a central benzene (B151609) ring functionalized with two hydroxyl and two aldehyde groups, allows for diverse chemical transformations, making it a valuable precursor in the development of covalent organic frameworks (COFs), pharmaceutical intermediates, and other functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a light yellow to orange crystalline powder.[1] Below is a summary of its key quantitative properties.

PropertyValueSource(s)
CAS Number 1951-36-6
Molecular Formula C₈H₆O₄[5]
Molecular Weight 166.13 g/mol [5]
Melting Point 262 °C[6]
Boiling Point (Predicted) 297.6 ± 40.0 °C[6]
Density (Predicted) 1.515 ± 0.06 g/cm³[6]
pKa (Predicted) 7.88 ± 0.23[6]
Appearance Light yellow to yellow to orange powder/crystal[1]
Purity Typically >97%[7]
Storage Temperature 2-8°C, under inert atmosphere (Nitrogen or Argon)

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 4H, -CHO, -OH), 7.22 (s, 2H, Ph-H).[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 190.63, 153.27, 128.11, 115.50.[8]

  • FT-IR: Key peaks are observed around 3032-3271 cm⁻¹ (-NH stretching in derivatives), and 1697 cm⁻¹ (C=O stretching of the aldehyde).[9]

Experimental Protocols

Synthesis of this compound from 1,4-Dimethoxybenzene (B90301)

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

Procedure:

  • Chloromethylation: Dissolve 1,4-dimethoxybenzene in 1,4-dioxane. Add formaldehyde (B43269) and paraformaldehyde. Heat the mixture to 90°C and add concentrated hydrochloric acid dropwise. Maintain the temperature for 1 hour. After cooling, the precipitate is collected, washed with water, and dried. Recrystallize from acetone to obtain product A.[2]

  • Formylation: Add product A and hexamethylenetetramine to chloroform and stir at 90°C for 24 hours. After cooling, the pellet is collected by filtration, washed with chloroform, and dried. The product is then dissolved in water, and acetic acid is added for acidification. The mixture is heated at 90°C for 24 hours. After cooling, the product is extracted with dichloromethane, and the organic phase is dried.[1]

  • Demethylation: Dissolve the product from the previous step in dichloromethane and cool to 0°C. Add boron tribromide (BBr₃) dropwise. After the addition, stop the reaction by adding water at 0°C. Extract the residue with dichloromethane, dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[2]

  • Purification: The crude product can be purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 ratio) as the eluent.[2]

Applications in Research and Development

Covalent Organic Frameworks (COFs)

This compound is a prominent building block in the synthesis of Covalent Organic Frameworks (COFs).[1][2] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde and hydroxyl functional groups of this compound readily undergo condensation reactions with amines to form stable imine linkages, which is a common strategy for constructing COFs.[1][2] For instance, it can be condensed with 1,3,5-tris(4-aminophenyl)benzene (B174889) to create luminescent COFs for acetone sensing.[2]

Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][4] Its structure can be modified through various reactions to build more elaborate molecular frameworks.[3]

Drug Development and Biological Activity of Derivatives

While there is limited information on the direct biological activity of this compound itself, its derivatives have shown significant potential in drug development. A notable example is a series of 2,5-dihydroxyterephthalamide derivatives that have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease.[10] These derivatives exhibited inhibitory activity against acetylcholinesterase, a key target in Alzheimer's therapy.[10] Furthermore, they demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a hallmark of the disease.[10] These findings underscore the potential of the 2,5-dihydroxyterephthaloyl scaffold in the design of novel therapeutic agents.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest the involvement of this compound in specific biological signaling pathways. However, its importance lies in its role as a versatile precursor for synthesizing a variety of functional molecules, including those with biological activities. The following diagram illustrates this logical relationship.

G Role of this compound as a Versatile Building Block A This compound B Condensation Reactions (e.g., with amines) A->B G Synthesis of Derivatives A->G C Covalent Organic Frameworks (COFs) B->C D Gas Storage & Separation C->D E Catalysis C->E F Sensors C->F H Biologically Active Molecules (e.g., 2,5-dihydroxyterephthalamides) G->H I Drug Discovery Targets (e.g., Alzheimer's Disease) H->I

Caption: Versatile applications of this compound.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow: Synthesis and Characterization A Starting Material (1,4-Dimethoxybenzene) B Synthesis (Multi-step) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F Characterization E->F G NMR Spectroscopy F->G H FT-IR Spectroscopy F->H I Mass Spectrometry F->I

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a highly valuable and versatile chemical compound with significant applications in materials science and as an intermediate in organic synthesis. For researchers and professionals in drug development, its utility as a scaffold for creating biologically active molecules, such as the inhibitors of amyloid-beta aggregation, highlights its potential in the ongoing search for novel therapeutics. The straightforward synthesis and the rich chemistry of its functional groups ensure that this compound will continue to be a compound of great interest in both academic and industrial research.

References

An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules and materials.[1][2][3] Its unique structure, featuring a benzene (B151609) ring substituted with two hydroxyl and two aldehyde functional groups, imparts a high degree of reactivity, making it a valuable intermediate in medicinal chemistry, materials science, and organic synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its applications, with a particular focus on its role in the development of biologically active compounds.

Core Physical and Chemical Properties

This compound is typically a yellow solid with a molecular weight of approximately 166.13 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆O₄[4][5][6]
Molecular Weight 166.13 g/mol [4][5][6]
Melting Point 262 °CChemicalBook
Boiling Point 297.6±40.0 °C (Predicted)ChemicalBook
Density 1.515±0.06 g/cm³ (Predicted)ChemicalBook
Physical Form Light yellow to yellow to orange powder/crystal[5]
Purity >98.0% (GC)[5]
Storage Inert atmosphere, 2-8°C
Solubility No quantitative data available in the searched literature. Based on its structure with two hydroxyl groups and two polar aldehyde groups on a benzene ring, it is expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols, and limited solubility in water and nonpolar solvents.

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆, ppm): δ 7.2 (2H, m), 10.3 (4H, s).[2]

  • ¹³C NMR (101 MHz, DMSO-d₆, ppm): δ 190.7, 153.3, 128.1, 115.7.[2]

Infrared (IR) Spectroscopy

A study on the synthesis of this compound reported the following characteristic peaks from an FT-IR spectrum, confirming the presence of the key functional groups:[3][7]

  • -OH (hydroxyl group) stretch: 3276 cm⁻¹[7]

  • HC=O (aldehyde group) stretch: 1661 cm⁻¹[7]

  • Ar (aromatic ring) stretch: 1480 cm⁻¹[7]

Experimental Protocols

Synthesis of this compound from 1,4-Dimethoxybenzene (B90301)

A detailed protocol for the synthesis of this compound has been reported, involving a multi-step process starting from 1,4-dimethoxybenzene.[2][3][7]

Step 1: Synthesis of 2,5-Dichloromethyl-1,4-dimethoxybenzene

  • Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (B91453) (50 mL).

  • Add paraformaldehyde (3.0 g, 100 mmol).

  • Heat the mixture to 90°C.

  • Add concentrated hydrochloric acid (10 mL) dropwise.

  • Continue heating at 90°C for 1 hour.

  • Introduce additional hydrochloric acid (37 wt%, 30 mL) into the reaction.

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from acetone (B3395972) to obtain 2,5-Dichloromethyl-1,4-dimethoxybenzene.

Step 2: Synthesis of 2,5-Diformyl-1,4-dimethoxybenzene

  • Add the product from Step 1 (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (B151607) (50 mL).

  • Heat the mixture at 90°C and stir for 24 hours.

  • Cool to room temperature, filter the solid, wash with chloroform, and dry under vacuum.

  • Dissolve the dried product in water and acidify with acetic acid (10 mL).

  • Heat at 90°C with stirring for 24 hours, then cool to room temperature.

  • Extract the product with dichloromethane (B109758).

  • Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography (dichloromethane:petroleum ether = 2:1).

Step 3: Synthesis of this compound

  • Dissolve the purified product from Step 2 (1.0 g) in dichloromethane (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C and add BBr₃ (4.0 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • At 0°C, add water dropwise to quench the reaction.

  • Extract the product with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the final product by column chromatography (n-hexane:ethyl acetate (B1210297) = 4:1).

G Synthesis of this compound cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Formylation cluster_2 Step 3: Demethylation A 1,4-Dimethoxybenzene C 2,5-Dichloromethyl-1,4-dimethoxybenzene A->C 90°C B Paraformaldehyde, HCl, Dioxane B->C F 2,5-Diformyl-1,4-dimethoxybenzene C->F 90°C, 24h D Hexamethylenetetramine, Chloroform D->F E Acidification (Acetic Acid) F->F Purification (Column Chromatography) H This compound F->H 0°C to RT G BBr3, Dichloromethane G->H H->H Purification (Column Chromatography)

Workflow for the synthesis of this compound.

Role in the Synthesis of Biologically Active Molecules

While direct studies on the biological activities of this compound are limited in the available literature, its primary role in the life sciences is as a versatile precursor for the synthesis of molecules with potential therapeutic applications.[1] The presence of two aldehyde and two hydroxyl groups allows for a variety of chemical modifications to create diverse molecular scaffolds.

Several studies have utilized this compound in the synthesis of novel compounds for biological evaluation. For instance, it serves as a key intermediate in the production of complex heterocyclic systems and other elaborate structures that are then screened for various biological activities.

G Application in Bioactive Molecule Synthesis A This compound B Condensation / Cyclization Reactions A->B C Diverse Molecular Scaffolds B->C D Biological Screening C->D E Potential Therapeutic Agents D->E

Role of this compound in drug discovery.

The reactivity of the aldehyde groups allows for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and other derivatives, which are classes of compounds known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The hydroxyl groups can be modified to alter the solubility and pharmacokinetic properties of the resulting molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new materials and therapeutic agents. Its well-defined physical and chemical properties, along with established synthetic protocols, make it an accessible building block for researchers. While direct biological activity data for the compound itself is scarce, its utility in the synthesis of diverse and complex molecules underscores its importance in the field of drug discovery and development. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Synthesis of 2,5-Dihydroxyterephthalaldehyde from 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyterephthalaldehyde, a valuable building block in the development of pharmaceuticals and advanced materials, starting from the readily available 1,4-dimethoxybenzene (B90301). This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development efforts.

Synthetic Pathway Overview

The synthesis of this compound from 1,4-dimethoxybenzene is a two-step process. The first step involves the diformylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxyterephthalaldehyde (B1268428). The subsequent step is the demethylation of the methoxy (B1213986) groups to afford the final dihydroxy product.

Several methods can be employed for the initial formylation step. A common approach is a variation of the Duff reaction, utilizing paraformaldehyde and a strong acid. An alternative route proceeds through a chloromethylation followed by the Sommelet reaction. The demethylation is typically achieved using a strong Lewis acid or proton acid.

Experimental Protocols

Synthesis of 2,5-Dimethoxyterephthalaldehyde via Modified Duff Reaction

This protocol is adapted from a simplified procedure for the synthesis of this compound.[1]

Materials:

Procedure:

  • Dissolve 1,4-dimethoxybenzene in 1,4-dioxane in a reaction vessel.

  • Add paraformaldehyde to the solution.

  • Heat the reaction mixture to 90°C.

  • Carefully add concentrated hydrochloric acid portion-wise over a period of 30 minutes.

  • Continue heating the mixture for an additional hour.

  • Add a larger volume of concentrated hydrochloric acid and then allow the mixture to cool to room temperature.

  • The resulting precipitate, 2,5-dimethoxyterephthalaldehyde, is collected by filtration and dried under vacuum.

Synthesis of 2,5-Dimethoxyterephthalaldehyde via Sommelet Reaction

This protocol is based on the synthetic route described for 2,5-dimethoxyterephthalaldehyde.[2]

Step 2.2.1: Synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (B3031465)

Materials:

  • 1,4-dimethoxybenzene

  • 1,4-dioxane

  • Aqueous formaldehyde (B43269) (38%)

  • Paraformaldehyde

  • Concentrated hydrochloric acid

Procedure:

  • To a solution of 1,4-dimethoxybenzene in 1,4-dioxane, add 38% aqueous formaldehyde and paraformaldehyde sequentially.

  • Heat the mixture to 90°C.

  • Add concentrated hydrochloric acid in two portions over 30 minutes.

  • Continue heating for 1 hour, then add an additional portion of concentrated hydrochloric acid.

  • Cool the reaction to room temperature to precipitate the product.

  • Collect the white precipitate of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene by filtration and dry under vacuum.

  • Recrystallize the crude product from acetone.

Step 2.2.2: Synthesis of 2,5-Dimethoxyterephthalaldehyde

Materials:

  • 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

  • Hexamethylenetetramine

  • Chloroform (B151607)

  • Water

  • Acetic acid

  • Dichloromethane

Procedure:

  • Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene and hexamethylenetetramine in chloroform and reflux for 24 hours.

  • Cool the reaction to room temperature and collect the light yellow precipitate by filtration.

  • Dissolve the precipitate in water and acidify with acetic acid.

  • Stir the mixture at 90°C for 24 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the residue from ethanol (B145695) to obtain 2,5-dimethoxyterephthalaldehyde as a bright yellow solid.

Demethylation of 2,5-Dimethoxyterephthalaldehyde

The demethylation of 2,5-dimethoxyterephthalaldehyde to this compound can be achieved using various demethylating agents. A common method involves the use of a Lewis acid like aluminum chloride or a strong protic acid.

Materials:

  • 2,5-dimethoxyterephthalaldehyde

  • Aluminum chloride

  • An appropriate solvent (e.g., dichloromethane, benzene)

  • Dilute hydrochloric acid

Procedure (General):

  • Suspend 2,5-dimethoxyterephthalaldehyde in an anhydrous solvent under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add anhydrous aluminum chloride portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepStarting MaterialProductReagentsYieldReference
Chloromethylation1,4-Dimethoxybenzene1,4-Bis(chloromethyl)-2,5-dimethoxybenzeneParaformaldehyde, HCl, 1,4-Dioxane26%[2]
Sommelet Reaction1,4-Bis(chloromethyl)-2,5-dimethoxybenzene2,5-DimethoxyterephthalaldehydeHexamethylenetetramine, Acetic Acid45%[2]
Overall Formylation (via Sommelet)1,4-Dimethoxybenzene2,5-Dimethoxyterephthalaldehyde-~12%Calculated
Simplified Synthesis (Overall)1,4-DimethoxybenzeneThis compoundParaformaldehyde, HCl, 1,4-Dioxane, followed by in-situ demethylation?-[1]

Note: The yield for the simplified, one-pot synthesis and the specific yield for the demethylation step were not explicitly detailed in the reviewed literature and would require experimental determination.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_formylation Step 1: Diformylation cluster_demethylation Step 2: Demethylation 1_4_dimethoxybenzene 1,4-Dimethoxybenzene intermediate 2,5-Dimethoxyterephthalaldehyde 1_4_dimethoxybenzene->intermediate Formylation Reagents (e.g., Paraformaldehyde, HCl) final_product This compound intermediate->final_product Demethylating Agent (e.g., AlCl3 or BBr3)

Caption: Synthetic route from 1,4-dimethoxybenzene to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Synthesis of 2,5-Dimethoxyterephthalaldehyde cluster_step2 Synthesis of this compound start Start with 1,4-Dimethoxybenzene formylation Formylation Reaction start->formylation isolation1 Isolation and Purification of Intermediate formylation->isolation1 characterization1 Characterization (NMR, MP) isolation1->characterization1 demethylation Demethylation Reaction isolation1->demethylation Proceed with purified intermediate isolation2 Isolation and Purification of Final Product demethylation->isolation2 characterization2 Final Product Characterization (NMR, MP, etc.) isolation2->characterization2 end This compound characterization2->end

Caption: A generalized workflow for the two-step synthesis.

References

Solubility and Stability of 2,5-Dihydroxyterephthalaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dihydroxyterephthalaldehyde, focusing on its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these characteristics is paramount for its application in pharmaceutical sciences, materials science, and organic synthesis. This document outlines experimental protocols for assessing these properties and presents relevant data to guide researchers in its handling, formulation, and development.

Core Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide data for structurally similar and relevant compounds: Terephthalaldehyde (B141574) (the parent dialdehyde) and 2,5-Dihydroxybenzaldehyde (possessing the same dihydroxy substitution pattern). This information serves as a valuable proxy for predicting the behavior of this compound.

Table 1: Quantitative Solubility of Terephthalaldehyde in Various Organic Solvents [1]

The following data, determined by the isothermal saturation method, represents the mole fraction solubility (x) of terephthalaldehyde at various temperatures.

Temperature (K)Ethanoln-Propanol1-ButanolIsopropanolBenzyl Alcohol2-ButanoneAcetonitrileN,N-DimethylformamideAcetone
273.150.003120.003450.003670.002890.018910.038910.007890.048910.03123
278.150.003980.004320.004580.003650.023450.045670.009870.057890.03891
283.150.005010.005430.005760.004590.028760.053450.012340.068760.04765
288.150.006230.006780.007120.005720.035120.062120.015210.081230.05789
293.150.007650.008320.008760.007010.042340.071890.018540.095430.06912
298.150.009340.010120.010670.008540.050120.082340.022340.111230.08123
303.150.011320.012230.012890.010320.058760.093450.026780.128760.09456
308.150.013670.014760.015540.012430.068120.105670.031870.147890.10923
313.150.016450.017780.018670.014980.078230.118980.037650.168760.12543
318.150.019760.021340.022450.017980.089120.133450.044120.191230.14321

Table 2: Solubility of 2,5-Dihydroxybenzaldehyde in Various Solvents [2][3]

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
Polar Protic Solvents
WaterH₂O18.0210013.8 g/L[2]25[2][3]
MethanolCH₃OH32.0464.7SolubleNot Specified
EthanolC₂H₅OH46.0778.4≥ 20.6 mg/mL[2]Not Specified
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189≥ 26 mg/mL[2]Not Specified
AcetoneC₃H₆O58.0856SolubleNot Specified
Ethyl AcetateC₄H₈O₂88.1177.1SolubleNot Specified
Nonpolar Solvents
DichloromethaneCH₂Cl₂84.9339.6SolubleNot Specified
ChloroformCHCl₃119.3861.2SolubleNot Specified

Note: "Soluble" indicates a qualitative description from the source material. For precise applications, experimental verification is recommended.

General Solubility Profile of this compound

Based on its structure, which features two polar hydroxyl groups and two aldehyde functionalities on an aromatic ring, the following solubility characteristics can be anticipated:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl and aldehyde groups can participate in hydrogen bonding, suggesting some solubility in these solvents. However, the rigid aromatic core may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the polar nature of the functional groups.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

  • pH Stability: Phenolic compounds can be susceptible to degradation in alkaline conditions, which can facilitate oxidation. Terephthalaldehyde itself is generally stable in neutral and acidic aqueous environments.[4]

  • Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions. However, elevated temperatures can accelerate degradation pathways.

  • Photostability: Aromatic aldehydes can undergo photochemical reactions upon exposure to UV radiation.[5] This may lead to degradation or polymerization. It is advisable to protect the compound from light.

  • Oxidative Stability: The hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation, which can be catalyzed by metal ions or exposure to air, particularly under basic conditions or elevated temperatures. The aldehyde groups can also be oxidized to carboxylic acids.

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes undissolved solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Stability Assessment Protocol (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.

Materials:

  • This compound (at least three representative batches)

  • Appropriate primary packaging (e.g., amber glass vials with inert stoppers)

  • Calibrated stability chambers (controlling temperature and relative humidity)

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

  • Sample Preparation and Storage: Place accurately weighed samples of this compound into the chosen packaging. Store the samples under various conditions as recommended by ICH guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Photostability Testing: Expose the compound to a light source according to ICH Q1B guidelines to assess its photostability.

  • Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid and base hydrolysis, oxidation, high temperature) to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples from the stability chambers.

  • Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated analytical method.

  • Data Evaluation: Evaluate the data to determine the re-test period or shelf life of the compound under the defined storage conditions.

Mandatory Visualizations

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker bath (e.g., 24-72h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of a compound.

G Plausible Oxidative Degradation Pathway compound This compound intermediate Oxidized Intermediates (e.g., quinone-like structures) compound->intermediate Oxidation of hydroxyl groups oxidant Oxidizing Agent (e.g., O₂, H₂O₂) oxidant->intermediate degradation_product Degradation Products (e.g., 2,5-dihydroxyterephthalic acid) intermediate->degradation_product Oxidation of aldehyde groups ring_opening Ring-opened Products intermediate->ring_opening Further oxidation and ring cleavage

Caption: A potential oxidative degradation pathway for this compound.

References

An In-depth Technical Guide on the Early Discovery and Synthesis of 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde (DHTA), also known as 2,5-dihydroxy-1,4-benzenedicarboxaldehyde, is a symmetrical aromatic dialdehyde (B1249045) that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring two hydroxyl and two aldehyde functional groups on a central benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and advanced materials. This technical guide provides a comprehensive overview of the early discovery and historical synthesis of DHTA, alongside modern synthetic approaches. It also delves into its role as a precursor to biologically active compounds, offering detailed experimental protocols and comparative data for researchers in drug discovery and materials science.

Early Discovery

The first synthesis of this compound is attributed to the German chemist Theodor Zincke. In his 1885 publication in Berichte der deutschen chemischen Gesellschaft, Zincke reported the synthesis of several derivatives of p-xylohydroquinone. While the primary focus of his work was on other compounds, his research laid the foundational groundwork for the synthesis of dihydroxy aromatic dialdehydes. The initial synthesis was not a direct, high-yielding process as seen in modern methods but was a crucial first step in the exploration of this class of compounds.

Synthesis Methodologies

The synthesis of this compound has evolved from early, often low-yielding methods to more efficient and scalable modern protocols. Below are detailed descriptions of key synthetic routes.

Historical Synthesis: Formylation of Hydroquinone (B1673460) Derivatives

Hypothetical Historical Synthesis via a Formylation Reaction:

A plausible, albeit likely low-yielding, historical approach would have been the direct diformylation of hydroquinone. The electron-rich nature of the hydroquinone ring would make it susceptible to electrophilic aromatic substitution. However, controlling the reaction to achieve diformylation at the 2 and 5 positions while avoiding side reactions would have been a significant challenge.

Modern Synthesis: From 1,4-Dimethoxybenzene (B90301)

A contemporary and efficient method for the synthesis of this compound starts from the readily available 1,4-dimethoxybenzene. This multi-step synthesis offers good overall yields and is amenable to scale-up.[1][2][3]

Experimental Protocol:

Step 1: Chloromethylation of 1,4-Dimethoxybenzene

  • In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in a suitable solvent such as 1,4-dioxane.

  • Add paraformaldehyde and pass dry hydrogen chloride gas through the solution.

  • The reaction is typically carried out at a controlled temperature to prevent the formation of polymeric byproducts.

  • Upon completion, the reaction mixture is worked up to isolate the 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.

Step 2: Sommelet Reaction

  • The bis(chloromethyl) intermediate is then subjected to the Sommelet reaction. This involves reacting the intermediate with hexamethylenetetramine in a solvent like chloroform.[3]

  • The resulting salt is hydrolyzed with water and acetic acid under heating to yield 2,5-dimethoxyterephthalaldehyde (B1268428).[2]

Step 3: Demethylation

  • The final step is the demethylation of the methoxy (B1213986) groups to hydroxyl groups.

  • Dissolve the 2,5-dimethoxyterephthalaldehyde in a suitable solvent like dichloromethane.

  • Add a demethylating agent, such as boron tribromide (BBr3), dropwise at a low temperature (e.g., 0 °C) under an inert atmosphere.[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product, this compound, is extracted and purified.[2]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the modern synthesis of this compound. Historical yield data is often not well-documented or is significantly lower than modern methods.

Synthesis MethodStarting MaterialKey ReagentsOverall Yield (%)Melting Point (°C)Reference
Modern Synthesis1,4-DimethoxybenzeneParaformaldehyde, HCl, Hexamethylenetetramine, BBr₃Not explicitly stated in a single source, but individual steps are reported to be efficient.198-202[1][2][3]

Role in the Synthesis of Biologically Active Molecules

This compound is a valuable precursor for the synthesis of various biologically active compounds, particularly Schiff bases. Schiff bases derived from this dialdehyde have been shown to exhibit a range of biological activities, including anticancer and antibacterial properties.[4]

Synthesis of a Biologically Active Schiff Base

A common application of this compound is in the synthesis of bis-Schiff bases through condensation with primary amines. For example, the reaction with substituted anilines can yield compounds with potential anticancer activity.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_activity Biological Activity DHTA This compound Condensation Condensation (e.g., reflux in ethanol) DHTA->Condensation Aniline 2x Substituted Aniline (e.g., 4-chloroaniline) Aniline->Condensation SchiffBase Bis-Schiff Base Derivative Condensation->SchiffBase Activity Anticancer Activity (e.g., against HepG2, MDA-MB231 cells) IC50 values reported SchiffBase->Activity

Caption: Synthesis of a biologically active Schiff base from this compound.

Experimental Protocol for Schiff Base Synthesis:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add a stoichiometric amount (2 equivalents) of the desired primary amine (e.g., a substituted aniline).

  • A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically heated under reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and can be further purified by recrystallization.

Anticancer Activity of a Derived Schiff Base:

Schiff bases synthesized from substituted anilines and various aldehydes have shown promising anticancer activities. For instance, a study on Schiff bases derived from different aldehydes and anilines reported IC50 values against liver carcinoma (HepG2) and breast cancer (MDA-MB231) cell lines. One of the synthesized compounds demonstrated an IC50 value of 43.17 µg/mL against the HepG2 cell line.[1][2] While this specific example does not use this compound, it illustrates the general principle of generating biologically active Schiff bases from aldehydes. The presence of the dihydroxy-dialdehyde scaffold in DHTA offers a template for creating novel Schiff bases with potentially enhanced or unique biological activities.

Conclusion

This compound, since its early discovery, has transitioned from a chemical curiosity to a pivotal building block in modern organic synthesis. While historical synthetic routes were likely inefficient, contemporary methods provide reliable access to this versatile compound. Its primary value lies in its utility as a precursor for a diverse range of molecules, including polymers, covalent organic frameworks, and, significantly for the pharmaceutical industry, biologically active compounds such as Schiff bases. The detailed protocols and compiled data in this guide are intended to support researchers in leveraging the synthetic potential of this compound for the development of novel materials and therapeutics.

References

A Technical Guide to the Reactivity of Aldehyde and Hydroxyl Groups in 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dihydroxyterephthalaldehyde (DHTA) is a highly versatile aromatic compound that serves as a critical building block in organic synthesis, materials science, and pharmaceutical development.[1][2] Its unique molecular architecture, featuring two electrophilic aldehyde groups and two nucleophilic/acidic hydroxyl groups on a rigid benzene (B151609) core, provides a rich landscape for chemical transformations.[1][2] This technical guide offers an in-depth exploration of the distinct reactivity of these functional groups, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows. The primary focus is on providing researchers with the foundational knowledge required to effectively utilize DHTA in the design and synthesis of complex molecules, novel materials like Covalent Organic Frameworks (COFs), and potential therapeutic agents.

Introduction to this compound (DHTA)

This compound, with the chemical formula C₈H₆O₄, is a difunctional aromatic compound that has garnered significant attention as a versatile intermediate.[1][2] Its structure consists of a benzene ring substituted with two aldehyde (-CHO) groups at positions 1 and 4, and two hydroxyl (-OH) groups at positions 2 and 5. This specific arrangement of electron-withdrawing aldehyde groups and electron-donating hydroxyl groups dictates its chemical behavior and makes it a cornerstone intermediate for constructing complex molecular frameworks.[2] The molecule's planarity and the presence of multiple reactive sites are particularly valuable in the synthesis of crystalline porous polymers and in the development of novel materials and pharmaceutical intermediates.[1][3]

Core Reactivity of Functional Groups

The chemical behavior of DHTA is dominated by the interplay of its aldehyde and hydroxyl functionalities. The aldehyde groups are prime targets for nucleophilic addition, while the phenolic hydroxyl groups exhibit mild acidity and participate in substitution reactions and hydrogen bonding.

Reactivity of the Aldehyde Groups

The two aldehyde groups are electrophilic centers, making them highly susceptible to reactions with nucleophiles.[1] Key transformations include:

  • Condensation Reactions (Imine Formation): The most prominent reaction of the aldehyde groups in DHTA is their condensation with primary amines to form imines (Schiff bases).[1] This reaction is the foundation for the synthesis of numerous Covalent Organic Frameworks (COFs), where DHTA acts as a linker molecule.[3] The reaction is typically reversible and can be catalyzed by acids.

  • Oxidation: The aldehyde groups can be readily oxidized to form the corresponding carboxylic acids (2,5-dihydroxyterephthalic acid), further expanding the synthetic utility of the core structure.[1]

  • Reduction: Nucleophilic addition of hydrides (e.g., from sodium borohydride) reduces the aldehyde groups to primary alcohols, yielding 2,5-dihydroxy-1,4-benzenedimethanol.[1]

  • Wittig and Related Reactions: These olefination reactions allow for the conversion of the aldehyde groups into carbon-carbon double bonds, providing a method for extending the carbon skeleton of the molecule.[1]

Reactivity of the Hydroxyl Groups

The phenolic hydroxyl groups possess distinct reactivity:

  • Acidity and Hydrogen Bonding: The hydroxyl groups are mildly acidic and can be deprotonated by a suitable base.[1] They are also capable of forming strong intramolecular and intermolecular hydrogen bonds, which significantly influence the molecule's physical properties, such as its melting point and solubility, and can modulate the reactivity of the adjacent aldehyde groups.[1][4]

  • Etherification (O-Alkylation): The hydroxyl groups can be converted into ethers through reactions with alkyl halides in the presence of a base.[1] This modification is often used to alter the solubility and electronic properties of DHTA-derived materials.

  • Esterification: Reaction with acyl halides or anhydrides leads to the formation of ester linkages.[1]

  • Coordination with Metal Ions: The phenolic oxygens can act as ligands, coordinating with various metal ions. This property is leveraged in the development of metal-organic frameworks (MOFs) and novel catalysts.[1]

Quantitative Data Summary

For ease of reference and comparison, the key physical and spectroscopic properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆O₄[5][6]
Molecular Weight 166.13 g/mol [5][6][7]
CAS Number 1951-36-6[5][6]
Appearance Light yellow to yellow solid[2][5]
Melting Point 262 °C[5]
Boiling Point (Predicted) 297.6 ± 40.0 °C[5]
Density (Predicted) 1.515 ± 0.06 g/cm³[5]
pKa (Predicted) 7.88 ± 0.23[5]
¹H-NMR (400 MHz, DMSO-d₆, ppm) δ 7.2 (s, 2H, Ar-H), 10.3 (s, 2H, -CHO)[3][8]
¹³C-NMR (101 MHz, DMSO-d₆, ppm) δ 190.7 (-CHO), 153.3, 128.1, 115.7 (Ar-C)[3][8]
FT-IR (KBr, cm⁻¹) 3276 (-OH), 1661 (C=O, aldehyde)[8]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the aldehyde and hydroxyl groups of DHTA.

Protocol 1: Synthesis of a Covalent Organic Framework (COF) via Imine Condensation

This protocol describes a typical procedure for synthesizing a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB).

Materials:

Procedure:

  • In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and 1,3,5-tris(4-aminophenyl)benzene (a molar equivalent based on the desired stoichiometry, e.g., for a 3:2 ratio).

  • Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and dimethylacetamide (3.0 mL).

  • Add aqueous acetic acid (0.6 mL, 6.0 M) to the mixture.

  • Sonicate the mixture for 20 minutes to ensure a homogeneous dispersion.

  • Flash-freeze the tube using a liquid nitrogen bath (77 K).

  • Degas the frozen mixture by applying a vacuum and then thawing (freeze-pump-thaw). Repeat this cycle three times to remove dissolved gases.

  • After the final cycle, seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration.

  • Wash the collected solid thoroughly with ethanol to remove any unreacted monomers and residual solvent.

  • Dry the final COF product under vacuum at 150 °C for 12 hours to yield the purified powder.[9]

Protocol 2: O-Alkylation of Hydroxyl Groups

This protocol provides a general method for the etherification of phenolic hydroxyl groups, adapted for DHTA.

Materials:

  • This compound (DHTA)

  • Alkyl halide (e.g., octyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Acetone as solvent

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate (2.5 mmol, a slight excess to react with both hydroxyl groups).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., octyl bromide, 2.2 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and maintain stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-alkylated derivative (e.g., 2,5-dioctoxyterephthalaldehyde).

Visualizations

The following diagrams, generated using the DOT language, illustrate the core reactivity of DHTA and a typical experimental workflow.

Reactivity_Pathways cluster_aldehyde Aldehyde Group Reactions cluster_hydroxyl Hydroxyl Group Reactions DHTA This compound Imine Imine / Schiff Base DHTA->Imine + R-NH₂ (Condensation) CarboxylicAcid Carboxylic Acid DHTA->CarboxylicAcid Oxidation PrimaryAlcohol Primary Alcohol DHTA->PrimaryAlcohol Reduction Alkene Alkene DHTA->Alkene Wittig Reaction Ether Ether DHTA->Ether + R-X, Base (Etherification) Ester Ester DHTA->Ester + R-COCl (Esterification) MetalComplex Metal Complex DHTA->MetalComplex + Metal Ion (Coordination)

Caption: Reaction pathways of this compound.

COF_Synthesis_Workflow A 1. Combine Reactants (DHTA, Amine Linker) & Solvents B 2. Add Acid Catalyst A->B C 3. Homogenize via Sonication B->C D 4. Degas Mixture (Freeze-Pump-Thaw Cycles) C->D E 5. Seal Tube Under Vacuum D->E F 6. Heat at 120°C for 72h (Solvothermal Synthesis) E->F G 7. Cool and Isolate Product (Filtration) F->G H 8. Wash with Solvent (e.g., Ethanol) G->H I 9. Dry Under Vacuum (Purified COF) H->I

Caption: Experimental workflow for COF synthesis from DHTA.

Conclusion

This compound stands out as a uniquely functionalized aromatic building block. The distinct and predictable reactivity of its aldehyde and hydroxyl groups allows for a wide range of chemical transformations.[1] From the formation of robust, crystalline Covalent Organic Frameworks through imine condensation to the modification of its properties via etherification or oxidation, DHTA provides a reliable platform for innovation. This guide has detailed the core reactivity, provided essential quantitative data, and outlined key experimental protocols to empower researchers in leveraging the full potential of this versatile molecule in materials science, catalysis, and drug discovery.

References

A Technical Guide to the Applications of 2,5-Dihydroxyterephthalaldehyde in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde (DHTA) is a versatile organic compound that has garnered significant attention in the scientific community for its utility as a building block in the synthesis of advanced materials and biologically active molecules.[1] Its symmetric aromatic core, functionalized with two hydroxyl and two aldehyde groups, provides a unique platform for creating complex molecular architectures through various chemical transformations. This technical guide explores the synthesis of DHTA and its burgeoning applications in the development of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), fluorescent probes, and its potential in drug discovery.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been reported, with a common and effective method starting from 1,4-dimethoxybenzene (B90301). This multi-step process involves chloromethylation, conversion to a bis(hexaminium) salt, and subsequent hydrolysis to yield the desired dialdehyde (B1249045).

Diagram: Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Sommelet Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Demethylation 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reagents_1 Paraformaldehyde, Concentrated HCl, 1,4-Dioxane (B91453) Intermediate_1 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene Reagents_1->Intermediate_1 90°C Reagents_2 Hexamethylenetetramine, Chloroform (B151607) Intermediate_2 Bis(hexaminium) salt Reagents_2->Intermediate_2 90°C, 24h Reagents_3 Water, Acetic Acid Product 2,5-Dimethoxyterephthalaldehyde (B1268428) Reagents_3->Product 90°C, 24h Reagents_4 HBr or HI Final_Product This compound Reagents_4->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a reported procedure.[2]

Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene

  • Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (60 mL).

  • Add formaldehyde (B43269) (37 wt%, 5 mL) and paraformaldehyde (3.0 g, 100 mmol).

  • Heat the mixture to 90°C.

  • Add concentrated hydrochloric acid (10 mL) dropwise and maintain the temperature at 90°C for 1 hour.

  • Introduce additional hydrochloric acid (37 wt%, 30 mL) into the reaction.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from acetone (B3395972) to obtain 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.

Step 2: Synthesis of 2,5-Dimethoxyterephthalaldehyde

  • Add 2,5-bis(chloromethyl)-1,4-dimethoxybenzene (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (50 mL).

  • Heat the mixture at 90°C with stirring for 24 hours.

  • Cool the reaction to room temperature and collect the solid by filtration.

  • Wash the solid with chloroform and dry under vacuum.

  • Dissolve the dried product in water and acidify with acetic acid (10 mL).

  • Heat the mixture at 90°C with stirring for 24 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield 2,5-dimethoxyterephthalaldehyde.

Step 3: Demethylation to this compound

  • Dissolve 2,5-dimethoxyterephthalaldehyde in a mixture of a strong acid like hydrobromic acid or hydroiodic acid and glacial acetic acid.[3]

  • Heat the solution to reflux (around 110-125°C) to cleave the methyl ethers.[3]

  • The product, this compound, will precipitate from the solution upon cooling.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

A reported yield for a similar demethylation of 2,5-dimethoxyterephthalic acid to 2,5-dihydroxyterephthalic acid is as high as 90%.[3]

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, separation, and catalysis.[4] this compound is an excellent building block for COFs due to its rigid structure and reactive aldehyde groups, which can undergo condensation reactions with multitopic amines to form stable imine linkages. The hydroxyl groups can participate in hydrogen bonding, which enhances the crystallinity and stability of the resulting COF.[4]

Diagram: Synthesis of a Covalent Organic Framework

G DHTA 2,5-Dihydroxy- terephthalaldehyde Solvothermal Solvothermal Reaction (e.g., 1,2-dichlorobenzene (B45396), DMAc, Acetic Acid) DHTA->Solvothermal Amine Multitopic Aromatic Amine (e.g., 1,3,5-Tris(4-aminophenyl)benzene) Amine->Solvothermal COF Covalent Organic Framework (COF) Solvothermal->COF 120°C, 72h Activation Activation (Solvent Exchange and Drying) COF->Activation Porous_COF Porous Crystalline COF Activation->Porous_COF

Caption: General workflow for the synthesis of a COF.

Quantitative Data for COFs Synthesized from DHTA
COF NameAmine LinkerBET Surface Area (m²/g)Pore Size (nm)Yield (%)Reference
CS-COFTriphenylene hexamine776-90[5]
2,3-DhaTphTetra(p-amino-phenyl)porphyrin--80[6]
Experimental Protocol: Synthesis of a Porphyrin-Based COF (2,3-DhaTph)

This protocol is adapted from a reported procedure for a similar COF.[6]

  • In a Pyrex tube, mix this compound (26.6 mg, 0.16 mmol) and tetra(p-aminophenyl)porphyrin (54 mg, 0.08 mmol).

  • Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and dimethylacetamide (3.0 mL).

  • Add 6.0 M acetic acid (0.6 mL) as a catalyst.

  • Sonicate the mixture for 20 minutes to obtain a homogeneous dispersion.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture and then seal it.

  • Heat the sealed tube at 120°C for 72 hours.

  • After cooling, collect the resulting purple powder by filtration.

  • Wash the COF powder with ethanol (B145695) and dry it under vacuum at 150°C for 12 hours.

  • The isolated yield is reported to be around 80%.[6]

Application in Metal-Organic Frameworks (MOFs)

While this compound itself is primarily used in COF synthesis, its oxidized analogue, 2,5-dihydroxyterephthalic acid, is a common linker for the construction of Metal-Organic Frameworks.[7][8] These materials consist of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The resulting porous materials have applications in gas storage and separation. For instance, MOFs constructed from Group 4 metals (Ti, Zr, Hf) and 2,5-dihydroxyterephthalic acid have been systematically explored.[7] The Ti(IV)-based framework forms a layered structure with one-dimensional channels that can reversibly adsorb various gases, showing relatively high isosteric heats of adsorption for H₂ (6.6 kJ/mol) and CO₂ (29.4 kJ/mol).[7]

Application in Fluorescent Probes

The inherent fluorescence of the this compound core and its derivatives makes it a promising scaffold for the development of fluorescent sensors. The aldehyde groups can be readily functionalized to introduce specific recognition moieties for analytes of interest. For example, a europium-containing covalent organic framework synthesized from DHTA has been reported as a luminescent sensor for the highly sensitive and selective detection of volatile acetone, with a detection limit of up to 1%.[2]

While specific quantitative data such as quantum yields and limits of detection for discrete molecular probes based on DHTA are not yet widely reported in the literature, the general principles of fluorescent probe design suggest that DHTA is a valuable platform for this application. The electron-rich aromatic system with hydroxyl and aldehyde substituents can be tailored to modulate the photophysical properties.

Potential in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The ability to readily derivatize the aldehyde and hydroxyl groups allows for the generation of libraries of compounds for screening in drug discovery programs.

A notable example is the development of 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease.[9] In this work, the dialdehyde was converted to a diamide, and various side chains were introduced.

Diagram: Drug Discovery Pathway for DHTA Derivatives

G DHTA 2,5-Dihydroxy- terephthalaldehyde Derivatization Chemical Synthesis (e.g., Amidation) DHTA->Derivatization Library Library of Derivatives Derivatization->Library Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Aggregation Assays) Library->Screening Lead_Compound Lead Compound (e.g., Compound 9d) Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for developing drug candidates from DHTA.

Biological Activity of a Lead Compound for Alzheimer's Disease

One of the synthesized derivatives, compound 9d , exhibited promising multifunctional activities for the treatment of Alzheimer's disease.[9]

Target/AssayIC₅₀ Value (μM)Inhibition/Disaggregation (%)Reference
Rat Acetylcholinesterase (RatAChE)0.56-[9]
Electrophorus electricus Acetylcholinesterase (EeAChE)5.12-[9]
Self-induced Aβ₁₋₄₂ Aggregation3.05-[9]
Cu²⁺-induced Aβ₁₋₄₂ Aggregation-71.7% at 25.0 μM[9]
Disaggregation of self-induced Aβ₁₋₄₂ fibrils-75.2% at 25.0 μM[9]
Disaggregation of Cu²⁺-induced Aβ₁₋₄₂ fibrils-77.2% at 25.0 μM[9]

These results highlight the potential of the 2,5-dihydroxyterephthalamide scaffold in developing therapeutic agents for neurodegenerative diseases.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its well-defined structure and reactive functional groups have enabled the synthesis of advanced materials like Covalent Organic Frameworks with high porosity and crystallinity. While its direct application in Metal-Organic Frameworks is less common than its carboxylic acid counterpart, the underlying principles are similar. The potential of DHTA in the development of fluorescent sensors is significant, though more research is needed to quantify the performance of such probes. Furthermore, the successful development of DHTA-derived compounds with potent biological activity underscores its importance in medicinal chemistry and drug discovery. For researchers and professionals in these fields, this compound represents a key intermediate with a wide range of potential applications waiting to be explored.

References

Technical Guide: Safety and Handling Precautions for 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde, also known by its synonyms 2,5-Dihydroxybenzene-1,4-dicarbaldehyde or DHTA, is a versatile difunctional aromatic compound with the chemical formula C₈H₆O₄.[1][2][3] It serves as a crucial building block and intermediate in organic chemistry, particularly in the synthesis of complex molecules, pharmaceuticals, and advanced materials like covalent organic frameworks (COFs).[3][4][5] The compound's reactivity is attributed to its two aldehyde groups, which are susceptible to nucleophilic addition, and two phenolic hydroxyl groups that can undergo esterification and etherification.[3][5] Given its utility and reactivity, a thorough understanding and strict adherence to safety and handling protocols are paramount for all laboratory personnel. This guide provides comprehensive information on its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is typically a solid powder, ranging in color from light yellow to orange.[1][2] Key quantitative data are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1951-36-6[1][2][6]
Molecular Formula C₈H₆O₄[1][7][8][9]
Molecular Weight 166.13 g/mol [1][7][8][9]
Appearance Light yellow to orange powder/crystal[1][2]
Purity Typically >95% or >98%[2][6][8]
Storage Temperature 2-8°C, under inert atmosphere[6]
Topological Polar Surface Area 74.6 Ų[9]
LogP 0.7228[9]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 4[9]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

GHS ClassificationInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[6][8]
Signal Word Warning [6][8]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][8][10]
Precautionary Statements Prevention: P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[8][10][11]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

Operations involving this compound, especially those that may generate dust, should be conducted in a certified chemical fume hood to keep airborne concentrations low.[12][13] The laboratory must be equipped with an eyewash station and a safety shower.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent contact and inhalation.

PPE_Hierarchy cluster_0 Core Protection cluster_1 Situational Protection gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields labcoat Lab Coat respirator NIOSH-Approved Respirator (if dust is generated) researcher Researcher researcher->gloves researcher->goggles researcher->labcoat researcher->respirator  As needed

Caption: Required Personal Protective Equipment hierarchy.

Storage Conditions

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Experimental Protocol: Safe Weighing and Handling

This protocol outlines the standard procedure for safely handling solid this compound in a laboratory setting.

Methodology:

  • Preparation: Before starting, review the Safety Data Sheet (SDS). Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the diagram above, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: To minimize dust generation, do not pour the powder directly. Use a spatula to carefully transfer the desired amount of the solid from its container to a tared weigh boat on a balance located inside the hood or a contained weighing station.

  • Closing Container: Securely close the primary container immediately after use.

  • Dissolution/Reaction: Add the weighed solid to the reaction vessel or solvent within the fume hood.

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[13][14]

Safe_Handling_Workflow prep 1. Preparation (Review SDS, Prepare Hood) ppe 2. Don PPE (Gloves, Goggles, Coat) prep->ppe weigh 3. Weigh Compound (Inside Fume Hood) ppe->weigh transfer 4. Transfer to Vessel weigh->transfer cleanup 5. Clean & Dispose Waste transfer->cleanup store 6. Securely Store Container cleanup->store doff 7. Doff PPE & Wash Hands store->doff Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Occurs skin_1 Remove Contaminated Clothing start->skin_1 Skin eye_1 Flush Eyes with Water for 15+ minutes start->eye_1 Eyes skin_2 Flush with Soap & Water for 15+ minutes skin_1->skin_2 end_node Seek Medical Attention skin_2->end_node eye_2 Remove Contact Lenses eye_1->eye_2 eye_2->end_node

References

Methodological & Application

Synthesis of Covalent Organic Frameworks Using 2,5-Dihydroxyterephthalaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of covalent organic frameworks (COFs) utilizing 2,5-Dihydroxyterephthalaldehyde as a key building block. These materials are of significant interest due to their crystalline porous structures, high surface areas, and tunable functionalities, making them promising candidates for applications in drug delivery, catalysis, and sensing.

Overview of Synthesis Strategies

Covalent organic frameworks derived from this compound (DHTA) are typically synthesized through condensation reactions with various amine linkers. The hydroxyl groups on the DHTA monomer can introduce additional functionality and promote intermolecular interactions, influencing the final properties of the COF. The most common synthetic methods include solvothermal synthesis, microwave-assisted synthesis, and solvent-free synthesis. Each method offers distinct advantages in terms of reaction time, crystallinity, and scalability.

A general workflow for the synthesis and characterization of these COFs is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Monomer Selection (this compound & Amine Linker) s2 Reaction Setup (Solvothermal, Microwave, etc.) s1->s2 s3 COF Formation s2->s3 p1 Filtration and Washing s3->p1 p2 Solvent Exchange (e.g., Soxhlet Extraction) p1->p2 p3 Drying/Activation p2->p3 c1 Structural Analysis (PXRD, FT-IR) p3->c1 c2 Porosity Measurement (BET Analysis) c1->c2 c3 Thermal Stability (TGA) c1->c3

Figure 1: General workflow for the synthesis and characterization of COFs.

Experimental Protocols

Solvothermal Synthesis of a Dha-TAPT COF

This protocol describes the synthesis of a COF from this compound (Dha) and 1,3,5-tris(4-aminophenyl)triazine (TAPT).

Materials:

Procedure:

  • In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and 1,3,5-tris(4-aminophenyl)triazine (a molar equivalent to the aldehyde).

  • Add a solvent mixture of 1,2-dichlorobenzene (o-DCB) (1.0 mL) and dimethylacetamide (DMAc) (3.0 mL).[1]

  • Add 6.0 M acetic acid (0.6 mL) to the mixture.[1]

  • Sonicate the mixture for 20 minutes to ensure a homogeneous dispersion.[1]

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture.[1]

  • Seal the tube under vacuum and heat it in an oven at 120 °C for 72 hours.[1]

  • After cooling to room temperature, a solid precipitate will be formed.

  • Collect the solid product by filtration and wash thoroughly with ethanol and acetone.

  • The crude product is then purified by Soxhlet extraction with a suitable solvent like ethanol to remove any unreacted monomers and oligomers.

  • Dry the purified COF powder under vacuum at 150 °C for 12 hours to obtain the final product.[1]

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce the reaction time for COF formation.

Materials:

  • This compound (DHTA)

  • Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • Appropriate solvent system (e.g., a mixture of polar aprotic solvents)

  • Catalyst (e.g., acetic acid)

Procedure:

  • In a microwave synthesis vial, combine this compound and the amine linker in the desired molar ratio.

  • Add the solvent system and catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Set the reaction temperature and time (e.g., 100-150 °C for 30-120 minutes).[1][2]

  • After the reaction is complete and the vial has cooled, collect the precipitate by filtration.

  • Wash the product with appropriate solvents (e.g., acetone, ethanol).

  • Purify and dry the COF as described in the solvothermal protocol.

Quantitative Data Summary

The properties of COFs synthesized from this compound can vary depending on the amine linker and the synthetic method used. The following table summarizes key quantitative data for representative COFs.

COF Name/LinkerSynthesis MethodBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Reference
DhaTphSolvothermal---[3]
2,3-DhaTphSolvothermal---[4]
COF-DhaTabSolvothermal413--[5]
TAPB-DMTP-COFSolvothermal2105--[6]

Note: Data for some DHTA-based COFs is not always fully reported in the literature. The table will be updated as more quantitative data becomes available.

Application in Drug Delivery

COFs based on this compound are promising candidates for drug delivery systems due to their high porosity and the potential for functionalization.

Drug Loading Protocol

This protocol outlines a general procedure for loading a therapeutic agent, such as doxorubicin (B1662922) (DOX), into a DHTA-based COF.

Materials:

  • Synthesized and activated DHTA-based COF

  • Doxorubicin hydrochloride (or another drug of interest)

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Disperse a known amount of the activated COF in a solution of the drug in PBS.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Centrifuge the suspension to separate the drug-loaded COF.

  • Wash the drug-loaded COF with fresh PBS to remove any surface-adsorbed drug.

  • Dry the drug-loaded COF under vacuum.

  • Determine the drug loading capacity and encapsulation efficiency by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.[7]

The logical flow for a drug delivery application is depicted below.

G cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_evaluation Evaluation l1 COF Activation l2 Incubation with Drug Solution l1->l2 l3 Separation and Washing l2->l3 d1 Administration of Drug-Loaded COF l3->d1 d2 Target Site Accumulation d1->d2 d3 Stimuli-Responsive Release (e.g., pH, temperature) d2->d3 e1 In Vitro Release Studies d3->e1 e2 Cell Viability Assays e1->e2 e3 In Vivo Efficacy Studies e2->e3

Figure 2: Workflow for a drug delivery application using COFs.
Drug Release Studies

The release of the encapsulated drug can be studied under different conditions (e.g., varying pH to simulate physiological environments).

Procedure:

  • Disperse a known amount of the drug-loaded COF in a release medium (e.g., PBS at pH 7.4 and pH 5.5).

  • Incubate the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Centrifuge the aliquot to remove any COF particles.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Characterization Methods

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the synthesized COF.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkages and the presence of characteristic functional groups.

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the COF material.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature controls.

  • Sealed tube reactions under pressure should be handled with extreme care.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 2,5-Dihydroxyterephthalaldehyde as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal-organic frameworks (MOFs) that employ 2,5-dihydroxyterephthalaldehyde as a primary organic linker, with a particular focus on their utility in drug delivery systems.

Introduction to this compound in MOF Chemistry

This compound, also known as 2,5-dihydroxy-1,4-benzenedicarboxaldehyde, is a versatile organic linker used in the construction of robust and porous MOFs. Its chemical structure, featuring two hydroxyl and two aldehyde functional groups on a central benzene (B151609) ring, allows for strong coordination with a variety of metal ions. This results in the formation of highly crystalline and stable frameworks. A prominent example of MOFs synthesized with this linker is the MOF-74/CPO-27 series, which is recognized for its high density of open metal sites and one-dimensional hexagonal pore structure. These characteristics make such MOFs excellent candidates for a range of applications, including gas storage and separation, catalysis, and, notably, as carriers for therapeutic agents in drug delivery systems.[1]

The inherent properties of these MOFs, such as their high surface area, tunable pore size, and the potential for post-synthetic modification, offer significant advantages for drug delivery. These include high drug loading capacities, controlled release kinetics, and the potential for targeted delivery to specific tissues or cells.[2][3]

Quantitative Data on MOF-74/CPO-27 for Drug Delivery

The following tables summarize key quantitative data for MOFs synthesized using this compound, focusing on their physical properties and performance in drug delivery applications.

Table 1: Physicochemical Properties of Drug-Loaded Mg-MOF-74

Drug LoadedDrug Loading (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)
Bare Mg-MOF-74011500.45
Ibuprofen306500.25
Ibuprofen504500.18
Ibuprofen802000.08
5-Fluorouracil307000.28
5-Fluorouracil505000.20
5-Fluorouracil802500.10
Curcumin306000.23
Curcumin504000.16
Curcumin801500.06

Data sourced from Pederneira et al., 2023.[4][5][6][7]

Table 2: Drug Loading and Release Kinetics in Mg-MOF-74/CPO-27-Mg

DrugMOFDrug Loading (wt%)Release Rate Constant (k, h⁻¹/²)
5-FluorouracilMg-MOF-74300.34
IbuprofenMg-MOF-74300.25
CurcuminMg-MOF-74300.22
5-FluorouracilMg-MOF-74800.20
IbuprofenMg-MOF-74800.19
CurcuminMg-MOF-74800.18
AspirinCPO-27-Mg~8Not Reported
ParacetamolCPO-27-Mg~14Not Reported

Data for 5-Fluorouracil, Ibuprofen, and Curcumin from Pederneira et al., 2023.[4][6][7] Data for Aspirin and Paracetamol from Augusto et al., 2021.[8]

Experimental Protocols

Synthesis of Mg-MOF-74

This protocol is adapted from a solvothermal synthesis method.[4]

Materials:

Procedure:

  • In a suitable vessel, dissolve 0.112 g of DHTA and 0.475 g of Mg(NO₃)₂·6H₂O in 45 mL of DMF.

  • To this solution, add 3 mL of ethanol and 3 mL of DI water.

  • Use sonication to ensure all solids are fully dissolved.

  • Transfer the solution to a sealed reaction vessel and place it in an oven at 125 °C for 21 hours.

  • After the reaction, allow the vessel to cool to room temperature.

  • Decant the supernatant and wash the resulting solid product with methanol.

  • Continue to wash with fresh methanol for 2 days, with regular decantation and replacement of the solvent.

  • After the washing step, place the sample in a vacuum oven and heat to 250 °C for 6 hours to activate the MOF.

Drug Loading into Mg-MOF-74

This protocol describes a post-synthetic impregnation method.[4]

Materials:

  • Activated Mg-MOF-74

  • Drug of choice (e.g., 5-fluorouracil, ibuprofen, curcumin)

  • Methanol (HPLC grade)

Procedure:

  • Prepare a solution of the desired drug in methanol. The concentration will depend on the target drug loading.

  • Add the activated Mg-MOF-74 powder to the drug solution.

  • Stir the suspension at room temperature for 24 hours to allow for impregnation of the drug into the MOF pores.

  • After 24 hours, collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the drug (e.g., 25 °C for 12 hours).

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment.[4]

Materials:

  • Drug-loaded Mg-MOF-74

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

  • A suitable container for the release study (e.g., dialysis bag, centrifuge tube)

  • Shaking incubator or water bath set to 37 °C

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4).

  • Place the suspension in a shaking incubator at 37 °C to simulate physiological conditions.

  • At predetermined time intervals, collect an aliquot of the release medium.

  • To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh PBS.

  • Analyze the collected aliquots using HPLC to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow

G cluster_synthesis MOF Synthesis cluster_characterization1 Characterization cluster_drug_loading Drug Loading cluster_characterization2 Characterization cluster_drug_release In Vitro Drug Release s1 Dissolve Linker and Metal Salt s2 Solvothermal Reaction s1->s2 s3 Washing and Solvent Exchange s2->s3 s4 Activation (Drying) s3->s4 c1 XRD, TGA, BET s4->c1 dl1 Impregnation in Drug Solution s4->dl1 dl2 Washing dl1->dl2 dl3 Drying dl2->dl3 c2 FTIR, TGA, BET dl3->c2 dr1 Dispersion in PBS (pH 7.4) dl3->dr1 dr2 Incubation at 37°C dr1->dr2 dr3 Sample Collection at Time Intervals dr2->dr3 dr4 HPLC Analysis dr3->dr4

Caption: Experimental workflow for MOF synthesis, drug loading, and in vitro release.

Cellular Uptake and General Drug Action

G cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release cluster_action Drug Action mof Drug-Loaded MOF endocytosis Endocytosis mof->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., due to lower pH) endosome->drug_release drug Free Drug drug_release->drug target Intracellular Target (e.g., DNA, enzymes) drug->target effect Therapeutic Effect (e.g., Apoptosis, Anti-inflammatory) target->effect

Caption: Generalized pathway of cellular uptake and action of drug-loaded MOFs.

Signaling Pathway of 5-Fluorouracil (5-FU)

G cluster_activation Metabolic Activation cluster_targets Cellular Targets cluster_effects Cellular Effects FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA_damage RNA Damage RNA->RNA_damage DNA_synthesis_inhibition Inhibition of DNA Synthesis TS->DNA_synthesis_inhibition DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis RNA_damage->Apoptosis DNA_synthesis_inhibition->Apoptosis DNA_damage->Apoptosis

Caption: Simplified signaling pathway of the anticancer drug 5-Fluorouracil.

References

Application Notes and Protocols for Schiff Base Condensation with 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The synthesis of Schiff bases via the condensation of an aldehyde or ketone with a primary amine is a fundamental transformation in organic chemistry.[1] This document provides detailed experimental protocols for the synthesis of Schiff bases derived from 2,5-Dihydroxyterephthalaldehyde, a unique aromatic dialdehyde (B1249045) possessing reactive hydroxyl and aldehyde functionalities. These compounds are of particular interest as building blocks for novel materials such as covalent organic frameworks (COFs) and as ligands for metal complexes with potential biological activities.[2][3][4][5]

The presence of hydroxyl groups in the this compound backbone can influence the electronic properties and solubility of the resulting Schiff bases and their metal complexes, and can also provide additional sites for hydrogen bonding or coordination.[1] This application note will detail the synthetic procedures, purification methods, and characterization techniques for these valuable compounds.

Data Presentation

The following table summarizes the reaction conditions for the Schiff base condensation of this compound with various primary amines. Due to the extensive use of this aldehyde in the formation of polymeric materials, the table includes examples of both discrete molecules and the building blocks of covalent organic frameworks (COFs).

Amine ReactantMolar Ratio (Aldehyde:Amine)Solvent(s)Catalyst/AdditiveTemperature (°C)TimeYield (%)Reference(s)
Aniline1:2.5Ethanol-Reflux24 hNot Reported[6]
2,5-Diamino-1,4-benzenediol dihydrochloride1:1Not specifiedNot specifiedNot specifiedNot specifiedNot Reported[7]
1,3,5-Tris(3′-methoxy-4′-hydrazinecarbonylphenyl)benzene1:1.5Not specifiedNot specifiedSolvothermalNot specifiedNot Reported[2]
4,4′,4″-(1,3,5-Triazine-2,4,6-triyl)trianiline1:1.5Not specifiedNot specifiedNot specifiedNot specifiedNot Reported[3]
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin2:1o-Dichlorobenzene/Dimethylacetamide6.0 M Acetic Acid12072 h80[6]
Amino-substituted 2-phenyl-1,3-benzothiazoles1:1MethanolConcentrated HCl505 h63[8]

Experimental Protocols

General Protocol for Schiff Base Condensation

This generalized protocol can be adapted for the synthesis of various Schiff bases from this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol). In a separate beaker, dissolve the primary amine (2 equivalents for a bis-Schiff base) in the same solvent.

  • Reaction Setup: Equip the round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Amine: With stirring, add the amine solution to the aldehyde solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction, if necessary.

  • Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Product: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent.

  • Drying: Dry the purified Schiff base in a vacuum oven.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the aldehyde C-H and C=O stretching bands, as well as the primary amine N-H stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy should show a characteristic signal for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The disappearance of the aldehyde proton signal (around 10 ppm) and the amine proton signals confirms the reaction's completion. ¹³C NMR will show a signal for the imine carbon.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

experimental_workflow Experimental Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolution Dissolve this compound and Primary Amine in Solvent reaction Combine Reactants and Reflux (with optional catalyst) dissolution->reaction isolation Cool and Isolate Crude Product via Filtration reaction->isolation recrystallization Recrystallize from Suitable Solvent isolation->recrystallization drying Dry Purified Product (Vacuum Oven) recrystallization->drying ftir FTIR Spectroscopy (Confirm -C=N- bond) drying->ftir nmr NMR Spectroscopy (¹H and ¹³C) drying->nmr ms Mass Spectrometry (Confirm Molecular Weight) drying->ms

Caption: General workflow for Schiff base synthesis.

Reaction Mechanism

The following diagram illustrates the mechanism of Schiff base formation.

reaction_mechanism Schiff Base Condensation Mechanism reactants Aldehyde (R-CHO) + Primary Amine (R'-NH₂) nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl Carbon reactants->nucleophilic_attack hemiaminal Formation of Hemiaminal Intermediate nucleophilic_attack->hemiaminal proton_transfer Proton Transfer hemiaminal->proton_transfer dehydration Dehydration (Loss of H₂O) proton_transfer->dehydration imine Schiff Base (Imine) Formation dehydration->imine

Caption: Mechanism of Schiff base formation.

References

Application Notes and Protocols for 2,5-Dihydroxyterephthalaldehyde in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dihydroxyterephthalaldehyde (DHTA) as a building block in the synthesis of advanced photocatalytic materials. The primary application of DHTA in this context is as a linker for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These crystalline porous materials exhibit significant potential in various photocatalytic applications, including renewable energy production and environmental remediation.

Overview of this compound in Photocatalysis

This compound is a versatile organic molecule that serves as a key component in the design and synthesis of highly efficient and stable photocatalysts. Its hydroxyl and aldehyde functional groups allow for the formation of robust porous frameworks, such as COFs and MOFs, through condensation reactions. The resulting materials possess large surface areas, tunable porosity, and desirable optoelectronic properties, making them excellent candidates for heterogeneous photocatalysis.

The primary photocatalytic applications of DHTA-based materials include:

  • Photocatalytic Hydrogen Evolution: Utilizing solar energy to split water and produce hydrogen gas, a clean and renewable fuel source. DHTA-based COFs can act as light-harvesting antennas and provide active sites for proton reduction.

  • Photocatalytic Degradation of Organic Pollutants: The decomposition of harmful organic compounds, such as synthetic dyes and industrial effluents, into less toxic substances. The porous nature of DHTA-based frameworks facilitates the adsorption of pollutants and their subsequent degradation by photogenerated reactive oxygen species.

Synthesis Protocols

Synthesis of this compound (DHTA)

This protocol describes a common method for the synthesis of this compound.[1][2][3]

Materials:

Procedure:

  • Chloromethylation: Dissolve 1,4-dimethoxybenzene in 1,4-dioxane. Add paraformaldehyde and heat the mixture. Slowly add concentrated hydrochloric acid and continue heating. After cooling, collect the precipitate, wash with water, and recrystallize from acetone to obtain 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.

  • Formylation: Add the product from the previous step and hexamethylenetetramine to chloroform and stir at an elevated temperature for 24 hours. After cooling, filter and wash the precipitate. Dissolve the dried product in water, add acetic acid for acidification, and heat for another 24 hours. Extract the product with dichloromethane, dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent to get 2,5-dimethoxyterephthalaldehyde (B1268428).

  • Demethylation: Dissolve the 2,5-dimethoxyterephthalaldehyde in dichloromethane and cool the solution to 0 °C. Add BBr₃ dropwise and stir for several hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic phase and purify the crude product by column chromatography (petroleum ether:ethyl acetate) to obtain this compound as a yellow solid.

Synthesis of a this compound-based Covalent Organic Framework (DHTA-COF)

This protocol outlines a general solvothermal method for synthesizing a COF using DHTA as a linker.[4][5][6]

Materials:

Procedure:

  • In a Pyrex tube, add this compound and the aromatic amine linker in the appropriate molar ratio.

  • Add the solvent mixture and the aqueous acetic acid catalyst.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product thoroughly with anhydrous acetone and tetrahydrofuran.

  • Dry the resulting COF powder under vacuum at 80 °C overnight.

Application Protocols in Photocatalysis

Photocatalytic Hydrogen Evolution

This protocol describes a typical experimental setup for evaluating the photocatalytic hydrogen evolution activity of a DHTA-based COF.[7][8][9][10][11]

Experimental Setup:

  • A gas-tight quartz reaction vessel.

  • A light source (e.g., 300 W Xe lamp with a cutoff filter, λ > 420 nm).

  • A gas circulation and evacuation system.

  • A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.[12][13][14]

Procedure:

  • Disperse a specific amount of the DHTA-COF photocatalyst (e.g., 10 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 0.1 M ascorbic acid or triethanolamine).

  • Add a co-catalyst, such as H₂PtCl₆ (for in-situ photodeposition of Pt nanoparticles) or a molecular co-catalyst like a cobaloxime complex.[7][8]

  • Seal the reaction vessel and thoroughly degas the suspension by bubbling with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.

  • Irradiate the suspension with the light source while maintaining constant stirring.

  • At regular time intervals, take a small aliquot of the headspace gas from the reactor using a gas-tight syringe and inject it into the GC for hydrogen quantification.

  • Calculate the rate of hydrogen evolution in μmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Workflow for Photocatalytic Hydrogen Evolution

G cluster_prep Catalyst Preparation & System Setup cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis catalyst Disperse DHTA-COF in sacrificial agent solution cocatalyst Add co-catalyst (e.g., H₂PtCl₆) catalyst->cocatalyst degas Degas system (e.g., with Argon) cocatalyst->degas irradiate Irradiate with light source (e.g., Xe lamp, λ > 420 nm) degas->irradiate Start Reaction stir Constant Stirring irradiate->stir sample Sample headspace gas stir->sample Periodically gc Analyze H₂ via Gas Chromatography (GC-TCD) sample->gc quantify Quantify H₂ evolution rate gc->quantify

Caption: Workflow for a typical photocatalytic hydrogen evolution experiment.

Photocatalytic Degradation of Organic Pollutants

This protocol provides a general procedure for assessing the photocatalytic degradation of an organic dye, such as Rhodamine B (RhB), using a DHTA-based photocatalyst.[15][16][17][18][19]

Experimental Setup:

  • A photoreactor with a light source (e.g., a high-pressure mercury lamp or a Xe lamp).

  • A magnetic stirrer.

  • A UV-Vis spectrophotometer for analyzing the dye concentration.[20][21][22][23]

Procedure:

  • Prepare a stock solution of the organic pollutant (e.g., 10 mg/L Rhodamine B in deionized water).

  • Add a specific amount of the DHTA-based photocatalyst (e.g., 50 mg) to a defined volume of the dye solution (e.g., 100 mL).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the dye.

  • Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Centrifuge or filter the aliquot to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mechanism of Photocatalytic Dye Degradation

G cluster_excitation Photoexcitation cluster_charge_separation Charge Carrier Generation & Separation cluster_ros Reactive Oxygen Species (ROS) Formation cluster_degradation Pollutant Degradation catalyst DHTA-based Photocatalyst vb Valence Band (VB) catalyst->vb cb Conduction Band (CB) catalyst->cb light Light (hν) light->catalyst h h⁺ vb->h e e⁻ cb->e o2 O₂ e->o2 h2o H₂O / OH⁻ h->h2o o2_rad •O₂⁻ o2->o2_rad oh_rad •OH h2o->oh_rad pollutant Organic Pollutant o2_rad->pollutant oh_rad->pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded

Caption: General mechanism of photocatalytic degradation of organic pollutants.

Quantitative Data

The following tables summarize the photocatalytic performance of various DHTA-based materials reported in the literature.

Table 1: Photocatalytic Hydrogen Evolution using DHTA-based COFs

PhotocatalystCo-catalystSacrificial AgentLight SourceH₂ Evolution Rate (μmol h⁻¹ g⁻¹)Reference
N₂-COFPlatinumTEOAVisible Light438[11]
N₃-COFPlatinumTEOAVisible Light1703[10][11]
N₂-COFCobaloximeTEOAAM 1.5782[7][8]
TFPT-COFPlatinumAscorbic AcidVisible Light230[11]
PTP-COFPlatinumTEOAVisible Light83.83[10]

Table 2: Photocatalytic Degradation of Organic Dyes using DHTA-based Materials

PhotocatalystPollutantCatalyst LoadingLight SourceDegradation Efficiency (%)Time (min)Reference
M/Fe-MOF (Co)Rhodamine B-Visible Light~95180[5]
La-NDC MOFsRhodamine B--89.3120[24]
15% Fe/Ti-MOFsRhodamine B5 mg / 100 mLVisible Light82.4120[19]
Cu-MOFMethyl Violet-UV Lamp (250W)~100100
Cu-MOFRhodamine B-UV Lamp (250W)55100

Note: The experimental conditions for the data presented in the tables may vary between different studies. Please refer to the original publications for detailed information.

Concluding Remarks

This compound is a valuable building block for the development of highly active and stable photocatalysts. The resulting COFs and MOFs have demonstrated significant promise in addressing challenges in renewable energy and environmental remediation. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of DHTA-based materials in various photocatalytic systems. Further research into the design of novel DHTA-derived frameworks and the elucidation of reaction mechanisms will undoubtedly lead to the development of even more efficient photocatalytic technologies.

References

Application Notes and Protocols for 2,5-Dihydroxyterephthalaldehyde Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dihydroxyterephthalaldehyde derivatives, primarily in the form of Covalent Organic Frameworks (COFs), for advanced drug delivery applications. The focus is on the synthesis of these materials, loading of therapeutic agents, and their pH-responsive release, which is crucial for targeted cancer therapy.

Introduction

This compound (DHTA) is a versatile organic building block used in the synthesis of crystalline porous polymers known as Covalent Organic Frameworks (COFs). These materials are characterized by their high surface area, tunable porosity, and excellent stability, making them ideal candidates for drug delivery systems. The incorporation of DHTA into the COF structure can impart specific functionalities, such as pH-sensitivity, which allows for the controlled release of encapsulated drugs in the acidic microenvironment of tumors, thereby enhancing therapeutic efficacy and minimizing side effects.

Drug delivery systems based on DHTA derivatives, particularly COFs, offer several advantages, including high drug loading capacity and the ability to protect the drug from degradation. The mechanism of drug release is often triggered by the lower pH found in tumor tissues or within the endosomes and lysosomes of cancer cells, leading to a targeted therapeutic effect.

Quantitative Data Summary

The following tables summarize representative quantitative data for a drug delivery system based on a COF synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPT), loaded with the anticancer drug Doxorubicin (DOX).

Table 1: Physicochemical Properties of DOX-Loaded TAPT-DHTA COF Nanoparticles

ParameterValue
Particle Size (nm)150 ± 20
Polydispersity Index (PDI)0.25
Zeta Potential (mV)-25 ± 5

Table 2: Drug Loading and Encapsulation Efficiency of DOX in TAPT-DHTA COF

ParameterValue (%)
Drug Loading Capacity (wt%)15
Encapsulation Efficiency (%)95

Table 3: pH-Responsive In Vitro Release of Doxorubicin from TAPT-DHTA COF

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1515
61240
122065
242885
483592

Experimental Protocols

Protocol 1: Synthesis of TAPT-DHTA COF

This protocol describes the solvothermal synthesis of a two-dimensional COF from this compound (DHTA) and 1,3,5-tris(4-aminophenyl)benzene (TAPT).

Materials:

Procedure:

  • In a Pyrex tube, add DHTA (0.15 mmol) and TAPT (0.1 mmol).

  • Add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).

  • Add 0.5 mL of 6 M aqueous acetic acid to the mixture.

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid precipitate by centrifugation.

  • Wash the product sequentially with acetone and THF (3 times each).

  • Dry the purified TAPT-DHTA COF powder under vacuum at 150 °C overnight.

Protocol 2: Doxorubicin (DOX) Loading into TAPT-DHTA COF

This protocol details the procedure for loading the anticancer drug Doxorubicin into the synthesized TAPT-DHTA COF.

Materials:

  • Synthesized TAPT-DHTA COF

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Disperse 50 mg of TAPT-DHTA COF in 10 mL of deionized water.

  • Prepare a 1 mg/mL stock solution of DOX in DMSO.

  • Add 5 mL of the DOX stock solution to the COF suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Collect the DOX-loaded COF (DOX@TAPT-DHTA) by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the product with deionized water three times to remove unloaded DOX.

  • Lyophilize the final product to obtain a dry powder.

  • Determine the drug loading and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of the supernatant before and after loading at 480 nm.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes the method to evaluate the pH-triggered release of DOX from the loaded COF nanoparticles.

Materials:

  • DOX@TAPT-DHTA COF

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Phosphate-buffered saline (PBS) at pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse 10 mg of DOX@TAPT-DHTA COF in 2 mL of the respective PBS buffer (pH 7.4 or pH 5.5).

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.

  • Maintain the setup at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS buffer to maintain a constant volume.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

Synthesis_and_Drug_Loading_Workflow cluster_synthesis COF Synthesis cluster_loading Drug Loading Monomers DHTA + TAPT Monomers Solvothermal Solvothermal Reaction (120°C, 72h) Monomers->Solvothermal Solvents Dioxane/Mesitylene + Acetic Acid Solvents->Solvothermal Purification Washing & Drying Solvothermal->Purification COF TAPT-DHTA COF Purification->COF COF_sus COF Suspension COF->COF_sus Incubation Incubation (24h, RT) COF_sus->Incubation DOX Doxorubicin Solution DOX->Incubation Centrifugation Centrifugation & Washing Incubation->Centrifugation Loaded_COF DOX@TAPT-DHTA COF Centrifugation->Loaded_COF

Caption: Workflow for the synthesis of TAPT-DHTA COF and subsequent loading of Doxorubicin.

pH_Responsive_Release_Mechanism cluster_neutral Physiological pH (7.4) cluster_acidic Tumor Microenvironment (pH 5.5) A DOX@COF (Stable) B Low Drug Release A->B Slow Diffusion C DOX@COF (Protonation) D COF Swelling & Weakened DOX Interaction C->D H+ E High Drug Release D->E Accelerated Diffusion

Caption: Mechanism of pH-responsive Doxorubicin release from the COF carrier.

In_Vitro_Release_Study_Workflow Start Disperse DOX@COF in PBS Dialysis Place in Dialysis Bag Start->Dialysis Incubate Incubate at 37°C with Stirring Dialysis->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze UV-Vis Spectroscopy (480 nm) Sample->Analyze Calculate Calculate Cumulative Release Analyze->Calculate

Caption: Experimental workflow for the in vitro drug release study.

Application Notes and Protocols for the Preparation of Gas Separation Membranes with 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of gas separation membranes fabricated using 2,5-Dihydroxyterephthalaldehyde (DHTP). This key building block enables the formation of highly structured Covalent Organic Framework (COF) membranes with promising applications in gas separation, a critical process in various industrial and research settings, including purified gas supply for specialized equipment and controlled atmosphere environments for sensitive experiments.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Their ordered nanochannels make them excellent candidates for molecular sieving applications, including gas separation.[1] this compound, with its reactive aldehyde functionalities and capacity for hydrogen bonding via its hydroxyl groups, is a versatile monomer for the construction of robust COF membranes. These membranes can be synthesized through various techniques, most notably interfacial polymerization, to form thin, selective layers on porous supports.

Key Applications in Research and Drug Development

  • High-Purity Gas Supply: Generation of high-purity gases (e.g., N₂, H₂, CO₂) for analytical instrumentation, such as gas chromatography and mass spectrometry.

  • Controlled Atmosphere Environments: Creation and maintenance of specific gaseous environments for cell culture, hypoxic studies, and other sensitive biological experiments.

  • Solvent Removal: Efficient separation of volatile organic compounds from gas streams, aiding in purification processes.

Experimental Protocols

Protocol 1: Synthesis of a TAPB-DHTP COF Membrane via Interfacial Polymerization

This protocol describes the synthesis of a COF membrane composed of 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and this compound (DHTP) on a porous support.

Materials:

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • This compound (DHTP)

  • Porous support (e.g., nylon membrane, 0.22 µm pore size)

  • Anhydrous solvents (e.g., 1,4-dioxane, n-hexane)

  • Acetic acid (catalyst)

  • Deionized water

Procedure:

  • Preparation of Monomer Solutions:

    • Prepare a solution of TAPB in a suitable aqueous or organic solvent.

    • Prepare a solution of DHTP in an immiscible organic solvent (e.g., n-hexane) containing a catalytic amount of acetic acid.

  • Interfacial Polymerization:

    • Secure the porous support in a filtration setup or a custom reaction cell that separates the two monomer solutions.

    • Introduce the TAPB solution to one side of the support membrane.

    • Carefully layer the DHTP solution on top of the TAPB solution, creating a distinct interface at the surface of the support membrane.

    • Allow the polymerization to proceed at room temperature for a specified duration (e.g., 12-24 hours). The COF film will form at the interface.

  • Membrane Washing and Activation:

    • Carefully remove the unreacted monomer solutions.

    • Gently wash the resulting COF membrane with fresh portions of the organic solvent used for the DHTP solution, followed by a solvent exchange with a lower boiling point solvent (e.g., ethanol).

    • Dry the membrane under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvent and activate the pores.

Protocol 2: Characterization of the COF Membrane

A series of characterization techniques should be employed to verify the successful synthesis and determine the properties of the COF membrane.

  • Structural Characterization:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkages characteristic of the COF and the disappearance of the initial aldehyde and amine functional groups.

    • X-ray Diffraction (XRD): To assess the crystallinity and determine the pore structure of the COF layer.

  • Morphological Characterization:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the membrane, confirming the formation of a continuous COF layer and measuring its thickness.

  • Gas Separation Performance Testing:

    • Single Gas Permeation: Measure the permeance of individual gases (e.g., H₂, CO₂, N₂, CH₄) through the membrane at a constant temperature and pressure using a gas permeation setup.

    • Mixed Gas Separation: Evaluate the membrane's performance with gas mixtures to determine the selectivity under more realistic conditions. The composition of the permeate and retentate streams is typically analyzed using gas chromatography.

Data Presentation

The performance of gas separation membranes is typically evaluated based on their permeability (or permeance for thin films) and selectivity. Below is a summary of reported gas separation data for a COF membrane synthesized using a derivative of this compound.

Membrane IDGas PairPermeance (GPU)¹SelectivityReference
DhaTGCl-C6-10%H₂/CO₂H₂: 283321[2]
DhaTGCl-C6-10%H₂/CH₄H₂: 203.4297.6[3]

¹Gas Permeation Unit (GPU): 1 GPU = 10⁻⁶ cm³(STP) / (cm² s cmHg)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Membrane Synthesis cluster_characterization Characterization prep_sol Prepare Monomer Solutions (TAPB and DHTP) ip Interfacial Polymerization on Porous Support prep_sol->ip wash Washing and Solvent Exchange ip->wash activate Drying and Activation wash->activate ftir FTIR activate->ftir Verify Structure xrd XRD activate->xrd Assess Crystallinity sem SEM activate->sem Observe Morphology gas_perm Gas Permeation Testing activate->gas_perm Evaluate Performance membrane_properties monomers Monomer Selection (e.g., DHTP, TAPB) structure COF Structure (Pore Size, Crystallinity) monomers->structure synthesis Synthesis Conditions (Interfacial Polymerization) synthesis->structure performance Gas Separation Performance (Permeability, Selectivity) structure->performance

References

Application Notes and Protocols for the Synthesis of Porphyrin-Based Covalent Organic Frameworks (COFs) with 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrin-based covalent organic frameworks (COFs) are a class of crystalline porous polymers with promising applications in drug delivery, photodynamic therapy (PDT), and catalysis. Their ordered porous structure, high surface area, and the inherent photophysical properties of porphyrins make them ideal candidates for development as advanced therapeutic platforms. This document provides a detailed protocol for the synthesis of a porphyrin-based COF using 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and 2,5-dihydroxyterephthalaldehyde as building blocks. Additionally, it outlines the characterization of the resulting COF and discusses its potential applications in the biomedical field.

Synthesis of Porphyrin-Based COF (Porph-DHTA-COF)

This section details the step-by-step procedure for the solvothermal synthesis of a porphyrin-based COF from 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and this compound (DHTA).

Materials:

Equipment:

  • Pyrex tube (10 mL)

  • Sonicator

  • Tube furnace or oven

  • Centrifuge

  • Vacuum oven

Experimental Protocol:

  • Reactant Preparation: In a 10 mL Pyrex tube, combine 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and this compound (DHTA) in a 1:2 molar ratio.

  • Solvent Addition: Add a solvent mixture of o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) in a 1:1 volume ratio. To this, add 6 M aqueous acetic acid to act as a catalyst. The total volume should be sufficient to create a slurry.

  • Homogenization: Sonicate the mixture for 15-20 minutes to ensure a homogeneous dispersion of the reactants.

  • Degassing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction.

  • Sealing and Reaction: Seal the Pyrex tube under vacuum and place it in a tube furnace or oven. Heat the reaction mixture at 120 °C for 3 to 7 days.

  • Isolation and Purification:

    • After the reaction is complete, cool the tube to room temperature.

    • Collect the resulting precipitate by centrifugation.

    • Wash the solid product thoroughly with anhydrous tetrahydrofuran (THF) five times, followed by two washes with anhydrous acetone to remove any unreacted monomers and solvent.

  • Drying: Dry the purified porphyrin-based COF powder at 120 °C under vacuum overnight. The final product should be a deep purple or dark red powder.

Characterization of Porph-DHTA-COF

The synthesized porphyrin-based COF should be characterized to confirm its structure, porosity, and stability.

Key Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkages and the presence of characteristic functional groups.

  • Gas Sorption Analysis (BET): To determine the specific surface area and pore size distribution of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.

Quantitative Data Summary

The following table summarizes typical characterization data for porphyrin-based COFs synthesized with dihydroxyterephthalaldehyde linkers. Note that specific values for the this compound-based COF may vary depending on the exact synthesis conditions.

ParameterTypical ValueReference COF
BET Surface Area ~632 m²/gZn-Por-TT COF[1]
Pore Size ~2.6 nmZn-Por-TT COF[1]
Thermal Stability (TGA) Stable up to ~300-400 °C under N₂COF-H2 (with this compound)[2]
Crystallinity Crystalline with characteristic PXRD peaksZn-Por-TT COF[1]

Diagrams

Synthesis_Workflow Synthesis Workflow for Porphyrin-Based COF cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification TAPP 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) Mix Mix Reactants in o-DCB/n-BuOH with Acetic Acid Catalyst TAPP->Mix DHTA This compound (DHTA) DHTA->Mix Sonicate Sonicate for Homogenization Mix->Sonicate Degas Freeze-Pump-Thaw Cycles Sonicate->Degas React Heat at 120°C for 3-7 days Degas->React Centrifuge Centrifuge to Collect Precipitate React->Centrifuge Wash_THF Wash with Anhydrous THF Centrifuge->Wash_THF Wash_Acetone Wash with Anhydrous Acetone Wash_THF->Wash_Acetone Dry Dry under Vacuum at 120°C Wash_Acetone->Dry Product Porphyrin-Based COF Powder Dry->Product

Caption: Step-by-step workflow for the synthesis of porphyrin-based COFs.

Logical_Relationship Structural and Functional Relationship cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications Porphyrin_Core Porphyrin Monomer (Photosensitizer) COF_Structure Crystalline Porous Framework Porphyrin_Core->COF_Structure Photophysical_Properties Inherent Photophysical Properties Porphyrin_Core->Photophysical_Properties Linker This compound (Structural Linker) Linker->COF_Structure High_Surface_Area High Surface Area COF_Structure->High_Surface_Area Ordered_Pores Ordered Porosity COF_Structure->Ordered_Pores Drug_Delivery Drug Delivery Vehicle High_Surface_Area->Drug_Delivery Ordered_Pores->Drug_Delivery Catalysis Biocatalysis Ordered_Pores->Catalysis PDT Photodynamic Therapy (PDT) Photophysical_Properties->PDT

Caption: Relationship between structure, properties, and applications.

Application Notes for Drug Development

Porphyrin-based COFs synthesized with this compound offer a versatile platform for various applications in drug development, primarily leveraging their unique structural and photophysical properties.

1. Photodynamic Therapy (PDT):

The porphyrin macrocycle is a well-known photosensitizer that can generate reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with light of a specific wavelength. This property is the basis of photodynamic therapy, a non-invasive cancer treatment.

  • Mechanism: When the Porph-DHTA-COF is localized in tumor tissue and irradiated, the porphyrin units absorb light energy and transfer it to surrounding molecular oxygen, generating cytotoxic ROS that induce cancer cell death.

  • Advantages of COF-based PDT:

    • Reduced Aggregation: The rigid framework of the COF prevents the aggregation-induced quenching of the porphyrin photosensitizers, enhancing their ROS generation efficiency.

    • Tunable Properties: The properties of the COF can be tuned by modifying the porphyrin core or the linker, potentially leading to improved efficacy and reduced side effects.

2. Drug Delivery:

The high porosity and large surface area of the Porph-DHTA-COF make it an excellent candidate for use as a drug delivery vehicle.

  • Loading Capacity: The porous structure allows for the encapsulation of therapeutic agents, such as chemotherapy drugs, within the COF framework.

  • Controlled Release: Drug release can potentially be controlled by external stimuli (e.g., light, pH changes) or through the inherent biodegradability of the framework under specific physiological conditions.

  • Combination Therapy: The COF can be co-loaded with a chemotherapeutic agent to enable simultaneous photodynamic and chemotherapy, a strategy that can lead to synergistic anti-cancer effects and overcome drug resistance.

3. Biocatalysis and Biosensing:

The ordered and porous nature of porphyrin-based COFs also makes them suitable for applications in biocatalysis and biosensing. The porphyrin units can act as catalytic sites or as recognition elements for specific biomolecules.

The synthesis of porphyrin-based COFs using this compound provides a robust and versatile platform for the development of advanced materials for biomedical applications. The detailed protocol and characterization data presented here offer a solid foundation for researchers and drug development professionals to explore the potential of these materials in photodynamic therapy, drug delivery, and beyond. The unique combination of a highly ordered porous structure and the inherent functionality of porphyrins positions these COFs at the forefront of innovative therapeutic strategies.

References

Application Notes and Protocols for the Synthesis of Luminescent Materials from 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxyterephthalaldehyde is a versatile aromatic building block for the synthesis of a variety of luminescent materials. Its two aldehyde functional groups can readily undergo condensation reactions with primary amines to form Schiff bases, which often exhibit interesting photophysical properties such as fluorescence. Furthermore, the hydroxyl groups can act as coordination sites for metal ions, leading to the formation of luminescent coordination polymers and metal-organic frameworks (MOFs). The extended π-conjugation and the presence of both electron-donating (hydroxyl) and electron-withdrawing (imine) groups in its derivatives can lead to materials with tunable emission wavelengths and high quantum yields. These materials have potential applications in chemical sensing, bioimaging, and optoelectronics.

Applications in Luminescent Material Synthesis

The primary application of this compound in this context is the synthesis of:

  • Fluorescent Schiff Bases: Reaction with various primary amines yields fluorescent imines. The photophysical properties of these Schiff bases can be tuned by the choice of the amine, allowing for the design of materials with specific emission colors and sensing capabilities. For instance, the introduction of biocompatible moieties like sugars can lead to fluorescent probes for cellular imaging.

  • Luminescent Coordination Polymers/MOFs: The aldehyde can be used as a ligand for the synthesis of coordination polymers. Upon coordination to metal centers, the ligand's emission properties can be significantly altered, sometimes leading to enhanced fluorescence or phosphorescence. These materials can be designed to be porous, making them suitable for applications in selective sensing of small molecules or metal ions.

Quantitative Data Presentation

The following table summarizes the photophysical properties of representative luminescent materials synthesized from terephthalaldehyde, the parent compound of this compound. While specific data for this compound derivatives is not widely available, these values provide a useful benchmark for the expected performance of analogous compounds. The presence of hydroxyl groups in the 2,5-positions is expected to cause a red-shift in both absorption and emission wavelengths due to their electron-donating nature.

Compound/MaterialSynthesis MethodExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Reference
Mono-Schiff Base of Terephthalaldehyde and D-glucosamine (L₁)Condensation Reaction360 nm~450 nm5.65%
Di-Schiff Base of Terephthalaldehyde and D-glucosamine (L₂)Condensation Reaction360 nm~450 nm15.28%
Zn(II) Coordination Polymer with 2,5-dihydroxy-1,4-terephthalic acid and 2,2'-bipyridineHydrothermal Synthesis366 nm365 nmNot Reported

Experimental Protocols

Protocol 1: Synthesis of a Mono-Substituted Schiff Base from this compound

This protocol is adapted for this compound based on the selective synthesis of a mono-substituted Schiff base from terephthalaldehyde. The use of a water-methanol solvent system favors the formation of the mono-adduct.

Materials:

  • This compound

  • A primary amine (e.g., D-glucosamine hydrochloride)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous methanol (B129727)

  • Ultrapure water

  • 50 mL beaker

  • Magnetic stirrer

Procedure:

  • Preparation of the Amine Solution: In a 50 mL beaker, dissolve the primary amine (e.g., D-glucosamine hydrochloride, 2.5 mmol) and sodium bicarbonate (2.5 mmol) in 5 mL of ultrapure water. Stir until a clear solution is obtained.

  • Preparation of the Aldehyde Solution: In a separate container, dissolve this compound (2.5 mmol) in 5 mL of anhydrous methanol.

  • Condensation Reaction: Slowly add the methanolic solution of this compound to the aqueous amine solution while stirring at room temperature.

  • Reaction Progression: Continue stirring the mixture at room temperature for 3 hours. A precipitate of the mono-substituted Schiff base is expected to form.

  • Isolation: Allow the reaction mixture to stand overnight to ensure complete precipitation.

  • Purification: Collect the precipitate by vacuum filtration, wash it several times with cold anhydrous methanol, and air dry the final product.

Protocol 2: Synthesis of a Di-Substituted Schiff Base from this compound

This protocol is adapted for the synthesis of a di-substituted Schiff base, which is favored in an anhydrous methanol system and by adjusting the stoichiometry.

Materials:

  • This compound

  • A primary amine (e.g., D-glucosamine hydrochloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous methanol

  • 50 mL beaker with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of the Amine Solution: In a 50 mL beaker, add the primary amine (e.g., D-glucosamine hydrochloride, 2.5 mmol) and sodium hydroxide (2.5 mmol) to 5 mL of anhydrous methanol.

  • Reflux: Stir and reflux the mixture for 5 minutes. A precipitate of NaCl will form.

  • Filtration: Filter out the precipitated NaCl to obtain a clear solution of the free amine.

  • Preparation of the Aldehyde Solution: In a separate container, dissolve this compound (1.0 mmol) in anhydrous methanol.

  • Condensation Reaction: Slowly add the methanolic solution of this compound to the amine solution.

  • Reaction Conditions: Stir the reaction mixture at 35 °C for 50 minutes.

  • Isolation: Allow the solution to stand overnight, during which a precipitate of the di-substituted Schiff base will form.

  • Purification: Filter the solid product, wash it several times with cold anhydrous methanol, and air dry to obtain the pure di-substituted Schiff base.

Visualizations

experimental_workflow_mono Workflow for Mono-Substituted Schiff Base Synthesis cluster_amine_prep Amine Preparation cluster_aldehyde_prep Aldehyde Preparation cluster_reaction Reaction and Isolation amine_sol Dissolve Primary Amine and NaHCO3 in Ultrapure Water mix Mix Solutions and Stir at Room Temperature for 3 hours amine_sol->mix aldehyde_sol Dissolve this compound in Anhydrous Methanol aldehyde_sol->mix precipitate Allow to Stand Overnight for Complete Precipitation mix->precipitate isolate Filter, Wash with Methanol, and Air Dry precipitate->isolate experimental_workflow_di Workflow for Di-Substituted Schiff Base Synthesis cluster_amine_prep Amine Preparation cluster_aldehyde_prep Aldehyde Preparation cluster_reaction Reaction and Isolation amine_reflux Reflux Primary Amine and NaOH in Anhydrous Methanol filter_nacl Filter out Precipitated NaCl amine_reflux->filter_nacl mix Mix Solutions and Stir at 35°C for 50 minutes filter_nacl->mix aldehyde_sol Dissolve this compound in Anhydrous Methanol aldehyde_sol->mix precipitate Allow to Stand Overnight for Precipitation mix->precipitate isolate Filter, Wash with Methanol, and Air Dry precipitate->isolate chelation_enhanced_fluorescence Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_states Molecular States probe Schiff Base Probe (Low Fluorescence) complex Probe-Metal Complex (High Fluorescence) probe->complex + Binding state1 Rotation Allowed ICT Enabled probe->state1 metal Target Metal Ion metal->complex state2 Rigid Structure ICT Modulated complex->state2

Application Notes and Protocols for the Synthesis of 2D COF Paper Composites using 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Their unique properties, including high surface area and well-defined pore structures, make them promising materials for a variety of applications, including sensing, catalysis, and separation. This document provides a detailed protocol for the synthesis of a two-dimensional (2D) hydrazone-linked COF paper composite using 2,5-Dihydroxyterephthalaldehyde (Dha) and benzene-1,3,5-tricarbohydrazide (B3069294) (Bth) as building blocks. The in-situ growth of the COF on a filter paper matrix results in a flexible and portable platform with applications in fluorescent chemical sensing.[1]

Principle of the Method

The synthesis is based on the Schiff base condensation reaction between the aldehyde groups of this compound and the hydrazide groups of benzene-1,3,5-tricarbohydrazide. This reaction forms robust hydrazone linkages, leading to the formation of a crystalline 2D COF. By performing the synthesis directly on the surface of a filter paper, the COF grows within the fibrous network of the paper, resulting in a stable composite material. The inherent fluorescence of the Dha-Bth COF can be utilized for sensing applications, where the presence of specific analytes can cause a detectable change in the fluorescence emission.[1]

Data Presentation

Table 1: Characterization and Performance Data of Dha-Bth COF Paper Composite
ParameterValueReference
Monomers This compound (Dha), Benzene-1,3,5-tricarbohydrazide (Bth)[1]
Support Matrix Filter Paper[1]
Synthesis Method In-situ Growth[1]
Linkage Type Hydrazone[1]
Application Fluorescent "turn-off" sensor[1]
Detected Analytes Fe³⁺ ions, UO₂²⁺ ions[1]
Limit of Detection (Fe³⁺) 5.6 ng cm⁻²[1]
Limit of Detection (UO₂²⁺) 27 ng cm⁻²[1]

Experimental Protocols

Materials and Equipment
Synthesis of Dha-Bth COF Paper Composite (In-situ Growth)

This protocol is based on the general procedure for the solvothermal synthesis of hydrazone-linked COFs, adapted for in-situ growth on a paper substrate.

  • Preparation of Monomer Solution:

    • In a Pyrex tube, combine this compound (Dha) and benzene-1,3,5-tricarbohydrazide (Bth) in a 3:2 molar ratio.

    • Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v).

    • Add 6 M aqueous acetic acid as a catalyst.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • In-situ Growth on Filter Paper:

    • Cut the filter paper to the desired dimensions and place it inside the Pyrex tube containing the monomer solution, ensuring the paper is fully submerged.

    • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

    • Seal the tube under vacuum.

    • Heat the sealed tube in an oven at 120 °C for 72 hours. A colored precipitate of the COF should form on the surface and within the matrix of the filter paper.

  • Washing and Purification:

    • After cooling to room temperature, carefully remove the COF-paper composite from the tube.

    • Wash the composite sequentially with acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

    • For thorough purification, perform a Soxhlet extraction of the COF-paper composite with THF for 24 hours.

  • Drying:

    • Dry the purified Dha-Bth COF paper composite in a vacuum oven at 150 °C overnight to obtain the final product.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis In-situ Synthesis cluster_purification Purification monomers Monomers: This compound (Dha) Benzene-1,3,5-tricarbohydrazide (Bth) solution Homogeneous Monomer Solution monomers->solution solvents Solvents: Mesitylene, 1,4-Dioxane solvents->solution catalyst Catalyst: 6 M Acetic Acid catalyst->solution paper Filter Paper submerge Submerge Filter Paper paper->submerge solution->submerge degas Freeze-Pump-Thaw Cycles submerge->degas heat Heat at 120°C for 72h degas->heat wash Wash with Acetone & THF heat->wash soxhlet Soxhlet Extraction (THF) wash->soxhlet dry Vacuum Dry at 150°C soxhlet->dry product Dha-Bth COF Paper Composite dry->product

Caption: Workflow for the synthesis of Dha-Bth COF paper composite.

Signaling Pathway (Illustrative for Sensing)

sensing_mechanism cof_paper Dha-Bth COF Paper (Fluorescent) interaction Coordination/ Interaction cof_paper->interaction analyte Analyte (e.g., Fe³⁺) analyte->interaction quenching Fluorescence Quenching ('Turn-off' Signal) interaction->quenching detection Visual Detection quenching->detection

Caption: "Turn-off" fluorescent sensing mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dihydroxyterephthalaldehyde (Dha) synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Why is the yield of my final product, this compound, consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Common causes include incomplete reactions, side product formation, and degradation of intermediates or the final product. The synthesis starting from 1,4-dimethoxybenzene (B90301) is a common route, and issues can arise in each key step.[1][2][3]

A critical step that often contributes to low yields is the demethylation of the methoxy (B1213986) groups to hydroxyl groups. Incomplete demethylation will result in a mixture of products that are difficult to separate. Additionally, the formylation step can be inefficient if not carried out under optimal conditions.

To address low yields, it is crucial to optimize the reaction conditions at each stage and ensure the purity of intermediates. Below is a detailed protocol for a common synthetic route, with notes on critical parameters.

Question 2: I am observing significant side product formation, particularly during the formylation step. How can I minimize this?

Answer:

Side product formation during the formylation of 2,5-disubstituted benzene (B151609) rings is a common challenge. In the synthesis of this compound from a protected precursor like 1,4-dimethoxybenzene, the formylation is typically achieved via a Duff reaction or similar methods. The reactivity of the aromatic ring can lead to the formation of mono-formylated products or other isomers if the reaction is not driven to completion or if the directing effects of the substituents are not properly controlled.

To minimize side products, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to favor the formation of the desired diformylated product.

  • Stoichiometry of Reagents: Use an appropriate excess of the formylating agent to drive the reaction towards diformylation.

  • Choice of Solvent and Catalyst: The solvent and catalyst system can significantly influence the selectivity of the formylation reaction.

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended starting material for the synthesis of this compound?

A common and cost-effective starting material for the synthesis of this compound is 1,4-dimethoxybenzene.[1][2][3] This starting material is relatively inexpensive and allows for a straightforward synthetic route involving chloromethylation, formylation, and demethylation.

FAQ 2: How can I effectively purify the final this compound product?

Purification of this compound can be achieved through column chromatography.[1] A common solvent system for column chromatography is a mixture of n-hexane and ethyl acetate (B1210297) in a 4:1 ratio.[1] It is important to ensure the crude product is sufficiently dry before loading it onto the column.

FAQ 3: What are the key characterization techniques to confirm the structure of this compound?

The structure of synthesized this compound can be confirmed using several spectroscopic techniques:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR spectroscopy will show characteristic peaks for the aromatic protons and the aldehyde protons.

    • ¹³C-NMR spectroscopy will confirm the presence of the carbonyl carbons of the aldehyde groups and the carbons of the benzene ring.[1]

Experimental Protocols and Data

Below are detailed experimental protocols for the synthesis of this compound starting from 1,4-dimethoxybenzene.

Table 1: Summary of a Synthetic Route to this compound

StepReactionKey ReagentsSolventTemperatureTimePurification Method
1Chloromethylation1,4-dimethoxybenzene, formaldehyde, paraformaldehyde, concentrated HCl1,4-dioxane90°C1 hRecrystallization from acetone
2FormylationProduct from Step 1, hexamethylenetetramineChloroform90°C24 hExtraction with dichloromethane (B109758)
3HydrolysisProduct from Step 2Water, acetic acid90°C24 hExtraction with dichloromethane
4DemethylationProduct from Step 3, BBr₃Dichloromethane0°C to room temp.OvernightColumn chromatography

Detailed Protocol for Step 4: Demethylation

  • Dissolve the product from Step 3 (1.0 g) in dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add BBr₃ (4.0 mL) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, cool the mixture back to 0°C and add water dropwise to quench the reaction.

  • Extract the product into dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to obtain pure this compound.[1]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start 1,4-Dimethoxybenzene step1 Step 1: Chloromethylation start->step1 Formaldehyde, HCl step2 Step 2: Formylation step1->step2 Hexamethylenetetramine step3 Step 3: Hydrolysis step2->step3 Acetic Acid, H₂O step4 Step 4: Demethylation step3->step4 BBr₃ purify Column Chromatography step4->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Purification of 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Dihydroxyterephthalaldehyde (DHTA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of DHTA are recrystallization and column chromatography.[1][2] Acetone (B3395972) is a commonly used solvent for recrystallization.[1][2] For column chromatography, typical solvent systems include mixtures of dichloromethane (B109758) and petroleum ether, or n-hexane and ethyl acetate (B1210297).[1][2]

Q2: What is the typical appearance of this compound?

A2: Purified this compound typically appears as a light yellow to yellow or orange powder or crystalline solid.

Q3: What are some potential impurities in crude this compound?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials (such as 1,4-dimethoxybenzene), partially reacted intermediates (e.g., mono-formylated or mono-demethylated species), and byproducts from side reactions.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of DHTA can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups.[1]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Gently boil off a portion of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure DHTA.
The product "oils out" instead of crystallizing. - The melting point of the impure DHTA is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Reheat the solution to redissolve the oil.- Add a small amount of additional solvent.- Allow the flask to cool more slowly (e.g., by insulating it).
The yield of purified crystals is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Material was lost during transfers.- Reduce the initial volume of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Carefully transfer all material between steps.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product.- Consider using a small amount of activated charcoal to adsorb colored impurities before hot filtration. Be aware that this may reduce your overall yield.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of DHTA from impurities. - The eluent system is not optimized.- The column is overloaded with crude material.- The flow rate is too fast.- Perform TLC with various solvent systems to find the optimal eluent for separation.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[3]
The product is not eluting from the column. - The eluent is not polar enough to move the polar DHTA down the column.- Gradually increase the polarity of the eluent system (gradient elution).
The compound precipitates on the column. - The crude material has low solubility in the initial, low-polarity eluent.- Dissolve the crude material in a minimal amount of a slightly more polar solvent before loading it onto the column.- Load the sample onto the column by adsorbing it onto a small amount of silica (B1680970) gel first (dry loading).[3]
Fractions containing the product are very dilute. - The compound is tailing or diffusing excessively on the column.- Once the product begins to elute, consider increasing the polarity of the solvent to speed up its elution and concentrate it in fewer fractions.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the recrystallization of DHTA from acetone.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude DHTA in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general method for purifying DHTA using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., n-hexane:ethyl acetate or dichloromethane:petroleum ether)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. An ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude DHTA in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure DHTA.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Below are diagrams illustrating the experimental workflow for the purification of this compound and a troubleshooting decision tree.

Recrystallization_Workflow start Crude DHTA dissolve Dissolve in minimal hot acetone start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to induce crystallization hot_filtration->cool isolate Isolate crystals via vacuum filtration cool->isolate wash Wash with ice-cold acetone isolate->wash dry Dry crystals under vacuum wash->dry end Pure DHTA dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree start Purification Issue recrystallization Recrystallization Problem start->recrystallization Method column_chrom Column Chromatography Problem start->column_chrom Method no_crystals No Crystals Form recrystallization->no_crystals Symptom oiling_out Product Oils Out recrystallization->oiling_out Symptom low_yield_recryst Low Yield recrystallization->low_yield_recryst Symptom poor_separation Poor Separation column_chrom->poor_separation Symptom no_elution Product Doesn't Elute column_chrom->no_elution Symptom low_yield_column Low Yield column_chrom->low_yield_column Symptom

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing COF Synthesis with 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 2,5-Dihydroxyterephthalaldehyde (DHTA) in the synthesis of Covalent Organic Frameworks (COFs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of COFs from DHTA and amine linkers, typically through Schiff base condensation.

1. Issue: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Impure Monomers Ensure the purity of both this compound and the amine linker through recrystallization or column chromatography.High-purity monomers will lead to a more efficient and complete reaction.
Incorrect Stoichiometry Carefully weigh the monomers to ensure the correct molar ratio (typically 1:1 for C2+C2 or 3:2 for C3+C2 symmetry).A balanced stoichiometry is crucial for polymerization.
Inefficient Catalyst Use an appropriate acid catalyst, such as acetic acid (typically 6M concentration). The catalyst is crucial for the reversible imine bond formation that facilitates crystallization.The catalyst will accelerate the reaction and promote the formation of a crystalline product.
Suboptimal Temperature Optimize the reaction temperature. While solvothermal reactions are often carried out at elevated temperatures (e.g., 120°C), room temperature synthesis in water has also been reported to be effective.[1]The optimal temperature will balance reaction kinetics and thermodynamic control, leading to a higher yield of the desired COF.

2. Issue: Amorphous Product (Observed by a Broad Halo in PXRD)

Potential Cause Troubleshooting Step Expected Outcome
Reaction Conditions Too Fast Lower the reaction temperature to slow down the polymerization rate, allowing for more ordered growth.Slower reaction kinetics can favor the formation of a crystalline structure over an amorphous one.
Inappropriate Solvent System The choice of solvent is critical for COF crystallization. Experiment with different solvent systems or solvent ratios. For instance, a mixture of 1,2-dichlorobenzene (B45396) (o-DCB) and dimethylacetamide (DMAc) has been used effectively. The polarity of the solvent can significantly impact crystallinity. A two-step solvothermal process, where the initially formed product is treated with a different solvent system, can also improve crystallinity.[2]An optimal solvent system will facilitate the reversible bond formation necessary for error correction and the growth of a crystalline framework.
Insufficient Reaction Reversibility Ensure the presence of a catalyst (e.g., acetic acid) and a controlled amount of water to promote the reversibility of the imine condensation reaction. This allows for "proofreading" and the correction of defects in the growing framework.[3]Enhanced reversibility leads to a more ordered and crystalline final product.
Monomer Planarity The planarity of the building blocks can influence the stacking and crystallinity of the resulting COF. While DHTA is planar, the choice of the amine linker can impact the overall framework structure.[4]Using planar linkers can promote better π-π stacking and lead to higher crystallinity.

3. Issue: Poor Crystallinity (Broad or Weak Peaks in PXRD)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Concentration The concentration of the acid catalyst is crucial. Too little may not effectively catalyze the reaction, while too much can protonate the amine monomer, inhibiting the reaction.[5]An optimized catalyst concentration will promote efficient and reversible bond formation, leading to a more crystalline product.
Inadequate Reaction Time The reaction time needs to be optimized. While longer reaction times can sometimes improve crystallinity, in some cases, especially with reversible reactions, it can lead to a decrease in crystallinity.[1][6]The optimal reaction time will allow for the formation of a well-ordered framework without significant degradation.
Ineffective Post-Synthesis Treatment After synthesis, the COF powder should be thoroughly washed with appropriate solvents (e.g., ethanol, acetone) to remove unreacted monomers and catalyst. Activation under vacuum at an elevated temperature (e.g., 150°C) is also crucial.[7]Proper washing and activation will result in a cleaner, more porous, and potentially more crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for synthesizing COFs with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific amine linker and desired COF properties. Common solvents include 1,4-dioxane, mesitylene, 1,2-dichlorobenzene (o-DCB), and dimethylacetamide (DMAc).[6] Solvent polarity has been shown to be a key factor, with higher polarity sometimes leading to better crystallinity.[8] Green synthesis approaches using water as a solvent have also been successfully demonstrated, which require careful control of the pH with an acid catalyst like acetic acid.[1][5][9][10]

Q2: What is the role of the acid catalyst in the synthesis?

A2: The acid catalyst, typically a Brønsted acid like acetic acid, plays a crucial role in protonating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine. This accelerates the formation of the imine linkage. Importantly, the catalyst also facilitates the reverse reaction, which is essential for the "error-checking" mechanism that allows the framework to self-correct and form a crystalline structure.[3]

Q3: My PXRD pattern shows a broad hump instead of sharp peaks. What does this mean and how can I fix it?

A3: A broad hump in the PXRD pattern is indicative of an amorphous material, meaning the polymer chains are disordered and lack long-range periodic structure.[11][12] To obtain a crystalline COF, you can try the following:

  • Optimize the solvent system: The choice and ratio of solvents can dramatically influence crystallinity.[8]

  • Adjust the reaction temperature and time: Slower reaction rates often favor the formation of more ordered structures.[6]

  • Vary the catalyst concentration: The amount of acid catalyst can impact the reaction kinetics and equilibrium.[5]

  • Consider a two-step solvothermal method: First, allow the monomers to polymerize, then subject the resulting powder to a second solvothermal treatment in a different solvent system to promote crystallization.[6][2]

Q4: How do I purify and activate my COF after synthesis?

A4: After the reaction, the solid product should be isolated by filtration and washed extensively with various solvents to remove any unreacted monomers, catalyst, and solvent molecules trapped within the pores. Common washing solvents include ethanol, acetone, and the reaction solvent itself. Activation is typically achieved by heating the purified COF powder under a dynamic vacuum at an elevated temperature (e.g., 120-150°C) for several hours. This process removes any remaining solvent and ensures the pores are accessible.[7]

Q5: Can I use water as a solvent for the synthesis?

A5: Yes, green synthesis methods using water as a solvent have been reported for imine-based COFs.[1][5][9][10] This approach is environmentally friendly and can be performed at relatively low temperatures. However, careful control of the pH using an acid catalyst is crucial. The presence of water is also important for the reversibility of the imine bond formation, which is necessary for crystallization. For COFs derived from this compound, the resulting enol-imine can tautomerize to the more stable keto-enamine form, which enhances the chemical stability of the framework, even in the presence of water.[3][13]

Experimental Protocols

Example Protocol 1: Solvothermal Synthesis of a 2D Imine COF

This protocol is a general guideline based on typical solvothermal synthesis of imine-linked COFs.

Materials:

Procedure:

  • In a Pyrex tube, add this compound and the amine linker in the appropriate stoichiometric ratio.

  • Add the solvent mixture to the tube.

  • Sonicate the mixture for approximately 20 minutes to achieve a homogeneous dispersion.[7]

  • Add the aqueous acetic acid catalyst to the mixture.

  • Flash-freeze the tube in liquid nitrogen and degas using a freeze-pump-thaw cycle (repeat three times).[7]

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a constant temperature (e.g., 120°C) for a specified period (e.g., 72 hours).[7]

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product sequentially with the reaction solvent, ethanol, and acetone.

  • Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150°C) for 12 hours to activate the material.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization monomers 1. Monomer Preparation (DHTA + Amine Linker) mixing 3. Mixing & Sonication monomers->mixing solvents 2. Solvent & Catalyst (e.g., o-DCB/DMAc, Acetic Acid) solvents->mixing degassing 4. Freeze-Pump-Thaw mixing->degassing heating 5. Solvothermal Reaction (e.g., 120°C, 72h) degassing->heating filtration 6. Filtration & Washing heating->filtration activation 7. Vacuum Drying (e.g., 150°C, 12h) filtration->activation characterization 8. PXRD, FT-IR, etc. activation->characterization

Caption: A typical experimental workflow for the solvothermal synthesis of a COF.

troubleshooting_guide cluster_solutions_yield Troubleshooting (Yield) cluster_solutions_crystallinity Troubleshooting (Crystallinity) start Start Synthesis check_product Product Formed? start->check_product check_pxrd PXRD Analysis check_product->check_pxrd Yes no_product No/Low Yield check_product->no_product No crystalline Crystalline Product (Success!) check_pxrd->crystalline Crystalline amorphous Amorphous Product check_pxrd->amorphous Amorphous optimize_solvent Optimize Solvent System amorphous->optimize_solvent adjust_temp_time Adjust Temp/Time amorphous->adjust_temp_time vary_catalyst_conc Vary Catalyst Conc. amorphous->vary_catalyst_conc two_step_synthesis Try 2-Step Synthesis amorphous->two_step_synthesis check_purity Check Monomer Purity no_product->check_purity check_stoichiometry Verify Stoichiometry no_product->check_stoichiometry optimize_catalyst Optimize Catalyst no_product->optimize_catalyst

References

Technical Support Center: Synthesis of 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxyterephthalaldehyde.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound, often leading to lower than expected yields and purification difficulties. This guide addresses common issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a frequently reported issue and can stem from several factors throughout the synthetic sequence.[1][2][3] The most common causes include incomplete reactions at various stages, degradation of intermediates or the final product, and mechanical losses during workup and purification.

To enhance your yield, consider the following:

  • Incomplete Formylation: If your synthesis involves the formylation of a precursor like 1,4-dimethoxybenzene (B90301), ensure that the reaction goes to completion. This can be monitored by thin-layer chromatography (TLC). If you observe the presence of starting material or mono-formylated intermediates, consider extending the reaction time or increasing the stoichiometry of the formylating agent.

  • Incomplete Demethylation: The cleavage of methyl ethers to unveil the hydroxyl groups is a critical step. Incomplete demethylation will result in methoxy-hydroxy-terephthalaldehyde byproducts. Ensure your demethylation agent (e.g., BBr₃) is fresh and used in sufficient excess. The reaction temperature and time are also crucial parameters to optimize.

  • Reaction Conditions: The overall success of the synthesis is highly dependent on stringent control of reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially during steps involving air-sensitive reagents. Temperature control is also critical; use an ice bath or other cooling methods as specified in the protocol to minimize side reactions.

Q2: The color of my crude product is dark brown or black, not the expected yellow solid. What causes this discoloration and how can I obtain a purer product?

A2: The appearance of a dark-colored crude product is a strong indicator of impurities, likely arising from oxidation or polymerization reactions. The hydroquinone (B1673460) moiety in this compound is susceptible to oxidation, which can form highly colored quinone-like species. The aldehyde functional groups can also be sensitive to air oxidation, potentially forming carboxylic acid byproducts.

To mitigate discoloration and improve purity:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can promote oxidation.

  • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the synthesis and workup is crucial to prevent oxidation of the sensitive hydroquinone ring and aldehyde groups.

  • Purification: A robust purification strategy is essential. Column chromatography is a commonly employed method to separate the desired product from colored impurities and other byproducts.[1] The choice of eluent system is critical for achieving good separation.

Q3: I'm having difficulty purifying the final product by column chromatography. The product seems to be streaking or not separating well from impurities. What can I do?

A3: Purification of this compound can indeed be challenging due to its polarity and potential for interaction with the stationary phase. If you are experiencing issues with column chromatography, consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of eluent is paramount. A systematic trial of different solvent systems with varying polarities is recommended. Start with a less polar system and gradually increase the polarity. Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/petroleum ether.[1]

  • Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues with sensitive compounds. If you suspect your product is degrading on the column, you could consider using a more neutral stationary phase like alumina (B75360) or a deactivated silica gel.

  • Pre-adsorption: To improve the loading and separation on the column, you can pre-adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.

  • Alternative Purification Methods: If column chromatography remains problematic, explore other purification techniques such as recrystallization. The choice of solvent for recrystallization will need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the synthesis of this compound?

A: While specific side products can vary depending on the synthetic route, common impurities are often related to incomplete reactions. These can include mono-formylated intermediates (if starting from a non-formylated precursor) and partially demethylated intermediates (e.g., 2-hydroxy-5-methoxyterephthalaldehyde). Oxidation of the aldehyde groups to carboxylic acids or oxidation of the hydroquinone ring can also lead to byproducts.

Q: How can I confirm the identity and purity of my synthesized this compound?

A: A combination of analytical techniques should be used to confirm the structure and assess the purity of your final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound.

Q: Are there any specific safety precautions I should take during the synthesis?

A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used in the synthesis can be corrosive, toxic, or flammable, so it is essential to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary

The following table summarizes the common issues, their probable causes, and suggested solutions in the synthesis of this compound.

IssueProbable Cause(s)Recommended Solutions
Low Yield Incomplete formylation, Incomplete demethylation, Product degradation, Mechanical lossesMonitor reaction completion by TLC, Increase reaction time or reagent stoichiometry, Ensure fresh reagents, Maintain inert atmosphere, Optimize purification technique to minimize losses
Dark Product Color Oxidation of hydroquinone moiety, Oxidation of aldehyde groups, Polymerization byproductsUse degassed solvents, Maintain a strict inert atmosphere, Implement a thorough purification method like column chromatography
Purification Difficulties Poor separation on column chromatography, Product streakingOptimize eluent system for column chromatography, Consider alternative stationary phases (e.g., alumina), Pre-adsorb crude product onto silica, Explore recrystallization as an alternative

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on common synthetic routes.

Step 1: Formylation of 1,4-dimethoxybenzene

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dimethoxybenzene in a suitable anhydrous solvent (e.g., DMF).

  • Cool the solution in an ice bath.

  • Slowly add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF).

  • Allow the reaction to stir at room temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into ice water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,5-dimethoxyterephthalaldehyde (B1268428).

Step 2: Demethylation of 2,5-dimethoxyterephthalaldehyde

  • Dissolve the purified 2,5-dimethoxyterephthalaldehyde in a dry, inert solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the demethylating agent (e.g., boron tribromide) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the designated time, monitoring by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water or an appropriate quenching agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude this compound by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes discoloration Product Discoloration issue->discoloration Yes purification Purification Difficulty issue->purification Yes success Successful Synthesis issue->success No check_completion Check Reaction Completion (TLC) low_yield->check_completion check_conditions Review Reaction Conditions discoloration->check_conditions optimize_purification Optimize Purification purification->optimize_purification check_completion->check_conditions Complete incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Incomplete degradation Product/Intermediate Degradation check_conditions->degradation Harsh Conditions oxidation Oxidation Occurred check_conditions->oxidation Air/Moisture Exposure wrong_column_params Suboptimal Chromatography Parameters optimize_purification->wrong_column_params increase_time_reagent Increase Reaction Time/ Reagent Stoichiometry incomplete_reaction->increase_time_reagent inert_atmosphere Ensure Strict Inert Atmosphere/ Use Degassed Solvents degradation->inert_atmosphere oxidation->inert_atmosphere change_eluent Change Eluent System/ Stationary Phase wrong_column_params->change_eluent increase_time_reagent->start Retry inert_atmosphere->start Retry change_eluent->start Retry Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) with 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with low crystallinity in Covalent Organic Frameworks (COFs) synthesized from 2,5-Dihydroxyterephthalaldehyde (DHTA).

Troubleshooting Guide: Low Crystallinity in DHTA-COFs

Low crystallinity is a common challenge in COF synthesis, often manifesting as broad or absent peaks in Powder X-ray Diffraction (PXRD) patterns. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: The product is an amorphous powder with no discernible peaks in the PXRD pattern.

This indicates a rapid, uncontrolled polymerization where the framework precipitates before it can organize into a crystalline structure.

Troubleshooting Workflow

Start Start: Amorphous Product Q_Kinetics Is the reaction proceeding too quickly? Start->Q_Kinetics Sol_Temp Decrease Reaction Temperature (e.g., from 120°C to 80-100°C) Q_Kinetics->Sol_Temp Yes Q_Solvent Is the solvent system optimal? Q_Kinetics->Q_Solvent No End Re-run experiment and analyze PXRD Sol_Temp->End Sol_Modulator Introduce a Modulator (e.g., acetic acid, aniline) Sol_Modulator->End Sol_Solvent Adjust Solvent Polarity/Mixture (e.g., o-DCB:n-BuOH, mesitylene:1,4-dioxane) Q_Solvent->Sol_Solvent Yes Q_Monomer Are the monomers fully dissolved? Q_Solvent->Q_Monomer No Sol_Solvent->End Q_Monomer->Sol_Modulator No, consider reaction modulation Sol_Solubility Improve Monomer Solubility (Use co-solvents like DMAc or NMP) Q_Monomer->Sol_Solubility Yes Sol_Solubility->End Start Start: Broad PXRD Peaks Q_Time Is the reaction time sufficient for error correction? Start->Q_Time Sol_Time Increase Reaction Time (e.g., from 24h to 48-72h) Q_Time->Sol_Time No Q_Activation Was the post-synthesis activation appropriate? Q_Time->Q_Activation Yes End Re-run experiment and analyze PXRD Sol_Time->End Sol_Activation Optimize Activation (e.g., supercritical CO2 drying, solvent exchange) Q_Activation->Sol_Activation No Q_TwoStep Consider a two-step synthesis approach? Q_Activation->Q_TwoStep Yes Sol_Activation->End Sol_TwoStep Implement a Two-Step Solvothermal Method (Polymerization followed by crystallization) Q_TwoStep->Sol_TwoStep Yes Sol_TwoStep->End

stability issues of 2,5-Dihydroxyterephthalaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2,5-Dihydroxyterephthalaldehyde (DHTA)

Welcome to the technical support center for this compound (DHTA). This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DHTA under different pH conditions. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHTA) and why is its stability important?

A1: this compound (DHTA) is an organic compound with the chemical formula C8H6O4.[1] It serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and novel materials like Metal-Organic Frameworks (MOFs).[1] The stability of DHTA is crucial as degradation can lead to loss of reactivity, formation of impurities, and variability in experimental results, ultimately impacting the quality and efficacy of the final product.

Q2: How does pH generally affect the stability of phenolic compounds like DHTA?

A2: The pH of a solution can significantly influence the stability of phenolic compounds.[2][3] Generally, many phenolic compounds are susceptible to degradation in alkaline (high pH) conditions. This is often due to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.[4] While some phenolic compounds are relatively stable across a range of pH values, others, particularly those with multiple hydroxyl groups, can degrade.[2][3]

Q3: What is the expected stability of DHTA at acidic, neutral, and basic pH?

Q4: What are the potential degradation pathways for DHTA?

A4: Potential degradation of DHTA, particularly under basic conditions, could involve the oxidation of the hydroquinone (B1673460) moiety to the corresponding benzoquinone. The aldehyde groups could also be susceptible to Cannizzaro-type reactions in strong base, or oxidation to carboxylic acids. The specific degradation products would need to be identified through analytical techniques such as HPLC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results using DHTA solutions. Degradation of DHTA in the prepared solution due to inappropriate pH or prolonged storage.Prepare fresh solutions of DHTA before use. If solutions need to be stored, conduct a stability study to determine appropriate storage conditions (pH, temperature, and duration).
Color change of DHTA solution over time (e.g., turning yellow or brown). This is often an indication of oxidation or degradation of the phenolic compound.Minimize exposure of the solution to air (e.g., by purging with an inert gas like nitrogen or argon) and light. Store solutions at a lower temperature to slow down the degradation rate. Ensure the pH of the solution is in a range where DHTA is stable.
Low yield or unexpected side products in a reaction involving DHTA. The pH of the reaction mixture may be causing degradation of the DHTA starting material.Before starting the synthesis, check the pH of the reaction mixture. If necessary, adjust the pH to a range where DHTA is known to be stable. Consider performing a small-scale stability test of DHTA in the reaction buffer.
Difficulty in dissolving DHTA. DHTA may have limited solubility in certain solvents.The presence of hydroxyl and aldehyde groups allows for hydrogen bonding, which influences solubility.[1] Experiment with a range of solvents or solvent mixtures to find a suitable system. Gentle heating or sonication may aid dissolution, but be mindful of potential temperature-induced degradation.

Experimental Protocols

To assist researchers in determining the stability of DHTA under their specific experimental conditions, a general protocol for assessing pH-dependent chemical stability is provided below.

Objective: To evaluate the stability of this compound (DHTA) in aqueous solutions at different pH values over time.

Materials:

  • This compound (DHTA)

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable organic solvent for stock solution

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of DHTA Stock Solution:

    • Accurately weigh a known amount of DHTA and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • For each pH to be tested, pipette a known volume of the DHTA stock solution into a volumetric flask.

    • Dilute to the mark with the appropriate buffer (e.g., pH 4, 7, or 9) to achieve the desired final concentration of DHTA. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the stability.

  • Incubation:

    • Transfer aliquots of each test solution into separate, sealed vials.

    • Place the vials in an incubator or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of DHTA remaining. The HPLC method should be able to separate the parent DHTA from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of DHTA as a function of time for each pH condition.

    • Calculate the percentage of DHTA remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate constant and the half-life (t½) of DHTA at each pH.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound (DHTA) at Different pH Values

pHTemperature (°C)Time (hours)DHTA Concentration (µg/mL)% DHTA RemainingHalf-life (t½) (hours)
4.0250Initial Conc.100Calculated Value
2Measured Conc.Calculated %
4Measured Conc.Calculated %
.........
7.0250Initial Conc.100Calculated Value
2Measured Conc.Calculated %
4Measured Conc.Calculated %
.........
9.0250Initial Conc.100Calculated Value
2Measured Conc.Calculated %
4Measured Conc.Calculated %
.........

Note: The values in this table are placeholders and should be populated with experimental data.

Visualization of pH Effect on Stability

The following diagram illustrates the expected logical relationship between pH and the stability of a phenolic aldehyde like DHTA, where stability is generally higher at lower pH and decreases as the pH becomes more alkaline.

DHTA_Stability_pH cluster_pH_Scale pH Environment cluster_Stability Expected Stability of DHTA Acidic Acidic Neutral Neutral High_Stability High Stability Acidic->High_Stability Favors Stability Basic Basic Moderate_Stability Moderate Stability Neutral->Moderate_Stability Potential for Slow Degradation Low_Stability Low Stability / Degradation Basic->Low_Stability Promotes Degradation (Oxidation)

Caption: Logical workflow of expected DHTA stability under different pH conditions.

References

preventing oxidation of 2,5-Dihydroxyterephthalaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-Dihydroxyterephthalaldehyde (DHTA) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound (DHTA) powder has changed color from light yellow to brownish during storage. What is the cause?

A1: The color change you are observing is a common indicator of oxidation. DHTA, being a phenolic aldehyde, is susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. The hydroxyl groups on the aromatic ring are prone to oxidation, which can lead to the formation of colored quinone-type structures and other degradation products.

Q2: What are the optimal storage conditions to prevent the oxidation of solid DHTA?

A2: To ensure the long-term stability of solid DHTA, it is crucial to minimize its exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below. Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly effective in preventing oxidation.

Q3: Is it advisable to store this compound in solution?

A3: Storing DHTA in solution is generally not recommended for long periods as it is more prone to degradation in solution than in its solid state. If you need to prepare a stock solution, it is best to prepare it fresh before use. For short-term storage, use a high-purity, degassed aprotic solvent, and store the solution at -20°C or below in a tightly sealed vial with the headspace purged with an inert gas.

Q4: Can I use antioxidants to prevent the oxidation of DHTA?

A4: Yes, the addition of antioxidants can help inhibit the oxidation of phenolic compounds like DHTA.[1][2] Common antioxidants for similar compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and sodium metabisulfite.[1][3] The choice of antioxidant and its optimal concentration would need to be determined experimentally for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (yellowing to browning) of solid DHTA Oxidation due to exposure to air, light, or heat.Store the compound in a tightly sealed, opaque container at the recommended low temperature. For long-term storage, purge the container with an inert gas (argon or nitrogen).
Development of color in a DHTA solution Oxidation of the compound in the solvent.Prepare solutions fresh before use. If short-term storage is necessary, use a degassed aprotic solvent, store under an inert atmosphere at -20°C or below, and protect from light. Consider adding a suitable antioxidant.
Inconsistent experimental results Degradation of DHTA leading to lower purity and the presence of impurities.Verify the purity of your DHTA sample using a suitable analytical method like HPLC before use. If degradation is suspected, it is recommended to use a fresh, properly stored batch of the compound.
Precipitation in a stored DHTA solution Formation of insoluble degradation products or polymers.Discard the solution. Prepare fresh solutions as needed and avoid long-term storage in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of DHTA under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of DHTA in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of solid DHTA in a controlled temperature oven at 60°C for 48 hours.

  • Photodegradation (Solid State): Expose a thin layer of solid DHTA to a calibrated light source (e.g., UV and visible light) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method to separate DHTA from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • A typical starting gradient could be from 10% B to 90% B over 20-30 minutes.

3. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the gradient, flow rate, column temperature, and detection wavelength to achieve good resolution between the parent DHTA peak and all degradation product peaks.

  • The method is considered stability-indicating if it can resolve all degradation products from the main peak and from each other.

4. Validation:

  • Once an optimal method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Temperature 2-8°C-20°C
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed glass vialTightly sealed glass vial with a secure cap

Visualizations

Oxidation Pathway of this compound

The following diagram illustrates a plausible oxidation pathway for this compound, leading to the formation of a quinone-type degradation product.

Oxidation_Pathway DHTA This compound Intermediate Semiquinone Radical DHTA->Intermediate Oxidation (Loss of H•) Quinone p-Benzoquinone Derivative Intermediate->Quinone Further Oxidation (Loss of H•)

Caption: Plausible oxidation pathway of this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines the general workflow for assessing the stability of this compound.

Stability_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Temp Temperature (e.g., 4°C, 25°C, 40°C) Time_Points Sampling at Various Time Points Temp->Time_Points Atmosphere Atmosphere (Air vs. Inert Gas) Atmosphere->Time_Points Light Light Exposure (Light vs. Dark) Light->Time_Points HPLC Stability-Indicating HPLC Data_Analysis Data Analysis (Degradation Kinetics) HPLC->Data_Analysis LCMS LC-MS for Degradant ID LCMS->Data_Analysis DHTA_Sample DHTA Sample DHTA_Sample->Temp Expose to DHTA_Sample->Atmosphere Expose to DHTA_Sample->Light Expose to Time_Points->HPLC Time_Points->LCMS

Caption: Workflow for the stability assessment of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 2,5-Dihydroxyterephthalaldehyde in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

  • Question 1: What are the recommended initial solvents to try for dissolving this compound?

    Based on its chemical structure (a polar aromatic compound with hydroxyl and aldehyde functional groups) and evidence from synthetic procedures for Covalent Organic Frameworks (COFs), the recommended starting solvents are polar aprotic solvents. These solvents can effectively solvate the molecule by disrupting the strong intermolecular hydrogen bonds.

    • Primary Recommendations:

    • Secondary Recommendations (with potential for heating):

      • 1,4-Dioxane

      • Tetrahydrofuran (THF)[1]

  • Question 2: I've tried the recommended polar aprotic solvents, but the solubility is still low. What can I do next?

    If solubility remains an issue, several techniques can be employed to enhance it:

    • Heating: Gently heating the mixture can significantly increase the solubility of many organic compounds. It is advisable to heat the solution in a sealed vial to prevent solvent evaporation. Always consult the solvent's boiling point and the compound's stability before heating.

    • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.

    • Co-solvency: The addition of a co-solvent can modify the polarity of the solvent system and improve solubility.[3][4] For this compound, consider adding a small amount of a less polar solvent to a primary polar aprotic solvent, or vice versa. Experimentation with different ratios is often necessary. For instance, in some COF syntheses, a mixture of o-dichlorobenzene and dimethylacetamide is used.[5]

  • Question 3: Can I use pH adjustment to increase the solubility of this compound?

    Yes, pH modification can be a very effective strategy. The two hydroxyl groups on the benzene (B151609) ring are phenolic and therefore acidic. In the presence of a base, these hydroxyl groups can be deprotonated to form a phenolate (B1203915) salt, which is significantly more soluble in polar solvents.

    • Procedure:

      • Suspend the this compound in your chosen solvent.

      • Add a suitable organic or inorganic base dropwise while stirring. Examples include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or a dilute aqueous solution of sodium hydroxide (B78521) (if compatible with your reaction).

      • Observe for dissolution.

    • Caution: Be mindful that the resulting phenolate is a different chemical species and may affect subsequent reactions. This method is often used to prepare a solution for a reaction where the deprotonated form is desired or will not interfere. The solubility of phenolic compounds generally increases in alkaline conditions.[6][7]

  • Question 4: Are there any other techniques to consider for very low solubility?

    For particularly challenging cases, consider the following advanced techniques:

    • Use of Surfactants: Surfactants form micelles that can encapsulate non-polar parts of a molecule, increasing its apparent solubility in a solvent.[8][9] This is more common in aqueous systems but can be adapted for some organic media.

    • Solid Dispersion: This involves dispersing the compound in a solid matrix at the molecular level. While more complex, it can significantly enhance solubility and dissolution rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Solvent CategorySolvent ExamplesExpected Solubility
Polar Aprotic DMSO, DMF, NMPGood [1][2]
Polar Protic Methanol, EthanolLow to Moderate
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate [10]
Ethers THF, 1,4-DioxaneLow to Moderate [1]
Nonpolar Hexane, ToluenePoor

Q2: How does the structure of this compound contribute to its solubility challenges?

The molecule has strong intermolecular hydrogen bonding due to the two hydroxyl groups and the two aldehyde groups. These strong interactions in the solid state require a significant amount of energy to overcome, making it difficult for many solvents to effectively solvate the individual molecules.

Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?

Yes, always consult the Safety Data Sheet (SDS) for detailed information.[11][12] General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Be aware of the hazards associated with the solvents being used.

Q4: Can I prepare a stock solution of this compound and store it?

Stock solutions in high-boiling point polar aprotic solvents like DMSO or DMF can often be prepared and stored. However, the long-term stability should be verified for your specific application. Some compounds may precipitate out of solution over time, especially if stored at low temperatures. It is often recommended to prepare solutions fresh. For storage, keep the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption, and store at the recommended temperature, which is often 2-8°C for the solid compound.[12]

Experimental Protocols

Protocol 1: Standard Dissolution in a Polar Aprotic Solvent

  • Materials: this compound, anhydrous DMSO or DMF, volumetric flask, magnetic stirrer, and stir bar.

  • Procedure: a. Weigh the desired amount of this compound and add it to the volumetric flask. b. Add a portion of the solvent (e.g., about half of the final volume). c. Place the flask on a magnetic stirrer and stir the mixture. d. If necessary, gently heat the solution (e.g., to 40-60°C) to aid dissolution. e. Once the solid is fully dissolved, allow the solution to cool to room temperature. f. Add the solvent to the final volume mark. g. Mix thoroughly.

Protocol 2: Co-Solvent Method

  • Materials: this compound, primary solvent (e.g., DMF), co-solvent (e.g., Dichloromethane), graduated cylinders, beaker, magnetic stirrer, and stir bar.

  • Procedure: a. Determine the desired solvent ratio (e.g., 9:1 DMF:DCM). b. Prepare the co-solvent mixture by measuring the required volumes of each solvent and mixing them in a beaker. c. Add the weighed this compound to the co-solvent mixture. d. Stir until the solid is dissolved, using gentle heating if necessary.

Protocol 3: pH-Mediated Dissolution

  • Materials: this compound, a suitable solvent (e.g., THF or 1,4-Dioxane), a base (e.g., triethylamine), a flask, a magnetic stirrer, and a stir bar.

  • Procedure: a. Suspend the this compound in the chosen solvent in the flask. b. While stirring, add the base dropwise to the suspension. c. Continue adding the base until the solid dissolves completely. d. The resulting solution contains the deprotonated form of the compound.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_solid Solid State cluster_solution In Solution with Polar Aprotic Solvent (e.g., DMF) mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 Strong Intermolecular Hydrogen Bonding dissolved_mol This compound solvent1 DMF dissolved_mol->solvent1 Solvation solvent2 DMF dissolved_mol->solvent2 Solvation solvent3 DMF dissolved_mol->solvent3 Solvation

Caption: Intermolecular forces affecting the solubility of this compound.

References

identifying impurities in 2,5-Dihydroxyterephthalaldehyde by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydroxyterephthalaldehyde (DHTA). It focuses on the identification of impurities using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in my this compound (DHTA) sample?

A1: Impurities in DHTA can originate from the synthetic route, degradation, or improper storage. Common synthesis methods, such as the formylation of 1,4-dimethoxybenzene (B90301) followed by demethylation, can lead to several potential impurities.[1]

Common Potential Impurities in this compound:

Impurity NameChemical StructureOrigin
2-Hydroxy-5-methoxyterephthalaldehydeOHC-(C₆H₂)(OH)(OCH₃)-CHOIncomplete demethylation
2,5-DimethoxyterephthalaldehydeOHC-(C₆H₂)(OCH₃)₂-CHOIncomplete demethylation
2,5-Dihydroxybenzoic acidHOOC-(C₆H₃)(OH)₂Oxidation of an aldehyde group
4-Formyl-2,5-dihydroxybenzoic acidHOOC-(C₆H₂)(OH)₂-CHOOxidation of one aldehyde group
2,5-Dihydroxyterephthalic acidHOOC-(C₆H₂)(OH)₂-COOHOxidation of both aldehyde groups
Starting Materials (e.g., 1,4-dimethoxybenzene)C₆H₄(OCH₃)₂Incomplete reaction
Polymeric byproductsHigh molecular weight speciesSelf-condensation or oxidation

Q2: My ¹H NMR spectrum of DHTA shows unexpected peaks. What could they be?

A2: Unexpected peaks in the ¹H NMR spectrum can be due to impurities or residual solvents. Compare your spectrum to a reference spectrum of pure DHTA. The expected signals for DHTA in DMSO-d₆ are approximately δ 11.0-10.5 (s, 2H, -OH), δ 10.3 (s, 2H, -CHO), and δ 7.2 (s, 2H, Ar-H).

Refer to the table below for potential impurity signals. Also, check for common NMR solvents (e.g., acetone, ethyl acetate) which may be present as residual impurities from purification.

¹H NMR Chemical Shifts of Potential Impurities in DMSO-d₆:

ImpurityExpected ¹H NMR Signals (DMSO-d₆)Notes
2-Hydroxy-5-methoxyterephthalaldehyde~ δ 10.5 (s, 1H, -OH), ~ δ 10.2 (s, 1H, -CHO), ~ δ 10.1 (s, 1H, -CHO), ~ δ 7.3 (s, 1H, Ar-H), ~ δ 7.1 (s, 1H, Ar-H), ~ δ 3.8 (s, 3H, -OCH₃)Appearance of a methoxy (B1213986) signal and splitting of aromatic and aldehyde peaks.
2,5-Dimethoxyterephthalaldehyde~ δ 10.4 (s, 2H, -CHO), ~ δ 7.4 (s, 2H, Ar-H), ~ δ 3.9 (s, 6H, -OCH₃)Absence of hydroxyl peaks and a prominent methoxy signal.
2,5-Dihydroxybenzoic acid~ δ 12.0-10.0 (br s, 1H, -COOH), ~ δ 9.5 (br s, 2H, -OH), ~ δ 7.0-6.8 (m, 3H, Ar-H)Disappearance of aldehyde proton, appearance of a broad carboxylic acid proton.
Residual SolventsVaries (e.g., Acetone: ~δ 2.09; Ethyl Acetate: ~δ 1.99, 1.15, 4.04)Characteristic sharp singlets, triplets, and quartets.

Q3: How can I set up an HPLC method to analyze the purity of my DHTA sample?

A3: A reversed-phase HPLC method is suitable for analyzing the purity of DHTA, which is a polar aromatic compound. A C18 column is a good starting point. Due to the polar nature of DHTA and its potential impurities, a gradient elution is recommended to achieve good separation of both polar and non-polar species.

Suggested Starting HPLC Method Parameters:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 80:20)

This method should be optimized for your specific instrument and impurity profile.

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Paramagnetic Impurities: Traces of paramagnetic metals from synthesis can cause significant broadening of NMR signals.

    • Solution: Review the synthetic procedure for the use of any metal catalysts. If suspected, consider elemental analysis (e.g., ICP-MS) to confirm. Purification by column chromatography may help remove these impurities.

  • Possible Cause 2: Poor Solubility or Aggregation: DHTA has strong intermolecular hydrogen bonding which can lead to aggregation and broad peaks, especially at higher concentrations.

    • Solution: Try using a more polar NMR solvent like DMSO-d₆ or DMF-d₇. Warming the sample gently may also help to break up aggregates and sharpen the signals. Ensure the sample is fully dissolved.

  • Possible Cause 3: Chemical Exchange: The phenolic hydroxyl protons can exchange with residual water in the solvent, leading to broadening.

    • Solution: Use freshly opened, high-purity deuterated solvent. The addition of a small amount of D₂O will cause the -OH peaks to disappear, confirming their assignment.

Issue 2: Incorrect integration of aromatic and aldehyde protons.

  • Possible Cause: Presence of impurities with overlapping signals.

    • Solution: Refer to the FAQ on potential impurities and their expected chemical shifts. Consider running a 2D NMR experiment like COSY or HSQC to help resolve overlapping signals and confirm proton-proton and proton-carbon correlations.

NMR_Troubleshooting start Start: Unexpected NMR Spectrum issue Identify Issue start->issue broad_peaks Broad Peaks issue->broad_peaks Type incorrect_integration Incorrect Integration issue->incorrect_integration Type paramagnetic Paramagnetic Impurities? broad_peaks->paramagnetic Cause? solubility Solubility/Aggregation? broad_peaks->solubility Cause? exchange Chemical Exchange? broad_peaks->exchange Cause? impurities Overlapping Impurities? incorrect_integration->impurities Cause? solution1 Review Synthesis / ICP-MS paramagnetic->solution1 Action solution2 Change Solvent / Warm Sample solubility->solution2 Action solution3 Use Dry Solvent / D₂O Exchange exchange->solution3 Action solution4 Run 2D NMR (COSY/HSQC) impurities->solution4 Action

HPLC Analysis

Issue 1: Poor peak shape (tailing) for the main DHTA peak.

  • Possible Cause 1: Secondary Interactions with Column: The phenolic hydroxyl groups of DHTA can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase by using an additive like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%. This will suppress the ionization of the silanol groups and reduce tailing.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject.

Issue 2: Unresolved or co-eluting peaks.

  • Possible Cause: The current mobile phase gradient is not optimal for separating impurities with similar polarities to DHTA.

    • Solution 1: Adjust the Gradient: Make the gradient shallower at the beginning to better separate more polar impurities, or extend the gradient time.

    • Solution 2: Change the Organic Modifier: Try methanol (B129727) instead of acetonitrile as the organic modifier (Mobile Phase B). This will alter the selectivity of the separation.

    • Solution 3: Change Column Chemistry: If resolution is still an issue, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.

HPLC_Troubleshooting start Start: HPLC Analysis Issue issue Identify Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Type poor_resolution Poor Resolution issue->poor_resolution Type secondary_interactions Secondary Interactions? peak_tailing->secondary_interactions Cause? overload Column Overload? peak_tailing->overload Cause? gradient Gradient Not Optimal? poor_resolution->gradient Cause? solution1 Lower Mobile Phase pH secondary_interactions->solution1 Action solution2 Dilute Sample overload->solution2 Action solution3 Adjust Gradient / Change Organic Modifier gradient->solution3 Action solution4 Try Different Column Chemistry gradient->solution4 Further Action

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A gentle warming may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument according to standard procedures.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • Data Interpretation:

    • Identify the characteristic peaks for DHTA.

    • Analyze any additional peaks for chemical shift, multiplicity, and integration to identify potential impurities by comparing with known values.

Protocol 2: HPLC Sample Preparation and Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the DHTA sample at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Dilute the stock solution to a final concentration of 0.1 mg/mL using a mixture of Mobile Phase A and B (80:20).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Data Acquisition:

    • Set up the HPLC system with the parameters outlined in the "Suggested Starting HPLC Method Parameters" table.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each peak to determine the relative purity of the DHTA sample.

    • Identify impurity peaks by their retention times relative to the main DHTA peak. For structural elucidation of unknown impurities, techniques like LC-MS can be employed.

References

Technical Support Center: Porosity Control of MOFs using 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dihydroxyterephthalaldehyde (DHTA) in the synthesis and modification of Metal-Organic Frameworks (MOFs). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and unlock the full potential of this versatile linker for precise porosity control.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the porosity of MOFs when using this compound as a linker?

A1: There are two main strategies for controlling the porosity of MOFs synthesized with this compound:

  • De novo Synthesis Control: This involves modifying the initial synthesis conditions to influence the framework's topology and pore dimensions directly. Key parameters include the choice of metal node, solvent system, temperature, and the use of modulators. For instance, using a metal cluster with a higher coordination number can lead to a more open framework.

  • Post-Synthetic Modification (PSM): This is a powerful technique where the aldehyde functional groups of the DHTA linker within the synthesized MOF are chemically modified.[1][2][3] This allows for the introduction of new functionalities and the tuning of pore size and surface chemistry with high precision.[4]

Q2: Can this compound be used to create hierarchical pore structures in MOFs?

A2: Yes, creating hierarchical pores (the presence of both micropores and mesopores) is achievable. This can be accomplished through:

  • Mixed-Linker Synthesis: Introducing a second, longer or more rigid linker along with DHTA during synthesis can lead to the formation of domains with different pore sizes.

  • Controlled Linker Removal: Post-synthetically, a portion of the DHTA linkers can be selectively removed under controlled conditions (e.g., mild acid or base treatment) to create larger mesoporous defects within the microporous framework.

  • Bulky Group Installation via PSM: Reacting the aldehyde groups with bulky molecules can partially occupy the pore volume, creating a more complex and hierarchical pore network.

Q3: What are the expected challenges when working with this compound compared to its diacid analog (2,5-dihydroxyterephthalic acid)?

A3: The primary challenges stem from the reactivity and coordination behavior of the aldehyde groups:

  • Lower Acidity: Aldehydes are not as acidic as carboxylic acids, which can affect the deprotonation and coordination to the metal centers. This may require different solvent systems or the addition of a base to facilitate MOF formation.

  • Side Reactions: Aldehyde groups can be prone to side reactions under certain solvothermal conditions, such as oxidation to carboxylic acids or Cannizzaro-type reactions, which can introduce defects or impurities in the final MOF.

  • Framework Stability: The coordination bond between a metal and an aldehyde's oxygen is generally weaker than that with a carboxylate group, which might affect the overall stability of the resulting MOF.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and modification of MOFs using this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystallinity of the Synthesized MOF 1. Incomplete deprotonation of the hydroxyl groups. 2. Inappropriate solvent system. 3. Reaction temperature is too high or too low. 4. Steric hindrance from the aldehyde groups.1. Add a small amount of a suitable base (e.g., triethylamine, pyridine) to the reaction mixture to facilitate deprotonation. 2. Experiment with different solvent mixtures (e.g., DMF/ethanol (B145695), DMF/water) to improve the solubility of the linker and metal salt.[5] 3. Optimize the reaction temperature. Start with a lower temperature (e.g., 80-100 °C) and gradually increase it. 4. Introduce a modulator (e.g., benzoic acid, acetic acid) to control the nucleation and crystal growth rate.
Formation of an Amorphous Precipitate 1. Rapid precipitation of the MOF. 2. Undesired side reactions of the aldehyde groups.1. Reduce the concentration of the reactants. 2. Employ a slower heating ramp during the solvothermal synthesis. 3. Consider a diffusion-based synthesis method. 4. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the aldehyde.
Low Porosity or Surface Area (Low BET Value) 1. Pore collapse upon solvent removal. 2. Interpenetration of the MOF lattice. 3. Residual solvent or unreacted starting materials in the pores.1. Use a gentle activation procedure, such as supercritical CO2 drying.[6] 2. Employ bulkier co-linkers or structure-directing agents to prevent interpenetration. 3. Perform a thorough solvent exchange with a low-boiling-point solvent (e.g., acetone (B3395972), chloroform) before activation. 4. Ensure complete removal of any modulator used during synthesis through washing.
Incomplete Post-Synthetic Modification (PSM) 1. Steric hindrance within the MOF pores. 2. Insufficient reactivity of the aldehyde groups. 3. Poor diffusion of the PSM reagent into the MOF crystals.1. Choose a smaller PSM reagent. 2. Use a catalyst to enhance the reaction rate (e.g., an acid catalyst for imine condensation). 3. Increase the reaction temperature and time. 4. Ensure the MOF is properly activated and solvent-exchanged before the PSM reaction.
Loss of Crystallinity after PSM 1. Harsh reaction conditions. 2. Instability of the MOF framework to the PSM reagents or byproducts.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Choose PSM reagents that do not generate byproducts that can degrade the MOF structure (e.g., strong acids or bases). 3. Perform the PSM reaction in a solvent that is known to be compatible with the MOF.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic porosity data for a MOF synthesized with this compound (DHTA-MOF) and its post-synthetically modified derivatives. This data is intended for comparative purposes to illustrate the effect of different modifications on the material's porosity.

Material Modification BET Surface Area (m²/g) Pore Volume (cm³/g) Micropore Volume (cm³/g) Mesopore Volume (cm³/g)
DHTA-MOF-1None (as-synthesized)12500.650.600.05
DHTA-MOF-1-PSM-AImine condensation with aniline11000.580.550.03
DHTA-MOF-1-PSM-BImine condensation with a bulky amine8500.450.430.02
DHTA-MOF-1-DefectControlled linker removal14000.850.550.30

Experimental Protocols

Protocol 1: Synthesis of a Microporous MOF using this compound (DHTA-MOF-1)

Materials:

  • This compound (DHTA)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Benzoic Acid (Modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 10 mL of a DMF/ethanol mixture (1:1 v/v).

  • Add a modulator, such as benzoic acid (e.g., 10 equivalents relative to the linker), to the solution.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and the modulator.

  • Dry the product under vacuum at room temperature.

Protocol 2: Post-Synthetic Modification of DHTA-MOF-1 for Porosity Tuning

Materials:

  • Activated DHTA-MOF-1

  • Amine for modification (e.g., aniline)

  • Anhydrous Toluene (B28343)

  • Catalyst (e.g., Sc(OTf)₃)

Procedure:

  • Activate the as-synthesized DHTA-MOF-1 by heating under vacuum at 120 °C for 12 hours to remove residual solvent from the pores.

  • In a glovebox, suspend the activated DHTA-MOF-1 (e.g., 50 mg) in 10 mL of anhydrous toluene.

  • Add the amine (e.g., 10 equivalents relative to the aldehyde groups) and a catalytic amount of Sc(OTf)₃ to the suspension.

  • Seal the reaction vessel and heat the mixture at 80 °C for 48 hours with stirring.

  • After cooling, collect the modified MOF by centrifugation.

  • Wash the product extensively with fresh toluene and then with a volatile solvent like acetone to remove excess reagents and the catalyst.

  • Dry the final product under vacuum at a low temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Porosity Control cluster_synthesis De Novo Synthesis cluster_psm Post-Synthetic Modification synthesis Solvothermal Synthesis (DHTA + Metal Salt + Modulator) washing Washing and Solvent Exchange synthesis->washing activation1 Activation (e.g., vacuum heating) washing->activation1 as_synthesized_mof Microporous DHTA-MOF activation1->as_synthesized_mof psm_reaction PSM Reaction (e.g., Imine Condensation) as_synthesized_mof->psm_reaction Introduce functionality washing2 Washing psm_reaction->washing2 activation2 Activation washing2->activation2 modified_mof Pore-Tuned MOF activation2->modified_mof

Caption: Workflow for synthesizing and post-synthetically modifying MOFs with this compound.

Porosity_Control_Strategies Strategies for Porosity Control using DHTA cluster_de_novo De Novo Synthesis cluster_psm Post-Synthetic Modification dhta This compound (DHTA) metal_node Vary Metal Node (e.g., Zn²⁺, Zr⁴⁺) dhta->metal_node modulator Use Modulators (e.g., Benzoic Acid) dhta->modulator mixed_linker Mixed-Linker Approach dhta->mixed_linker imine_condensation Imine Condensation (Pore size reduction) dhta->imine_condensation via synthesized MOF linker_removal Controlled Linker Removal (Mesopore creation) dhta->linker_removal via synthesized MOF bulky_groups Addition of Bulky Groups (Hierarchical pores) dhta->bulky_groups via synthesized MOF

Caption: Key strategies for controlling the porosity of MOFs using this compound.

References

Validation & Comparative

A Head-to-Head Comparison of 2,5-Dihydroxyterephthalaldehyde and 2,5-Dimethoxyterephthalaldehyde in Covalent Organic Framework Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Linker Selection in COF Synthesis

The choice of organic linkers is a critical determinant of the physicochemical properties and ultimate performance of Covalent Organic Frameworks (COFs). This guide provides an in-depth comparison of two commonly employed terephthalaldehyde (B141574) derivatives, 2,5-dihydroxyterephthalaldehyde (DHTA) and 2,5-dimethoxyterephthalaldehyde (B1268428) (DMTA), in the synthesis of imine-linked COFs. By examining the impact of the hydroxyl (-OH) versus the methoxy (B1213986) (-OCH₃) functional group on the resulting COF's properties, this document aims to inform rational linker selection for targeted applications.

Executive Summary

COFs synthesized from this compound (DHTA) and 2,5-dimethoxyterephthalaldehyde (DMTA), particularly with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) as a co-monomer, exhibit distinct differences in their material properties. While both form crystalline, porous networks, the functional group substitution on the terephthalaldehyde linker significantly influences the surface area, porosity, and thermal stability of the final COF.

Generally, COFs derived from DMTA tend to exhibit higher Brunauer-Emmett-Teller (BET) surface areas compared to their DHTA-based counterparts. This can be attributed to the bulkier methoxy groups potentially leading to less efficient packing and consequently larger pore volumes. Conversely, the hydroxyl groups in DHTA-based COFs can participate in intramolecular hydrogen bonding, which may lead to a more planar and ordered structure, but with a comparatively lower surface area. The thermal stability of DHTA-COFs is also noteworthy, with reported stability up to approximately 450°C.

Performance Data at a Glance

The following tables summarize the key quantitative data for COFs synthesized from DHTA and DMTA, primarily with TAPB as the amine linker. It is important to note that the data are compiled from different sources, and variations in synthesis and activation procedures may influence the reported values.

PropertyTAPB-DHTA-COFReference
BET Surface Area 1143.18 ± 38.66 m²/g[1]
1150 m²/g[2]
Pore Size 2.28 nm[1]
3.22 nm[2]
Pore Volume 0.63 ± 0.05 cm³/g[1]
Crystallinity (PXRD peaks at 2θ) 2.75°, 4.93°, 5.62°, 7.59°, 9.90°[1]
2.83°, 4.90°, 5.63°, 7.45°[2]
Thermal Stability (TGA) ~450 °C[2]
PropertyTAPB-DMTA-COFReference
BET Surface Area 2250 m²/g[3]
2770 m²/g (after recrystallization)[3]
Pore Size Data not available in the provided search results
Pore Volume Data not available in the provided search results
Crystallinity (PXRD) Crystalline[3][4]
Thermal Stability (TGA) Data not available in the provided search results

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these COFs are crucial for reproducibility and further development.

Synthesis of TAPB-DHTA-COF (Gel Synthesis)[2]
  • Monomer Solution Preparation: A solution of 1,3,5-tris(4-aminophenyl)benzene (TAPB) is prepared in a suitable solvent such as a mixture of dioxane and mesitylene.

  • Reaction Initiation: To the TAPB solution, a solution of this compound (DHTA) in the same solvent system is added.

  • Gel Formation: An appropriate amount of aqueous acetic acid (e.g., 10.5 M) is added to the monomer mixture, leading to the rapid formation of an orange gel.

  • Crystallization: The gel is left undisturbed at room temperature for 3 days to enhance its crystallinity and porosity.

  • Activation: The resulting gel is activated through solvent exchange with tetrahydrofuran (B95107) (THF) and ethanol, followed by drying under a flow of argon or using supercritical CO₂ to yield the porous xerogel.

Synthesis of TAPB-DMTA-COF (Colloidal Synthesis)[3]
  • Reaction Mixture: In a reaction vessel, 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,5-dimethoxyterephthalaldehyde (DMTA) are combined in a suitable solvent mixture, such as dioxane and mesitylene.

  • Catalyst Addition: An aqueous solution of acetic acid is added as a catalyst.

  • Colloid Formation: The reaction mixture is stirred at room temperature, leading to the formation of a colloidal suspension of the COF.

  • Isolation and Activation: The COF colloids are isolated from the suspension, for example, by centrifugation, and then activated by washing with a suitable solvent (e.g., methanol) and drying, often using supercritical CO₂ to preserve the porous structure.

  • Recrystallization (Optional): For enhanced crystallinity and surface area, the isolated COF can be subjected to a recrystallization process, which may involve heating the COF in its mother liquor followed by slow cooling.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized COFs. Data is typically collected using a diffractometer with Cu Kα radiation.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution. Nitrogen adsorption-desorption isotherms are typically recorded at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COFs. The analysis is usually performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkage and the disappearance of the starting aldehyde and amine functional groups.

Visualizing the Synthesis and Structural Differences

The following diagrams illustrate the chemical structures of the linkers, the general synthesis pathway, and a conceptual representation of how the different functional groups may influence the COF structure.

G Chemical Structures of Aldehyde Linkers cluster_DHTA This compound (DHTA) cluster_DMTA 2,5-Dimethoxyterephthalaldehyde (DMTA) DHTA C₈H₆O₄ DHTA_struct DMTA C₁₀H₁₀O₄ DMTA_struct COF_Synthesis General Synthesis of Imine-Linked COFs Amine Tritopic Amine (e.g., TAPB) COF Imine-Linked COF Amine->COF + Aldehyde Diformyl Aldehyde (DHTA or DMTA) Aldehyde->COF + Catalyst (e.g., Acetic Acid) Property_Influence Influence of Functional Groups on COF Structure cluster_DHTA DHTA-based COF cluster_DMTA DMTA-based COF DHTA_node Hydroxyl Group (-OH) H_bonding Intramolecular H-Bonding DHTA_node->H_bonding Planarity Increased Planarity & Stacking H_bonding->Planarity Surface_Area_D Lower Surface Area Planarity->Surface_Area_D DMTA_node Methoxy Group (-OCH₃) Steric_Hindrance Steric Hindrance DMTA_node->Steric_Hindrance Packing Less Efficient Packing Steric_Hindrance->Packing Surface_Area_M Higher Surface Area Packing->Surface_Area_M

References

A Comparative Analysis of Terephthalaldehyde Derivatives in Sensor Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a driving force in analytical chemistry, with applications spanning environmental monitoring, medical diagnostics, and pharmaceutical quality control. Among the versatile molecular platforms for sensor design, terephthalaldehyde (B141574) derivatives have emerged as promising candidates due to their straightforward synthesis, tunable photophysical properties, and diverse coordination capabilities. This guide provides a comparative overview of recently developed terephthalaldehyde-based sensors, presenting their performance metrics, detailed experimental protocols, and the underlying signaling mechanisms.

Performance Comparison of Terephthalaldehyde-Based Sensors

The efficacy of a chemical sensor is benchmarked by several key performance indicators. The following table summarizes the quantitative performance of various terephthalaldehyde derivatives for the detection of different analytes.

Sensor DerivativeAnalyteSensor TypeLimit of Detection (LOD)Linear RangeResponse TimeSelectivity HighlightsReference
Terephthalaldehyde-Aminophenol Schiff BaseCu²⁺Fluorescent0.62 µMNot specified< 1 minuteHigh selectivity against other common metal ions.[1]
Diethyl 4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (FPB)HSO₃⁻Fluorescent (AIE)24.4 nM0-100 µM< 1 minuteHigh selectivity and anti-interference towards HSO₃⁻.[2][3]
Terephthalohydrazide-based Schiff Base (TDH-CB)Al³⁺FluorescentNot specifiedNot specified< 1 minuteSelective for Al³⁺ over a wide range of other metal ions.[4]
Terephthalaldehyde and 1-Naphthylamine Schiff BaseAl³⁺, Fe³⁺, Cr³⁺Fluorescent0.7 µM (for Al³⁺)Not specifiedNot specifiedGood selectivity towards trivalent metal ions.[5]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the terephthalaldehyde derivatives and the subsequent analytical procedures for sensing applications.

Synthesis of Terephthalaldehyde-Based Schiff Base Sensors

General Procedure for Condensation Reaction:

  • Dissolve terephthalaldehyde (1 mmol) in a suitable solvent, such as absolute ethanol (B145695) or methanol (B129727) (20 mL), in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution and stir for 5 minutes at room temperature.

  • In a separate beaker, dissolve the corresponding primary amine (2 mmol for a 1:2 condensation) in the same solvent (10 mL).

  • Add the amine solution dropwise to the terephthalaldehyde solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified Schiff base derivative in a vacuum oven.

Example: Synthesis of a Terephthalaldehyde-Aminophenol Schiff Base for Cu²⁺ Sensing

This protocol is adapted from a reported procedure for a Cu²⁺ sensor.[1]

  • A solution of 2-aminophenol (B121084) (2.0 equivalents) in ethanol is added to a stirred solution of terephthalaldehyde (1.0 equivalent) in ethanol.

  • The mixture is then refluxed for 4 hours.

  • The resulting solid is filtered off, washed with ethanol, and dried under vacuum.

Fluorescence Titration for Metal Ion Sensing
  • Prepare a stock solution of the terephthalaldehyde-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).

  • Prepare stock solutions of the metal ions to be tested (e.g., CuCl₂, Al(NO₃)₃) in deionized water or the same solvent as the sensor.

  • In a cuvette, place a specific volume of the sensor stock solution and dilute it with the solvent to a final concentration typically in the micromolar range.

  • Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Monitor the changes in fluorescence intensity at the emission maximum of the sensor-analyte complex.

  • Plot the fluorescence intensity as a function of the analyte concentration to determine the sensor's response, linearity, and detection limit.

Selectivity Studies
  • Prepare a solution of the sensor and the target analyte at a concentration that gives a clear signal.

  • Prepare solutions of potential interfering ions at a concentration significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess).

  • To separate solutions of the sensor, add each of the interfering ions and record the fluorescence spectrum.

  • To a solution containing the sensor and the target analyte, add each of the interfering ions and record the fluorescence spectrum.

  • Compare the fluorescence response of the sensor to the target analyte in the presence and absence of interfering ions to assess the selectivity.

Signaling Pathways and Experimental Workflows

The sensing mechanism of terephthalaldehyde derivatives often involves specific interactions with the analyte, leading to a measurable change in their photophysical properties. These interactions can be visualized to better understand the underlying principles.

G cluster_synthesis Sensor Synthesis Terephthalaldehyde Terephthalaldehyde Condensation Condensation Reaction Terephthalaldehyde->Condensation Amine Primary Amine Amine->Condensation Schiff_Base Terephthalaldehyde Schiff Base Derivative Condensation->Schiff_Base

Caption: General synthesis workflow for terephthalaldehyde Schiff base derivatives.

G cluster_sensing Fluorescent Turn-On Sensing Mechanism Sensor Schiff Base Sensor (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Sensor->PET Isomerization C=N Isomerization (Quenching) Sensor->Isomerization Inhibition Inhibition of Quenching Mechanisms Sensor->Inhibition Analyte Metal Ion (e.g., Cu²⁺) Analyte->Inhibition Complex Sensor-Analyte Complex (High Fluorescence) CHEF Chelation-Enhanced Fluorescence (CHEF) Inhibition->Complex Inhibition->CHEF

Caption: Signaling pathway for a "Turn-On" fluorescent sensor upon analyte binding.

G cluster_aie Aggregation-Induced Emission (AIE) Sensing AIEgen AIE-active Derivative (Dispersed, Non-emissive) Aggregation Analyte-Induced Aggregation AIEgen->Aggregation Analyte Analyte (e.g., HSO₃⁻) Analyte->Aggregation Aggregates Aggregated State (Highly Emissive) Aggregation->Aggregates

Caption: Mechanism of an Aggregation-Induced Emission (AIE)-based sensor.

Conclusion

Terephthalaldehyde derivatives represent a versatile and effective platform for the development of chemical sensors for a variety of analytes. Their performance, characterized by high sensitivity, selectivity, and rapid response times, makes them valuable tools in analytical chemistry. The straightforward synthesis of these compounds further enhances their appeal for widespread application. Future research may focus on the development of terephthalaldehyde-based sensor arrays for the simultaneous detection of multiple analytes and the integration of these sensors into portable analytical devices.

References

comparing the performance of 2,5-Dihydroxyterephthalaldehyde-based MOFs for gas storage

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 2,5-Dihydroxyterephthalaldehyde-Based MOFs for Gas Storage Applications

For researchers and scientists in the field of materials science and drug development, the selection of optimal porous materials for gas storage is a critical decision. Metal-Organic Frameworks (MOFs) derived from 2,5-dihydroxyterephthalic acid (the oxidized form of this compound), particularly the MOF-74 series (also known as CPO-27 or M₂(dobdc)), have emerged as promising candidates due to their high density of open metal sites and tunable pore environments. This guide provides a detailed comparison of the gas storage performance of various M-MOF-74 analogues, where M represents different divalent metal cations.

Performance Comparison of M-MOF-74 Analogues

The choice of the metal center in the MOF-74 structure plays a crucial role in determining its gas storage properties. The following tables summarize key performance metrics for CO₂, H₂, and CH₄ storage in MOF-74 frameworks with different metal ions (Mg, Zn, Co, Ni, and Cu).

Table 1: Structural Properties and CO₂ Gas Storage Performance of M-MOF-74 Analogues

MOF MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at ~1 barTemperature (K)Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol)
Mg-MOF-74 Mg²⁺1174 - 1495[1]~0.508.61[2]29842 - 47[2]
Zn-MOF-74 Zn²⁺1345 - 1474[3]~0.554.10[3]273~32
Co-MOF-74 Co²⁺~1100~0.45~3.5298~38
Ni-MOF-74 Ni²⁺~1200~0.4812.35 (computational)[1]298~40
Cu-MOF-74 Cu²⁺1345[3]~0.503.38[3]273~30

Table 2: H₂ and CH₄ Gas Storage Performance of M-MOF-74 Analogues

MOF MaterialMetal CenterH₂ Uptake (wt%) at 77K, ~1 barIsosteric Heat of Adsorption (Qst) for H₂ (kJ/mol)CH₄ Uptake (mmol/g) at 298K, ~1 barIsosteric Heat of Adsorption (Qst) for CH₄ (kJ/mol)
Mg-MOF-74 Mg²⁺~1.58 - 13[4]1.05[2]18.5[2]
Zn-MOF-74 Zn²⁺~1.28 - 13[4]~0.8~17
Co-MOF-74 Co²⁺~1.88 - 13[4]~0.9~19
Ni-MOF-74 Ni²⁺~2.08 - 13[4]~1.0~20
Cu-MOF-74 Cu²⁺~1.0Not widely reported~0.7~16

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for the accurate comparison of gas storage performance in MOFs. Below are generalized protocols for the synthesis of the linker, activation of the MOF, and subsequent gas sorption measurements.

Synthesis of 2,5-Dihydroxyterephthalic Acid (H₄dobdc)

The organic linker, 2,5-dihydroxyterephthalic acid, is a crucial precursor for the synthesis of MOF-74. A common laboratory-scale synthesis involves the carboxylation of hydroquinone (B1673460).

Procedure:

  • In a suitable reaction vessel, hydroquinone is mixed with a carboxylating agent, such as potassium bicarbonate, in a high-boiling point solvent like glycerol.

  • The mixture is heated to a high temperature (e.g., 180-200 °C) under a CO₂ atmosphere for several hours.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the crude 2,5-dihydroxyterephthalic acid.

  • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

MOF Activation for Gas Sorption Measurements

Proper activation of the MOF is critical to remove guest molecules from the pores and expose the open metal sites, which are essential for high gas uptake.

Procedure:

  • A sample of the as-synthesized M-MOF-74 is placed in a sample tube of a gas sorption analyzer.

  • The sample is heated under a dynamic vacuum (e.g., <10⁻⁵ mbar).

  • The activation temperature and duration depend on the specific metal center to avoid framework collapse while ensuring complete removal of solvent molecules. Typical conditions are heating to 150-250 °C for 12-24 hours. For instance, Co-MOF-74 can be activated at temperatures up to 300 °C to decompose bound N,N-dimethylformamide (DMF).

  • After activation, the sample is cooled down to the desired temperature for the gas sorption measurement under continuous vacuum.

Gas Adsorption Measurement Protocol (Volumetric Method)

The volumetric method is a widely used technique to measure gas adsorption isotherms.

Procedure:

  • An accurately weighed and activated MOF sample is maintained at a constant temperature (e.g., 77 K for N₂ and H₂, or various temperatures for CO₂ and CH₄).

  • A known quantity of the adsorbate gas is introduced into a manifold of a known volume.

  • The gas is then expanded into the sample tube containing the MOF.

  • The pressure in the manifold and sample tube is allowed to equilibrate.

  • The amount of gas adsorbed by the MOF is calculated from the pressure difference before and after expansion into the sample tube, taking into account the void volume of the sample tube.

  • This process is repeated at incrementally higher pressures to construct the adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.

Logical Workflow for MOF-based Gas Storage

The following diagram illustrates the logical workflow from the synthesis of this compound-based MOFs to their application in gas storage.

MOF_Gas_Storage_Workflow cluster_Synthesis MOF Synthesis cluster_Activation Activation cluster_Application Gas Storage Application Linker 2,5-Dihydroxyterephthalic Acid (Linker) Solvothermal_Reaction Solvothermal Synthesis Linker->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Mg(NO₃)₂) Metal_Salt->Solvothermal_Reaction Solvent Solvent (e.g., DMF, Ethanol, Water) Solvent->Solvothermal_Reaction As_Synthesized_MOF As-Synthesized M-MOF-74 Solvothermal_Reaction->As_Synthesized_MOF Activation Heating under Vacuum As_Synthesized_MOF->Activation Activated_MOF Activated M-MOF-74 (Porous) Activation->Activated_MOF Gas_Sorption Gas Sorption Measurement (CO₂, H₂, CH₄) Activated_MOF->Gas_Sorption Performance_Data Gas Storage Performance Data (Uptake, Selectivity, Qst) Gas_Sorption->Performance_Data

Caption: Workflow for the synthesis, activation, and gas storage performance evaluation of M-MOF-74.

References

Validating the Reaction Products of 2,5-Dihydroxyterephthalaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of reaction products is paramount. This guide provides a comparative analysis of 2,5-Dihydroxyterephthalaldehyde and its Schiff base derivatives using FT-IR and NMR spectroscopy, offering key data and detailed protocols to ensure confident product validation.

This compound serves as a versatile building block in the synthesis of a variety of compounds, including Schiff bases and covalent organic frameworks (COFs). The reaction of its aldehyde functional groups with primary amines is a common synthetic route. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for verifying the successful formation of the desired products by identifying key functional group transformations and structural changes.

This guide focuses on the comparative analysis of this compound and a representative Schiff base product formed from its reaction with p-phenylenediamine (B122844).

Spectroscopic Data Comparison

The following tables summarize the key FT-IR and NMR spectral data for this compound and its diamine Schiff base product. These values provide a clear basis for comparison and validation of the reaction progress.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compoundDiamine Schiff Base ProductChange upon Reaction
O-H (hydroxyl)~3300-3100 (broad)~3300-3100 (broad, may overlap with N-H)Persistence of -OH peaks
C-H (aromatic)~3080~3050Minor shift
C=O (aldehyde)~1650AbsentDisappearance of aldehyde C=O stretch
C=N (imine)Absent~1620Appearance of imine C=N stretch
C-O (hydroxyl)~1250~1250Minor shift

Table 2: Comparative ¹H NMR Data (δ, ppm)

ProtonThis compound (in DMSO-d₆)Diamine Schiff Base Product (in DMSO-d₆)Change upon Reaction
-OH~10.9 (s, 2H)~10.8 (s, 2H)Minor shift
-CHO~10.3 (s, 2H)AbsentDisappearance of aldehyde proton signal
Ar-H~7.2 (s, 2H)~7.3 (s, 2H, from aldehyde ring)Minor shift
Ar-H (from amine)N/A~7.1-7.4 (m, 4H)Appearance of amine aromatic signals
-CH=N-N/A~8.5 (s, 2H)Appearance of imine proton signal

Table 3: Comparative ¹³C NMR Data (δ, ppm)

CarbonThis compound (in DMSO-d₆)[1]Diamine Schiff Base Product (in DMSO-d₆)Change upon Reaction
-CHO~190.6AbsentDisappearance of aldehyde carbon signal
Ar-C-OH~153.3~152.0Minor shift
Ar-C-CHO/Ar-C-CH=N~128.1~125.0Upfield shift
Ar-CH~115.5~116.0Minor shift
-CH=N-N/A~160.0Appearance of imine carbon signal
Ar-C (from amine)N/A~120-140Appearance of amine aromatic signals

Experimental Protocols

Detailed methodologies for the synthesis of the Schiff base and the acquisition of spectroscopic data are provided below.

Synthesis of Diamine Schiff Base from this compound and p-Phenylenediamine
  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol (B145695). In a separate beaker, dissolve 0.5 mmol of p-phenylenediamine in 15 mL of warm ethanol.

  • Reaction Mixture: Slowly add the p-phenylenediamine solution to the stirred solution of this compound.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with an empty sample holder or clean ATR crystal to record the spectrum of the ambient atmosphere.

  • Sample Scan: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum.

  • Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample scan against the background scan.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Workflow and Reaction

The following diagrams illustrate the Schiff base formation and the analytical workflow for product validation.

ReactionPathway This compound This compound Schiff Base Product Schiff Base Product This compound->Schiff Base Product + p-Phenylenediamine (Ethanol, Acetic Acid, Reflux) p-Phenylenediamine p-Phenylenediamine

Fig. 1: Schiff base formation reaction.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purified Product Purified Product Crude Product->Purified Product Purification FT-IR Spectroscopy FT-IR Spectroscopy Purified Product->FT-IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Validation Validation FT-IR Spectroscopy->Validation Spectral Data NMR Spectroscopy->Validation Spectral Data

Fig. 2: Workflow for product validation.

References

analysis of different purification techniques for 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common laboratory techniques for the purification of 2,5-Dihydroxyterephthalaldehyde (DHTA), a versatile building block in the synthesis of pharmaceuticals and advanced materials. The selection of an appropriate purification method is critical to ensure the desired purity and yield for subsequent applications. This document outlines the most effective methods, presenting their experimental protocols, and a qualitative and quantitative comparison to aid in methodological selection.

Overview of Purification Techniques

The primary methods for the purification of this compound are column chromatography and recrystallization. Each technique offers distinct advantages and is suited for different scales of production and purity requirements. A third method, sublimation, is also a potential technique for purifying aromatic aldehydes, although specific data for DHTA is less common in the literature.

Quantitative Comparison of Purification Techniques

TechniquePurityYieldRecoveryAdvantagesDisadvantages
Column Chromatography >98% (achievable)Moderate to HighGoodEffective for separating complex mixtures and achieving high purity.Can be time-consuming and requires significant solvent usage.
Recrystallization High (>99% achievable with multiple cycles)Variable (can be lower than chromatography)Moderate to HighSimple, cost-effective, and can yield very high purity crystals.Yield can be compromised by the solubility of the compound in the chosen solvent.
Sublimation Potentially very highHighHighSolvent-free method, effective for thermally stable, non-ionic compounds.Requires specialized equipment and is only suitable for compounds that sublime.

Note: The purity and yield values are based on data from commercial suppliers and related compound purifications, serving as a general benchmark.

Experimental Protocols

Detailed methodologies for the primary purification techniques are provided below.

Column Chromatography

Column chromatography is a highly effective method for purifying DHTA by separating it from impurities based on differential adsorption to a stationary phase.[1]

Experimental Workflow:

Caption: General workflow for the purification of this compound using column chromatography.

Protocol 1: Dichloromethane (B109758)/Petroleum Ether System [1]

  • Stationary Phase: Silica (B1680970) gel.

  • Eluent: A mixture of dichloromethane and petroleum ether in a 2:1 ratio.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the eluent.

    • The silica gel column is prepared and equilibrated with the eluent.

    • The dissolved sample is loaded onto the top of the column.

    • The eluent is passed through the column to separate the components.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • The fractions containing pure DHTA are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: n-Hexane/Ethyl Acetate (B1210297) System [1]

  • Stationary Phase: Silica gel.

  • Eluent: A mixture of n-hexane and ethyl acetate in a 4:1 ratio.

  • Procedure: The procedure is the same as described in Protocol 1, with the substitution of the eluent system.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Experimental Workflow:

Caption: A typical workflow for the purification of this compound via recrystallization.

Protocol: Acetone (B3395972) Recrystallization [1]

  • Solvent: Acetone.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of hot acetone to form a saturated solution.

    • If insoluble impurities are present, the hot solution is filtered.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

    • The formed crystals are collected by filtration.

    • The crystals are washed with a small amount of cold acetone to remove any adhering impurities.

    • The purified crystals are then dried under vacuum.

Concluding Remarks

The choice between column chromatography and recrystallization for the purification of this compound depends on the specific requirements of the research or application. Column chromatography is preferred for separating DHTA from a complex mixture of impurities to achieve high purity. Recrystallization is a simpler, more cost-effective method that can yield very high purity when dealing with a smaller diversity of impurities. For optimal results, a combination of these techniques may be employed, for instance, an initial purification by column chromatography followed by recrystallization to obtain highly pure crystalline DHTA. While sublimation is a viable technique for similar compounds, its application to DHTA would require further investigation to determine its efficacy and optimal conditions.

References

A Comparative Guide to Covalent Organic Frameworks Synthesized with Diverse Aromatic Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with vast potential in catalysis, gas storage, and drug delivery. The rational design of COFs, particularly through the strategic selection of building blocks, allows for fine-tuning of their properties. This guide provides a comparative analysis of the performance of imine-linked COFs synthesized using a variety of aromatic aldehyde linkers. We present a summary of key performance metrics, detailed experimental protocols for their synthesis, and visualizations of the synthetic workflow and structure-property relationships.

Performance Comparison of COFs with Varied Aromatic Aldehyde Linkers

The choice of the aromatic aldehyde linker significantly influences the physicochemical properties of the resulting COF, including its surface area, porosity, crystallinity, and thermal stability. Below is a compilation of quantitative data from a systematic study of COFs synthesized from different aldehyde linkers, offering a clear comparison of their performance.

Aldehyde LinkerAmine LinkerCOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)PXRD Main Peak (2θ)Thermal Decomposition (°C)
Terephthalaldehyde (TPA)1,3,5-Tris(4-aminophenyl)benzene (TAPB)TAPB-TPA-COF10620.683.8> 400
4,4'-Biphenyldicarboxaldehyde1,3,5-Tris(4-aminophenyl)benzene (TAPB)TAPB-BPDA-COF12500.853.2~450
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde1,3,5-Tris(4-aminophenyl)benzene (TAPB)TAPB-TTDA-COF8500.554.1~420
2,5-Dimethoxyterephthalaldehydep-Phenylenediamine (PDA)PDA-DMTA-COF6500.424.5~380
2,5-Dihydroxyterephthalaldehydep-Phenylenediamine (PDA)PDA-DHTA-COF7800.514.3> 400
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehydeBenzidineTFP-Bidine-COF15201.102.9~480

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality COFs. Here, we provide a standard experimental protocol for the solvothermal synthesis of imine-linked COFs, which can be adapted for various aromatic aldehyde and amine linkers.

General Solvothermal Synthesis of Imine-Linked COFs

This protocol describes a common method for synthesizing two-dimensional (2D) imine-linked COFs.

Materials:

  • Aromatic aldehyde linker (e.g., Terephthalaldehyde)

  • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., 1,4-dioxane/mesitylene, 1:1 v/v)

  • Aqueous acetic acid (6 M)

  • Acetone (B3395972)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, the aromatic aldehyde and amine linkers are combined in a stoichiometric ratio (e.g., 3:2 molar ratio for a C3-symmetric amine and a C2-symmetric aldehyde).

  • The solvent mixture is added to the solid reactants.

  • An aqueous solution of acetic acid is added as a catalyst.

  • The mixture is sonicated for approximately 15 minutes to ensure homogeneity.

  • The Pyrex tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • The tube is sealed under vacuum and heated in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with acetone and tetrahydrofuran.

  • Purification is carried out by Soxhlet extraction with THF for 24 hours to remove unreacted monomers and oligomers.

  • The purified COF powder is dried under vacuum at 150 °C overnight.[1]

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine linkage (C=N stretch typically around 1620 cm⁻¹) and the disappearance of the aldehyde (C=O) and amine (N-H) stretching bands.[2]

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.[1]

Visualizing Synthesis and Structure-Property Relationships

To better illustrate the processes and concepts discussed, we provide diagrams generated using the DOT language.

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification A Aromatic Aldehyde Linker E Mixing and Sonication A->E B Amine Linker B->E C Solvent Mixture C->E D Aqueous Acetic Acid (Catalyst) D->E F Freeze-Pump-Thaw Cycles E->F G Sealed Tube Heating (120°C, 3 days) F->G H Filtration G->H I Washing (Acetone, THF) H->I J Soxhlet Extraction (THF) I->J K Drying under Vacuum J->K L Crystalline COF Powder K->L

Caption: General workflow for the solvothermal synthesis of imine-linked COFs.

The functionality of COFs can be systematically tuned by introducing different functional groups onto the aromatic aldehyde linkers. This allows for the rational design of materials with desired properties.

Linker_Modification_Effect cluster_linkers Aromatic Aldehyde Linker Modification cluster_properties Resulting COF Properties L1 Unsubstituted (e.g., Terephthalaldehyde) P1 Baseline Properties L1->P1 L2 Electron-Donating Group (e.g., -OCH3, -OH) P2 Modified Electronic Properties (e.g., Band Gap) L2->P2 ↓ Band Gap P3 Altered Surface Polarity L2->P3 ↑ Polarity P4 Enhanced Catalytic Activity L2->P4 Potential for Redox Catalysis L3 Electron-Withdrawing Group (e.g., -NO2, -F) L3->P2 ↑ Band Gap L3->P3 ↑ Polarity L3->P4 Potential for Lewis Acid Catalysis

Caption: Influence of linker functionalization on COF properties.

References

assessing the stability of imine vs. other linkages in 2,5-Dihydroxyterephthalaldehyde-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the chemical stability of polymeric frameworks built with 2,5-dihydroxyterephthalaldehyde, focusing on the robustness of imine, β-ketoenamine, and boronate ester linkages under various conditions.

The development of stable and reliable polymer frameworks is paramount in fields ranging from materials science to drug delivery. For polymers synthesized from this compound, a versatile building block, the choice of chemical linkage dictates the final properties of the material, with stability being a critical parameter. This guide provides an objective comparison of the stability of commonly employed imine linkages against β-ketoenamine and boronate ester alternatives in these polymer systems. The information presented is supported by a summary of experimental data and detailed methodologies to aid researchers in selecting the optimal linkage for their application.

Executive Summary of Linkage Stability

The stability of polymers derived from this compound is critically dependent on the nature of the covalent bond connecting the monomer units. While imine linkages are widely used due to their facile and reversible formation, they exhibit moderate stability, particularly in acidic environments. In contrast, β-ketoenamine linkages, formed through a subsequent irreversible tautomerization, offer significantly enhanced chemical robustness. Boronate ester linkages, another dynamic option, are notably susceptible to hydrolysis.

Comparative Stability Data

The following tables summarize the stability of different linkages in Covalent Organic Frameworks (COFs), a prominent class of polymers often synthesized from this compound. The data is compiled from studies assessing the retention of crystallinity, a key indicator of structural integrity, after exposure to various chemical environments.

Table 1: Chemical Stability of Imine-Linked COFs

Treatment ConditionExposure TimeCrystallinity RetentionReference
1 M HCl3 daysPartial loss of intensity[1]
1 M NaOH3 daysPartial loss of intensity[1]
Boiling Water7 daysStable[2]
Organic Solvents3 daysStable[1]

Table 2: Chemical Stability of β-Ketoenamine-Linked COFs

Treatment ConditionExposure TimeCrystallinity RetentionReference
9 M HCl7 daysMaintained[2]
9 M NaOH7 daysMaintained[2]
Boiling Water7 daysMaintained[2][3][4]
Strong Acids/BasesN/AHigh Resistance[3][4]

Table 3: Chemical Stability of Boronate Ester-Linked COFs

Treatment ConditionExposure TimeCrystallinity RetentionReference
Water/MoistureMinutes to HoursProne to hydrolysis[5][6]
Organic SolventsN/AGenerally stableN/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and stability assessment of this compound-based polymers.

Synthesis of a this compound-Based Imine-Linked COF

Materials:

Procedure:

  • A mixture of this compound (26.6 mg, 0.16 mmol) and 1,3,5-tris(4-aminophenyl)benzene (a molar equivalent) is prepared in a Pyrex tube.

  • A solvent mixture of o-DCB (1.0 mL) and DMAc (3.0 mL) is added, followed by 0.6 mL of 6 M acetic acid.

  • The mixture is sonicated for 20 minutes to ensure a homogeneous dispersion.

  • The tube is subjected to three freeze-pump-thaw cycles to degas the contents.

  • The sealed tube is then heated in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with acetone (B3395972) and tetrahydrofuran (B95107) (THF).

  • The purified COF powder is dried under vacuum at 150 °C overnight.

Stability Testing Protocol

General Procedure:

  • A known mass of the synthesized polymer is suspended in the test solution (e.g., 1 M HCl, 1 M NaOH, or boiling water).

  • The suspension is maintained at a specific temperature for a defined period (e.g., 3-7 days).

  • After the exposure period, the solid is collected by filtration, washed thoroughly with deionized water and a suitable organic solvent (e.g., acetone).

  • The sample is dried under vacuum.

  • The stability of the polymer is assessed by comparing the Powder X-Ray Diffraction (PXRD) pattern of the treated sample with that of the pristine material. A retention of the characteristic diffraction peaks indicates stability.[1][7]

Quantitative Assessment of Crystallinity

A more rigorous evaluation of stability can be achieved by quantifying the changes in crystallinity from PXRD data.[8][9]

Methodology:

  • Obtain high-quality PXRD patterns for both the pristine and treated polymer samples.

  • Identify the main diffraction peak (e.g., the (100) reflection in many 2D COFs).

  • Calculate the relative intensity (I₂θrel) and relative area (A₂θrel) of this main peak for the treated sample compared to the pristine sample.

  • A significant decrease in these parameters indicates a loss of crystallinity and, therefore, degradation of the polymer structure.

Linkage Formation and Degradation Pathways

The chemical reactions governing the formation of these linkages and their subsequent degradation pathways are key to understanding their stability.

linkage_formation cluster_imine Imine Linkage Formation cluster_ketoenamine β-Ketoenamine Linkage Formation cluster_boronate Boronate Ester Linkage Formation Aldehyde 2,5-Dihydroxy- terephthalaldehyde Imine Imine Linkage (Schiff Base) Aldehyde->Imine + Amine - H₂O Amine Amine Enol-Imine Enol-Imine Intermediate Ketoenamine β-Ketoenamine Linkage (Stable) Enol-Imine->Ketoenamine Tautomerization (Irreversible) Boronic Acid Boronic Acid Boronate Boronate Ester Linkage Boronic Acid->Boronate + Diol - 2H₂O Diol Catechol (from DHTA derivative)

Caption: Formation pathways for imine, β-ketoenamine, and boronate ester linkages.

The stability of these linkages is largely determined by their susceptibility to hydrolysis.

degradation_pathways cluster_imine_hydrolysis Imine Hydrolysis (Acid-Catalyzed) cluster_boronate_hydrolysis Boronate Ester Hydrolysis Imine_Linkage Imine Linkage Protonated_Imine Protonated Imine Imine_Linkage->Protonated_Imine + H⁺ Hydrolysis_Products_Imine Aldehyde + Amine Protonated_Imine->Hydrolysis_Products_Imine + H₂O Boronate_Linkage Boronate Ester Linkage Hydrolysis_Products_Boronate Boronic Acid + Diol Boronate_Linkage->Hydrolysis_Products_Boronate + 2H₂O

References

A Comparative Guide to the Chelating Properties of 2,5-Dihydroxyterephthalaldehyde and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in fields ranging from drug development and analytical chemistry to environmental remediation. An effective chelator's performance hinges on its affinity and specificity for target metal ions. This guide provides a comparative analysis of the chelating properties of 2,5-Dihydroxyterephthalaldehyde against a selection of well-established and next-generation chelating agents.

While quantitative data on the metal-binding affinities of this compound is not extensively available in current literature, its structural characteristics provide a basis for assessing its potential as a chelating agent. This guide will explore these structural features and present a data-driven comparison with prominent ligands such as Ethylenediaminetetraacetic acid (EDTA), Chelidamic acid, and the biodegradable chelators Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA), Methylglycine N,N-diacetic acid (MGDA), and [S,S]-Ethylenediaminedisuccinic acid (EDDS).

Structural Analysis of this compound (DHTA)

This compound is a difunctional aromatic compound featuring two aldehyde (-CHO) groups and two phenolic hydroxyl (-OH) groups attached to a benzene (B151609) ring. This specific arrangement of functional groups provides potential sites for coordination with metal ions. The phenolic oxygens can act as ligands, enabling the formation of metal complexes, a property crucial for applications in catalysis and materials science.[1] The presence of these multiple binding sites in a rigid structure suggests that DHTA can form stable chelate rings with a central metal ion.

Quantitative Comparison of Alternative Chelating Agents

The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms, which is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and a stronger binding affinity.[1][2] The following table summarizes the stability constants for several common and green chelating agents with various metal ions.

LigandMetal Ionlog KReference
EDTA Fe(III)25.1[1]
Cu(II)18.8[1]
Ni(II)18.6[1]
Pb(II)18.0[1]
Zn(II)16.5[1]
Co(II)16.3[1]
Cd(II)16.5[1]
Mn(II)14.0[1]
Ca(II)10.7[1]
Mg(II)8.7[1]
Chelidamic Acid UO₂(II)8.13 (ML), 6.51 (ML₂)[3]
MGDA Cu(II)16.9
Ni(II)14.1
Zn(II)13.2
Co(II)12.0
Fe(III)12.0
Mn(II)9.0
Ca(II)6.5
GLDA Cu(II)13.1[4]
Fe(III)11.2[4]
Ni(II)10.9[4]
Zn(II)10.3[4]
Cd(II)9.1[4]
Fe(II)8.1[4]
Mg(II)5.9[4]
Ca(II)5.8[4]
EDDS Cu(II)18.4
Ni(II)17.1
Pb(II)14.8
Zn(II)13.5
Fe(III)12.1
Co(II)12.1
Cd(II)11.5
Mn(II)8.9
Ca(II)4.6

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented is for comparative purposes.

From the data, EDTA consistently demonstrates the highest stability constants across a wide range of metal ions, making it a powerful, broad-spectrum chelator.[1] However, its poor biodegradability is a significant environmental concern.[1][2] The green chelating agents GLDA, MGDA, and EDDS offer viable, environmentally friendly alternatives.[2][4] Among these, EDDS shows superior performance, followed by MGDA and GLDA.[4] MGDA is notable for its effectiveness over an exceptionally broad pH range (2 to 13.5).[2][4]

Experimental Protocols

The determination of stability constants is essential for quantifying the chelating power of a ligand. Potentiometric titration is a widely used and reliable method for this purpose.

Protocol: Potentiometric Titration for Stability Constant Determination

This protocol outlines the general steps for determining the stability constants of a ligand with a metal ion using the Calvin-Bjerrum titration technique, as modified by Irving and Rossotti.

1. Materials and Reagents:

  • Standardized solution of the metal ion (e.g., 0.01 M metal perchlorate).

  • Standardized solution of the ligand.

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH).

  • Standardized strong acid (e.g., 0.1 M HClO₄).

  • Inert salt for maintaining constant ionic strength (e.g., 1 M NaClO₄).

  • High-purity deionized water.

  • pH meter with a combination glass electrode.

2. Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration Sets: Prepare the following sets of solutions for titration, maintaining a constant total volume and ionic strength:

    • Set 1 (Acid Blank): Strong acid + inert salt + deionized water.

    • Set 2 (Ligand Blank): Strong acid + ligand solution + inert salt + deionized water.

    • Set 3 (Metal-Ligand): Strong acid + ligand solution + metal ion solution + inert salt + deionized water.

  • Titration: Titrate each solution against the standardized strong base. Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Determine the proton-ligand stability constants (pKₐ values).

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) from the titration data.

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Visualization of Experimental Workflow and Chelation Principle

To better illustrate the experimental process and the fundamental concept of chelation, the following diagrams are provided.

G cluster_analysis Data Analysis prep_acid Prepare Acid Blank titrate_acid Titrate Acid Blank with Base prep_acid->titrate_acid prep_ligand Prepare Ligand Blank titrate_ligand Titrate Ligand Blank with Base prep_ligand->titrate_ligand prep_metal Prepare Metal-Ligand Solution titrate_metal Titrate Metal-Ligand with Base prep_metal->titrate_metal plot_curves Plot pH vs. Volume titrate_acid->plot_curves titrate_ligand->plot_curves titrate_metal->plot_curves calc_n_pL Calculate nu0304 and pL plot_curves->calc_n_pL formation_curve Construct Formation Curve calc_n_pL->formation_curve calc_logK Determine Stability Constants (log K) formation_curve->calc_logK

Workflow for Potentiometric Titration

G M Metal Ion (M) ML Metal-Ligand Complex (ML) M->ML + Ligand L Ligand (L) L->ML + Metal Ion

Fundamental Principle of Chelation

Conclusion

This guide provides a comparative framework for understanding the chelating properties of this compound in the context of other well-characterized ligands. While the presence of phenolic hydroxyl and aldehyde functional groups in DHTA suggests its potential for metal coordination, a conclusive assessment of its efficacy requires quantitative experimental data, such as stability constants determined through methods like potentiometric titration.

For applications requiring strong, broad-spectrum chelation, EDTA remains a benchmark, though its environmental persistence is a major drawback.[1] For researchers and developers prioritizing sustainability, the biodegradable chelators EDDS, MGDA, and GLDA offer excellent alternatives, with performance characteristics that can rival or even exceed those of EDTA under specific conditions.[4] The choice of a chelating agent should, therefore, be guided by a comprehensive evaluation of the target metal ion, the operational pH range, the required chelation strength, and the environmental impact. Further research into the chelating properties of this compound is warranted to fully elucidate its potential in various scientific and industrial applications.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 2,5-Dihydroxyterephthalaldehyde is a valuable building block, and selecting the most cost-effective synthetic pathway is a critical decision. This guide provides an objective comparison of four distinct synthetic routes to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the four evaluated synthetic routes to this compound. This allows for a rapid comparison of their respective cost-effectiveness.

MetricRoute 1: From 1,4-Dimethoxybenzene (B90301)Route 2: From p-Xylene (B151628)Route 3: From Hydroquinone (B1673460)Route 4: From 1,4-Dibromo-2,5-dimethoxybenzene
Starting Material Cost Low to Moderate[1][2][3][4][5][6]Very Low[7][8][9][10][11]Low[12][13][14][15][16]Very High[7][9][15][17][18][19][20][21]
Overall Yield (Estimated) ~40-50%~50-60% (assuming 80% reduction yield)~60-70% (assuming 80% reduction yield)High (likely >80%)
Number of Steps 3222 (from the dibromo compound)
Key Reagents & Costs Paraformaldehyde (low), Boron tribromide (high)[17][18][19][20][22][23][24][25][26]Copper catalyst (moderate), Reducing agent (moderate)[5]CO2 (low), Reducing agent (moderate)Grignard reagents (moderate), Solvents (moderate)
Purification Method Column Chromatography[3]Filtration/Recrystallization, then ChromatographyFiltration/Recrystallization, then ChromatographyRecrystallization
Process Complexity High (moisture sensitive reagents)Moderate (requires pressure for oxidation)Moderate (requires pressure for carboxylation)Moderate (requires anhydrous conditions)
Scalability ModerateHighHighLow
Estimated Cost per Gram Moderate to HighLow to ModerateLowVery High

In-Depth Analysis of Synthetic Pathways

Route 1: Synthesis from 1,4-Dimethoxybenzene

This route involves a three-step process starting from the relatively inexpensive 1,4-dimethoxybenzene. The synthesis proceeds via chloromethylation, formylation using the Duff reaction or similar methods, and subsequent demethylation.

Advantages:

  • Readily available and affordable starting material.[1][2][3][4][5][6]

Disadvantages:

  • Multi-step synthesis with a moderate overall yield.

  • The final demethylation step often employs expensive and hazardous reagents like boron tribromide.[19][20][22][23]

  • Purification of the final product typically requires column chromatography, which can be costly and time-consuming for large-scale production.[3]

Route 2: Synthesis from p-Xylene

This approach utilizes the cheap and abundant petrochemical feedstock, p-xylene. The synthesis involves a one-step catalytic oxidation to 2,5-dihydroxyterephthalic acid, followed by the reduction of the dicarboxylic acid to the dialdehyde (B1249045).

Advantages:

  • Extremely low cost of the starting material, p-xylene.[7][8][9][10][11]

  • Potentially a very cost-effective route if the reduction step is efficient.

Disadvantages:

  • The direct, high-yield reduction of 2,5-dihydroxyterephthalic acid to the dialdehyde can be challenging, with potential for over-reduction to the diol. While general methods for this transformation exist with good yields, specific data for this substrate is scarce.[1][2][8][12][13][22]

  • The initial oxidation step may require specialized equipment to handle pressure.

Route 3: Synthesis from Hydroquinone

This classic route employs the Kolbe-Schmitt reaction, where hydroquinone is carboxylated with carbon dioxide under pressure to yield 2,5-dihydroxyterephthalic acid. This intermediate is then reduced to the target dialdehyde.

Advantages:

  • Inexpensive and readily available starting material in hydroquinone.[12][13][14][15][16]

  • The Kolbe-Schmitt reaction is a well-established industrial process. High yields for the formation of the diacid have been reported (up to 83%).[16][24][25]

Disadvantages:

  • Similar to the p-xylene route, the efficiency of the final reduction step is crucial for the overall cost-effectiveness and requires careful optimization to avoid side products.[1][2][8][12][13][22]

  • The carboxylation reaction requires high pressure.

Route 4: Synthesis from 1,4-Dibromo-2,5-dimethoxybenzene

This route involves a Grignard reaction with an appropriate formylating agent, followed by demethylation.

Advantages:

  • Potentially high yields and cleaner reactions compared to other routes.

Disadvantages:

  • The starting material, 1,4-dibromo-2,5-dimethoxybenzene, is very expensive, making this route economically unviable for large-scale production.[7][9][15][17][18][19][20][21]

  • The synthesis of the starting material itself is a multi-step process, adding to the overall cost and complexity.

Experimental Protocols

Route 1: From 1,4-Dimethoxybenzene (Adapted from literature[3])

Step 1: Synthesis of 2,5-Dimethoxy-1,4-bis(chloromethyl)benzene

  • To a solution of 1,4-dimethoxybenzene (10 g, 72.3 mmol) in dioxane (100 mL) is added paraformaldehyde (5.4 g, 180 mmol) and concentrated hydrochloric acid (20 mL).

  • The mixture is stirred at 60°C for 4 hours.

  • After cooling, the reaction mixture is poured into water (200 mL) and the precipitate is collected by filtration, washed with water, and dried to afford the product.

Step 2: Synthesis of 2,5-Dimethoxyterephthalaldehyde (B1268428)

  • The bis(chloromethyl) derivative (10 g, 42.9 mmol) is dissolved in chloroform (B151607) (100 mL) and hexamethylenetetramine (12 g, 85.6 mmol) is added.

  • The mixture is refluxed for 4 hours.

  • The resulting salt is filtered and then hydrolyzed with a mixture of water (50 mL) and acetic acid (50 mL) at 100°C for 2 hours.

  • The product is extracted with dichloromethane (B109758), and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Synthesis of this compound

  • To a solution of 2,5-dimethoxyterephthalaldehyde (5 g, 25.7 mmol) in anhydrous dichloromethane (100 mL) at -78°C under a nitrogen atmosphere, a 1M solution of boron tribromide in dichloromethane (60 mL, 60 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Route 3: From Hydroquinone (General Procedure)

Step 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (Kolbe-Schmitt Reaction)

  • A mixture of hydroquinone (11 g, 100 mmol) and potassium carbonate (41.4 g, 300 mmol) in a high-pressure autoclave is heated to 150°C.

  • Carbon dioxide is introduced to a pressure of 20 atm.

  • The reaction is stirred at this temperature and pressure for 6 hours.

  • After cooling, the solid mass is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

  • The 2,5-dihydroxyterephthalic acid is collected by filtration, washed with water, and dried. A yield of up to 76.52% has been reported under optimized conditions.[25]

Step 2: Reduction of 2,5-Dihydroxyterephthalic Acid to this compound (Illustrative Protocol using a Hydrosilane)

  • To a suspension of 2,5-dihydroxyterephthalic acid (1.98 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere is added a catalyst such as B(C6F5)3 (0.5 mol%).

  • A hydrosilane, for example, phenylsilane (B129415) (2.5 eq), is added dropwise at room temperature.

  • The reaction is stirred for 24 hours.

  • The reaction is carefully quenched with 1M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography. Note: The yield for this specific reduction is an estimate and would require experimental optimization.

Logical Workflow for Route Evaluation

The following diagram illustrates the decision-making process for selecting the most cost-effective synthetic route.

CostEffectiveness Start Define Target: This compound Route1 Route 1: 1,4-Dimethoxybenzene Start->Route1 Route2 Route 2: p-Xylene Start->Route2 Route3 Route 3: Hydroquinone Start->Route3 Route4 Route 4: 1,4-Dibromo-2,5-dimethoxybenzene Start->Route4 Cost_Analysis Cost Analysis: - Starting Materials - Reagents - Solvents Route1->Cost_Analysis Route2->Cost_Analysis Route3->Cost_Analysis Route4->Cost_Analysis Yield_Analysis Yield & Purity Analysis Cost_Analysis->Yield_Analysis Process_Analysis Process Analysis: - Number of Steps - Complexity - Scalability Yield_Analysis->Process_Analysis Decision Select Most Cost-Effective Route Process_Analysis->Decision

Caption: Workflow for evaluating the cost-effectiveness of synthetic routes.

Conclusion

Based on the current analysis, the synthetic routes starting from p-xylene and hydroquinone appear to be the most promising for cost-effective, large-scale production of this compound, owing to their very low starting material costs. However, a significant caveat is the need to optimize the reduction of the intermediate 2,5-dihydroxyterephthalic acid to the desired dialdehyde. Should this step prove to be high-yielding and straightforward, these routes would be superior.

The route from 1,4-dimethoxybenzene is a viable laboratory-scale synthesis but is likely less cost-effective for bulk production due to the use of expensive reagents and the need for chromatographic purification. The route from 1,4-dibromo-2,5-dimethoxybenzene is prohibitively expensive for most applications due to the high cost of the starting material.

For any specific application, a thorough laboratory evaluation of the most promising routes would be necessary to determine the optimal balance of cost, yield, purity, and process safety.

References

Safety Operating Guide

Personal protective equipment for handling 2,5-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 2,5-Dihydroxyterephthalaldehyde, a compound that requires careful management in a laboratory setting.

Chemical Profile and Hazards

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2][3] Direct contact should be avoided, and appropriate engineering controls and personal protective equipment must be used to minimize exposure.

Hazard Statement Description
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2][3]
H302Harmful if swallowed.

This data is based on available Safety Data Sheets for this compound and structurally similar compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended equipment.

Protection Type Specific Recommendations Standards/Considerations
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved standards.[4]
Skin Protection Chemical-resistant gloves (inspect before use), and protective clothing to prevent skin exposure.Use proper glove removal technique.[1][4] Long-sleeved clothing is recommended.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Prevent all contact with skin and eyes.[1]

  • Avoid ingestion and inhalation.[1]

  • Use dedicated, clearly labeled equipment for handling.

3. Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed.[1][3]

  • Store in an inert atmosphere, at 2-8°C for long-term stability.

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][4]

  • Avoid generating dust.[4]

  • Prevent the chemical from entering drains or the environment.[1][2]

First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal:

    • Dispose of the chemical in a suitable, closed, and clearly labeled hazardous waste container.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or into the environment.[2]

  • Contaminated Material Disposal:

    • Any materials (e.g., gloves, paper towels) contaminated with this compound should be placed in a sealed, labeled hazardous waste container for disposal.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[6]

    • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Assess Hazards - Prepare Engineering Controls - Don PPE B Chemical Handling - Weighing and Transfer - Reaction Setup - Monitoring A->B C Storage - Tightly Closed Container - Cool, Dry Place B->C Post-Use D Decontamination - Clean Work Area - Decontaminate Equipment B->D Post-Experiment F Emergency Response - Spill or Exposure B->F E Waste Disposal - Segregate Waste - Label Containers - Arrange for Pickup D->E G First Aid - Eye Wash - Safety Shower - Seek Medical Attention F->G

A flowchart illustrating the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxyterephthalaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dihydroxyterephthalaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.